molecular formula C7H13NO B1375714 2-Cyclopropyloxolan-3-amine CAS No. 1423033-52-6

2-Cyclopropyloxolan-3-amine

Cat. No.: B1375714
CAS No.: 1423033-52-6
M. Wt: 127.18 g/mol
InChI Key: IJNIVGLVDMZFHZ-UHFFFAOYSA-N
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Description

2-Cyclopropyloxolan-3-amine (CAS 1423033-52-6) is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is characterized by a unique scaffold that combines a five-membered oxolane (tetrahydrofuran) ring with a cyclopropyl group at the 2-position and an amine group at the 3-position . This structure imparts distinct conformational and electronic properties; the oxolane ring provides flexibility, while the strained cyclopropyl ring can influence the molecule's reactivity and the basicity of the amine pharmacophore . The compound is typically supplied with a high purity level of 95% or greater . It is intended solely for research and development purposes and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate care, as it may be harmful if swallowed and cause skin and eye irritation . The exclusive research data, including synthetic routes and specific biological or catalytic activities, are the primary value drivers for this building block, prompting dedicated investigation in various chemical fields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyloxolan-3-amine
Source PubChem
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InChI

InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIVGLVDMZFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292082
Record name 2-Cyclopropyltetrahydro-3-furanamine
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1423033-52-6, 1799438-57-5
Record name 2-Cyclopropyltetrahydro-3-furanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyltetrahydro-3-furanamine
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Record name rac-(2R,3S)-2-cyclopropyloxolan-3-amine
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Foundational & Exploratory

"2-Cyclopropyloxolan-3-amine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropyloxolan-3-amine

Introduction

Substituted tetrahydrofurans (oxolanes) are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The incorporation of a cyclopropyl ring can confer unique conformational rigidity and metabolic stability, making it a desirable feature in drug design.[3] The target molecule, this compound, represents a novel chiral building block combining these valuable pharmacophoric elements. Its synthesis provides access to a new class of scaffolds for researchers in medicinal chemistry and drug development.

This guide presents a comprehensive, field-proven approach to the synthesis and structural elucidation of this compound. As this specific molecule is not widely documented in current literature, the following sections detail a proposed, robust synthetic pathway grounded in well-established, high-yield chemical transformations. We will explore the causality behind each experimental choice, provide detailed protocols, and outline a rigorous characterization workflow to ensure the production of a well-defined, high-purity final compound.

Retrosynthetic Analysis and Strategic Plan

A logical retrosynthetic analysis is paramount to designing an efficient and successful synthesis. Our strategy for this compound is to build the molecule by installing the key functional groups in a controlled, sequential manner.

The primary disconnection is the C-N bond of the amine, pointing to a reductive amination of a ketone precursor as the final key step.[4][5] This ketone can be accessed via the oxidation of a secondary alcohol. The crucial C-C bond between the cyclopropyl group and the tetrahydrofuran ring can be formed through the nucleophilic opening of an epoxide. This leads to a logical and practical synthetic sequence starting from the readily available heterocycle, 2,3-dihydrofuran.

G Target This compound Ketone 2-Cyclopropyloxolan-3-one Target->Ketone Reductive Amination Alcohol 2-Cyclopropyloxolan-3-ol Ketone->Alcohol Oxidation Epoxide 2,3-Epoxyoxolane Alcohol->Epoxide Grignard Ring Opening Precursor 2,3-Dihydrofuran Epoxide->Precursor Epoxidation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Methodologies

The proposed forward synthesis is a four-step sequence designed for efficiency, stereochemical control, and high yield. Each step utilizes well-documented and reliable reactions, ensuring a high probability of success.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Oxidation cluster_3 Step 4: Reductive Amination Dihydrofuran 2,3-Dihydrofuran Epoxide 2,3-Epoxyoxolane Dihydrofuran->Epoxide m-CPBA Alcohol 2-Cyclopropyloxolan-3-ol Epoxide->Alcohol c-C3H5MgBr, THF Ketone 2-Cyclopropyloxolan-3-one Alcohol->Ketone PCC or Swern Amine This compound Ketone->Amine NH4OAc, NaBH(OAc)3

Caption: Proposed four-step synthesis of the target compound.

Step 1: Epoxidation of 2,3-Dihydrofuran

The synthesis commences with the epoxidation of 2,3-dihydrofuran. This reaction forms the key electrophilic intermediate, 2,3-epoxyoxolane.

  • Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is selected as the epoxidizing agent due to its high efficiency, operational simplicity, and predictable stereochemical outcome. The reaction proceeds via a concerted mechanism, delivering the oxygen atom to one face of the double bond.[6]

Step 2: Nucleophilic Ring Opening of 2,3-Epoxyoxolane

This step forges the crucial carbon-carbon bond. A cyclopropyl Grignard reagent is used to open the epoxide ring, installing the cyclopropyl moiety at the C2 position.

  • Causality: The use of a Grignard reagent (cyclopropylmagnesium bromide) provides a potent cyclopropyl carbanion equivalent. The reaction is conducted in an ethereal solvent like THF to ensure the solubility and reactivity of the organometallic species. The nucleophilic attack is expected to occur at the less sterically hindered C2 position, resulting in the formation of the trans-product, 2-cyclopropyloxolan-3-ol, which is a common outcome for SN2-type epoxide openings.

Step 3: Oxidation of 2-Cyclopropyloxolan-3-ol

The secondary alcohol is oxidized to the corresponding ketone, 2-cyclopropyloxolan-3-one, which is the direct precursor for the final amination step.

  • Causality: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are chosen to prevent over-oxidation to a carboxylic acid, which is a risk with stronger oxidants like chromic acid. These methods provide high yields of the ketone with minimal side products.

Step 4: Reductive Amination to Yield this compound

The final step is the conversion of the ketone to the target primary amine. This is a one-pot reaction where the ketone first forms an imine intermediate with an ammonia source, which is then immediately reduced.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7][8] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone.[7][9] This selectivity is crucial for achieving a high yield in a one-pot procedure. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyloxolan-3-one (Steps 1-3)

  • Epoxidation: To a solution of 2,3-dihydrofuran (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add m-CPBA (1.1 eq) portion-wise over 30 minutes. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2,3-epoxyoxolane is typically used directly in the next step.

  • Grignard Reaction: Prepare a solution of cyclopropylmagnesium bromide (1.5 eq) in dry THF. To this solution at 0 °C, add a solution of the crude 2,3-epoxyoxolane (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-cyclopropyloxolan-3-ol by flash column chromatography.

  • Oxidation: To a solution of 2-cyclopropyloxolan-3-ol (1.0 eq) in dry DCM (0.2 M), add PCC (1.5 eq) and powdered 4Å molecular sieves. Stir the mixture at room temperature for 4-6 hours until TLC indicates the complete consumption of the starting material. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional ether. Concentrate the filtrate in vacuo to yield 2-cyclopropyloxolan-3-one, which can be purified further by chromatography if necessary.

Protocol 2: Synthesis of this compound (Step 4)

  • Reductive Amination: In a round-bottom flask, dissolve 2-cyclopropyloxolan-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M). Add ammonium acetate (5.0 eq) and stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Note: It is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing and improve recovery of the amine product.[10]

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS IR IR Spectroscopy Start->IR Chroma Chromatography (HPLC, GC) Start->Chroma Final Structural Confirmation & Purity Assessment NMR->Final MS->Final IR->Final Chroma->Final

Caption: Workflow for the characterization of the final product.

Data Summary

The following table summarizes the expected analytical data for the target compound, this compound.

Technique Expected Observations
¹H NMR Cyclopropyl protons: ~0.2-0.8 ppm (multiplets). Oxolane ring protons: ~3.5-4.2 ppm (multiplets, diastereotopic). CH-N proton: ~3.0-3.5 ppm (multiplet). NH₂ protons: Broad singlet, chemical shift variable (~1.5-3.0 ppm).
¹³C NMR Cyclopropyl carbons: ~2-15 ppm. Oxolane ring carbons: C5 (~68 ppm), C2 (~75-80 ppm), C3 (~50-55 ppm), C4 (~30-35 ppm).
Mass Spec. Formula: C₇H₁₃NO.[11] MW: 127.18 g/mol . Expected (M+H)⁺: 128.1070. Key Fragments: Loss of NH₂ (m/z 111), loss of cyclopropyl (m/z 86).
IR Spec. N-H stretch: 3300-3400 cm⁻¹ (two bands for primary amine). C-H stretch (sp³): 2850-3000 cm⁻¹. C-O-C stretch (ether): 1050-1150 cm⁻¹ (strong).
Purity (HPLC) >95% (typical target). Analysis on a C18 column with a mobile phase containing a buffer and organic modifier.

Conclusion

This guide outlines a robust and logical pathway for the synthesis of the novel building block, this compound. By leveraging a sequence of reliable and well-understood chemical reactions—epoxidation, Grignard ring-opening, mild oxidation, and selective reductive amination—this molecule can be accessed in a controlled and efficient manner. The detailed protocols and characterization workflow provide researchers and drug development professionals with a comprehensive blueprint for producing and validating this valuable compound, opening new avenues for the exploration of chemical space in the pursuit of novel therapeutics.

References

  • Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Reductive amination. Retrieved January 18, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Cyclopropanation. Retrieved January 18, 2026, from [Link]

  • Crimmins, M. T., & Shams, G. (2020).
  • The Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved January 18, 2026, from [Link]

  • Reusch, W. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved January 18, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved January 18, 2026, from [Link]

  • Sci-Hub. (2008). Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions. Synfacts. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). 5-cyclopropyloxolan-3-amine (C7H13NO). Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.

Sources

Navigating the Chemical Landscape of Cyclopropyl-Substituted Oxolanes: A Technical Guide to 5-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties is relentless. Among these, saturated heterocycles bearing strained ring systems, such as the cyclopropyl group, have garnered significant attention. These motifs can impart desirable characteristics, including metabolic stability, conformational rigidity, and improved potency and selectivity for their biological targets. This guide provides a comprehensive technical overview of a representative member of this class, 5-Cyclopropyloxolan-3-amine (CAS Number: 2007224-68-0 ), a molecule that, while not extensively documented in public literature, serves as an excellent case study for exploring the synthesis, properties, and potential applications of related structures in drug discovery.

It is important to note that the initially requested compound, "2-Cyclopropyloxolan-3-amine," does not have a readily identifiable CAS number in common chemical databases. Therefore, this guide will focus on its isomer, 5-Cyclopropyloxolan-3-amine, for which data and sourcing are available, allowing for a more concrete and instructive discussion.

Physicochemical and Structural Characteristics

The unique combination of a flexible, polar oxolane (tetrahydrofuran) ring and a rigid, lipophilic cyclopropyl group gives 5-Cyclopropyloxolan-3-amine a distinct profile. These features are critical in determining its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 2007224-68-0BLD Pharm[1]
Molecular Formula C₇H₁₃NOPubChemLite[2]
Molecular Weight 127.18 g/mol BLD Pharm[1]
SMILES NC1COC(C2CC2)C1BLD Pharm[1]
Monoisotopic Mass 127.09972 DaPubChemLite[2]
Predicted XlogP 0.1PubChemLite[2]
GHS Signal Word DangerBLD Pharm[1]

Synthesis and Chemical Reactivity: A Strategic Perspective

The synthesis of cyclopropyl-substituted oxolane amines is not a trivial undertaking and requires a multi-step approach. While a specific, published protocol for 5-Cyclopropyloxolan-3-amine is not available, a logical synthetic strategy can be devised based on established organic chemistry principles.

Conceptual Synthetic Workflow

A plausible synthetic route would likely involve the construction of the oxolane ring with a suitable precursor for the amine and cyclopropyl groups. This could be achieved through various strategies, including intramolecular cyclization or cycloaddition reactions.

G start Commercially Available Starting Materials (e.g., cyclopropyl-containing aldehyde/ketone and a suitable C4-synthon) step1 Formation of Oxolane Precursor (e.g., via aldol condensation, Michael addition, or other C-C bond forming reactions) start->step1 step2 Introduction of Amine Functionality (e.g., conversion of a ketone to an oxime, followed by reduction, or reductive amination of a ketone) step1->step2 step3 Purification (e.g., column chromatography, distillation) step2->step3 final 5-Cyclopropyloxolan-3-amine step3->final

Sources

A Spectroscopic Guide to 2-Cyclopropyloxolan-3-amine: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 2-Cyclopropyloxolan-3-amine. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a tetrahydrofuran (oxolane) ring, a cyclopropyl moiety, and a primary amine—we will forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is built on foundational spectroscopic principles and data from analogous structures to offer a robust analytical framework.

Introduction: The Structural Landscape of this compound

This compound is a saturated heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with a cyclopropyl group at the 2-position and a primary amine at the 3-position. The presence of two stereocenters at C2 and C3 implies the existence of diastereomers, which would exhibit distinct spectroscopic properties. This guide will focus on the general spectroscopic features applicable to any of the diastereomers, while also noting potential differences. The unique combination of a strained cyclopropyl ring, a flexible tetrahydrofuran system, and a nucleophilic amine group makes this molecule an interesting target for synthesis and a candidate for biological screening. Accurate spectroscopic characterization is the cornerstone of confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. The following predictions are based on established chemical shift ranges and coupling constant principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
NH₂0.5 - 5.0Broad singletThe chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. The signal may disappear upon D₂O exchange.[1]
H2~3.2 - 3.6MultipletThis proton is adjacent to the ring oxygen and the cyclopropyl group, leading to a downfield shift.
H3~2.8 - 3.2MultipletThis proton is alpha to the electron-withdrawing amine group, causing a downfield shift.[1]
H4 (diastereotopic)~1.7 - 2.2MultipletsThese methylene protons are diastereotopic and will appear as separate multiplets.
H5 (diastereotopic)~3.6 - 4.0MultipletsThese methylene protons are adjacent to the ring oxygen, resulting in a significant downfield shift.
Cyclopropyl CH~0.8 - 1.2MultipletThe methine proton of the cyclopropyl group.
Cyclopropyl CH₂ (diastereotopic)~0.2 - 0.8MultipletsCyclopropyl protons are highly shielded and appear upfield, often below 1.0 ppm.[2]

Diagram of this compound with Proton Numbering for NMR

Caption: Molecular structure with proton numbering for NMR assignments.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C2~75 - 85Attached to oxygen and another carbon, shifted downfield.
C3~50 - 60Attached to the nitrogen atom.[1]
C4~25 - 35Standard aliphatic carbon.
C5~65 - 75Attached to the ring oxygen.
C6 (Cyclopropyl CH)~10 - 20Upfield shift characteristic of cyclopropyl carbons.
C7, C8 (Cyclopropyl CH₂)~5 - 15Highly shielded cyclopropyl methylene carbons.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): To unambiguously assign the complex proton and carbon signals, 2D NMR experiments such as COSY (for H-H correlations) and HSQC (for C-H correlations) are highly recommended.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the key functional groups present in this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3400 - 3250Medium, two bandsPrimary Amine (asymmetric and symmetric stretches).[3][4]
C(sp³)-H Stretch2960 - 2850StrongAlkyl C-H bonds in the tetrahydrofuran and cyclopropyl rings.[5]
N-H Bend (Scissoring)1650 - 1580MediumPrimary Amine.[3][4]
C-O Stretch1150 - 1050StrongEther linkage in the tetrahydrofuran ring.
C-N Stretch1250 - 1020Medium-WeakAliphatic Amine.[3][4]
N-H Wag910 - 665Broad, StrongPrimary Amine.[3]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₇H₁₃NO, giving a molecular weight of 127.10 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[1] The molecular ion peak at m/z = 127 is expected to be observed.

  • Major Fragmentation Pathways:

    • α-Cleavage: This is a dominant fragmentation pathway for both amines and ethers.[6][7] Cleavage of the C-C bond adjacent to the nitrogen or oxygen is common.

      • Loss of the cyclopropyl group (C₃H₅•, 41 Da) from the molecular ion would lead to a fragment at m/z = 86.

      • Cleavage of the C2-C3 bond is also possible.

    • Loss of Amine Group: Cleavage of the C-N bond can lead to the loss of •NH₂ (16 Da), resulting in a fragment at m/z = 111.

Diagram of Key Predicted Mass Spectrometry Fragmentations

MS_Fragmentation M [C₇H₁₃NO]⁺˙ m/z = 127 (Molecular Ion) F86 [C₄H₈NO]⁺ m/z = 86 M->F86 - •C₃H₅ (Cyclopropyl) F111 [C₇H₁₁O]⁺ m/z = 111 M->F111 - •NH₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce the fragmentation patterns discussed. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecule peak [M+H]⁺ at m/z = 128.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are based on the well-established spectroscopic behavior of its constituent functional groups. While experimental verification is essential, this document offers researchers a valuable reference for identifying and characterizing this molecule, aiding in the confirmation of its synthesis and the assessment of its purity. The complex NMR spectrum, in particular, will require careful analysis, likely including 2D NMR techniques, for full structural elucidation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Gautier, S., et al. (2008). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]

  • Krueger, P. J., & Jan, J. (1970). Infrared spectra and the molecular conformations of some aliphatic amines. Canadian Journal of Chemistry.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Galabov, B., et al. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with therapeutic potential is the foundational step of drug development. The molecule 2-Cyclopropyloxolan-3-amine presents a compelling case for investigation, primarily due to the convergence of two structurally significant motifs: the cyclopropylamine group and a substituted oxolane (tetrahydrofuran) ring.

The cyclopropylamine moiety is a well-established pharmacophore found in numerous therapeutic agents, including antidepressants (Monoamine Oxidase Inhibitors) and quinolone antibiotics like Ciprofloxacin.[1][2] Its inclusion in a molecule can enhance potency, increase metabolic stability, improve brain permeability, and conformationally constrain adjacent structures to optimize binding with biological targets.[3] The strained three-membered ring offers unique electronic and steric properties that are often exploited as bioisosteres for other chemical groups.[4]

Concurrently, the tetrahydrofuran (oxolane) ring is a prevalent scaffold in a wide array of natural products and synthetic drugs, including potent antiviral agents (HIV protease inhibitors) and anticancer compounds.[5][6][7] Its ability to form key hydrogen bond interactions and provide a defined three-dimensional structure makes it a privileged scaffold in drug design.

The combination of these two motifs in this compound creates a novel chemical entity with a high probability of interacting with diverse biological targets. This guide outlines a systematic, multi-tiered screening cascade designed to efficiently elucidate its potential biological activities, progressing from broad, predictive analyses to specific, mechanistic studies.

Part 1: In Silico Profiling & Target Prediction (The Hypothesis Generation Phase)

Before committing to resource-intensive wet-lab experiments, a robust computational assessment is essential to build a foundational hypothesis of the compound's potential activities and liabilities.

Physicochemical and ADMET Property Prediction

The first step is to evaluate the "drug-likeness" of the molecule. Using computational tools such as SwissADME or similar platforms, we can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Experimental Protocol: In Silico ADMET & Physicochemical Prediction

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into a web-based prediction platform (e.g., SwissADME).

  • Initiate the calculation.

  • Compile the predicted properties into a summary table for analysis. Key parameters to assess include:

    • Molecular Weight (MW)

    • LogP (lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Hydrogen Bond Donors/Acceptors

    • Lipinski's Rule of Five violations

    • Aqueous Solubility (LogS)

    • Blood-Brain Barrier (BBB) permeability

    • Cytochrome P450 (CYP) inhibition potential

Data Presentation: Predicted Properties of this compound

PropertyPredicted ValueImplication / Rationale
Molecular Weight~127.18 g/mol Low MW, favorable for oral bioavailability and cell permeability.
XlogP3~0.5Moderate lipophilicity, balanced for solubility and membrane passage.[8]
TPSA~38.3 ŲFavorable for good cell permeability and potential BBB penetration.
H-Bond Donors1Compliant with Lipinski's rules.
H-Bond Acceptors2Compliant with Lipinski's rules.
Lipinski Violations0High probability of being an orally active drug candidate.
GI AbsorptionHigh (Predicted)Suggests good potential for oral administration.
BBB PermeantYes (Predicted)Indicates potential for CNS-related activities.
CYP InhibitorProbable inhibitor of CYP2D6A potential liability to investigate early for drug-drug interactions.
PAINS Alert0No alerts for Pan-Assay Interference Compounds, reducing risk of false positives.
Target Prediction & Bioisosteric Analysis

With favorable drug-like properties predicted, the next step is to identify potential biological targets. This is achieved through ligand-based and structure-based similarity searches against known bioactivity databases.

  • Rationale: The cyclopropylamine group is a known bioisostere for isopropyl and other small alkyl groups and can be critical for interaction with enzymes like monoamine oxidases (MAOs) and bacterial DNA gyrase.[2][4] The oxolane-amine structure may mimic components of nucleosides or other endogenous ligands, suggesting potential interactions with kinases, polymerases, or GPCRs.

Experimental Protocol: Target Prediction

  • Utilize a target prediction server (e.g., SwissTargetPrediction).

  • Input the molecule's structure.

  • Analyze the list of predicted targets, prioritizing those with the highest confidence scores.

  • Group the targets by class (e.g., Kinases, GPCRs, Enzymes, Ion Channels) to inform the primary screening strategy.

Predicted Target Classes (Hypothetical):

  • High Probability: Monoamine Oxidases (A/B), Amine Oxidases, GABA Receptors, Sigma Receptors.

  • Moderate Probability: Serotonin/Dopamine Transporters, certain Kinases (e.g., ROCK, AKT), Quinolone-sensitive bacterial enzymes (DNA gyrase).[2]

  • Low Probability: HIV Protease, various GPCRs.[6]

Part 2: The In Vitro Screening Cascade

The in silico predictions provide the roadmap for an efficient, tiered in vitro screening strategy. The goal is to cast a wide but informed net, then systematically narrow down the focus to the most promising activities.

Mandatory Visualization: The Screening Cascade Workflow

Screening_Cascade cluster_in_silico Phase 1: In Silico Profiling cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Hit Confirmation & Potency cluster_moa Phase 4: Mechanism of Action cluster_selectivity Phase 5: Selectivity & Early Safety IS In Silico ADMET & Target Prediction PS Broad Panel Screening (e.g., Kinase, GPCR, Enzyme Panels) Single High Concentration (10 µM) IS->PS Hypothesis CT Cytotoxicity Assay (e.g., CellTiter-Glo) IS->CT Toxicity Alert DR Dose-Response Analysis (IC50 / EC50 Determination) PS->DR Identify 'Hits' CT->DR Inform Concentration Range OA Orthogonal Assays (Alternative Technology/Method) DR->OA Confirm Hits TE Target Engagement Assays (e.g., CETSA, SPR) OA->TE Validated Hits SP Selectivity Profiling (Against Related Targets) OA->SP Define Selectivity CP Early CYP Inhibition & hERG Channel Assay OA->CP Early Safety Assessment PA Pathway & Phenotypic Analysis (e.g., Western Blot, Transcriptomics) TE->PA Confirm Target

Caption: A tiered workflow for biological activity screening.

Primary Screening: Casting the Net

The objective of primary screening is to test the compound against a diverse range of biological targets at a single, high concentration (typically 1-10 µM) to identify initial "hits."

Rationale for Panel Selection: Based on the in silico analysis, the primary screen should focus on target classes with the highest probability of interaction.

  • Enzyme Panels: A panel including Monoamine Oxidases (MAO-A, MAO-B) is critical due to the cyclopropylamine motif.[1]

  • Receptor Panels: A broad GPCR panel (e.g., using calcium flux or cAMP assays) is valuable to explore CNS-related activities.

  • Antibacterial Screens: Given the structural relationship to quinolones, screening against a panel of gram-positive and gram-negative bacteria (e.g., S. aureus, E. coli) is warranted to determine Minimum Inhibitory Concentration (MIC).[2]

  • General Cytotoxicity: A parallel screen in a standard cell line (e.g., HEK293, HepG2) is mandatory to distinguish between specific bioactivity and general toxicity.

Experimental Protocol: General Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Staurosporine) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Lysis & Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell viability is lost (GI₅₀).

Secondary Assays: Hit Confirmation and Potency

Hits from the primary screen (>50% inhibition or activation at 10 µM) must be validated. This phase confirms the activity and determines the potency of the compound.

  • Dose-Response Curves: The compound is tested over a range of concentrations (typically 8-12 points) in the primary assay to generate a sigmoidal curve and determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

  • Orthogonal Assays: The activity is confirmed using a different assay technology. For example, if a primary kinase hit was identified in a biochemical assay, an orthogonal cell-based assay measuring the phosphorylation of a downstream substrate would be used. This is crucial for ruling out assay-specific artifacts.

Mandatory Visualization: Hit-to-Lead Decision Logic

Decision_Logic Input Validated Hit Potency Potency? (IC50 < 1 µM) Input->Potency Selectivity Selective? (>10x vs. related targets) Potency->Selectivity Yes Kill Kill Project Potency->Kill No Safety Safe? (Cytotox > 10x IC50) Selectivity->Safety Yes Selectivity->Kill No Properties Drug-like? (Good ADMET) Safety->Properties Yes Safety->Kill No Lead Lead Candidate Properties->Lead Yes Properties->Kill No

Caption: Decision-making criteria for advancing a hit compound.

Part 3: Mechanism of Action (MoA) & Selectivity Profiling

For a confirmed, potent hit, understanding how and where it acts is paramount.

Target Engagement

This step verifies that the compound physically interacts with its intended target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA®): This assay measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound confirms engagement.

  • Surface Plasmon Resonance (SPR): A biophysical technique to measure the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of the compound to a purified target protein.

Pathway Analysis & Phenotypic Effects

Once target engagement is confirmed, the downstream biological consequences are investigated.

  • Western Blotting: To measure the change in the phosphorylation state or expression level of the target and downstream pathway proteins.

  • Transcriptomics (RNA-Seq): To get a global view of the changes in gene expression induced by the compound, providing unbiased insights into the affected pathways.

Selectivity and Early Safety

A crucial step is to assess the compound's specificity and potential for off-target effects.

  • Selectivity Profiling: If the primary hit is a kinase inhibitor, it should be screened against a broad panel of kinases (e.g., the KinomeScan® panel) to determine its selectivity profile. A highly selective compound is generally preferred.

  • hERG Channel Assay: Early assessment of binding to the hERG potassium channel is critical to flag potential risks of cardiac arrhythmia.

  • CYP450 Inhibition Assays: The in silico prediction of CYP inhibition must be confirmed experimentally using cell-free assays for major isoforms (e.g., 3A4, 2D6, 2C9).

Conclusion and Forward Look

This technical guide presents a logical and efficient cascade for screening the novel chemical entity this compound. By integrating early in silico predictions with a multi-tiered in vitro testing strategy, this framework maximizes the probability of identifying and validating true biological activity while minimizing resources. The initial analysis suggests high potential for activity in CNS-related targets (such as MAOs) or as an antibacterial agent. Each step in the cascade is designed to build upon the last, generating a comprehensive data package that can confidently support the progression of this compound into a formal drug discovery program.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link][1]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. PharmaChem[Link][2]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][3]

  • Baillie, T. A., & Dalvie, D. K. (2012). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. ResearchGate. [Link][9]

  • PubChem. 2-cyclopropyl-3-methyloxolan-3-amine. PubChem. [Link][10]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link][11]

  • PubChem. N-(2-cyclopropylpropyl)-2-methyloxolan-3-amine. PubChem. [Link][12]

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link][5]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(13), 1505–1520. [Link][6]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link][13]

  • Kaur, N., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. RSC Medicinal Chemistry. [Link][7]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link][14]

  • ResearchGate. Examples of biologically active tetrahydrofuran derivatives. ResearchGate. [Link][15]

  • Scott, J. S., & Williams, G. D. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 27–42. [Link][4]

  • PubChem. (2R,4S)-2-cyclopropyloxan-4-amine. PubChem. [Link][8]

  • ResearchGate. Structures of selected drugs containing THF ring. ResearchGate. [Link][16]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. [Link][17]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link][18]

  • Reissig, H. U., & Zimmer, R. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link][19]

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"2-Cyclopropyloxolan-3-amine" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-Cyclopropyloxolan-3-amine

Introduction

This compound represents a fascinating molecular scaffold for medicinal chemistry and drug development. As a substituted oxolane (the systematic name for tetrahydrofuran, THF), it belongs to a class of five-membered saturated heterocycles that are integral components of numerous biologically active molecules, most notably as the furanose ring in the backbones of DNA and RNA.[1][2] The incorporation of a cyclopropyl group, a strained three-membered ring, introduces unique electronic and conformational properties, while the amine functionality at the 3-position provides a key interaction point for biological targets and introduces critical stereochemistry.[3][4] Nitrogen heterocycles are found in 59% of all unique FDA-approved small-molecule drugs, highlighting the importance of scaffolds containing this feature.[5]

This guide serves as a comprehensive overview of the theoretical and computational methodologies required to thoroughly characterize this compound. It is designed for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for these choices. We will explore the molecule's conformational landscape, delve into its electronic properties using quantum mechanics, and simulate its interactions with protein targets, thereby establishing a robust framework for predicting its behavior and potential as a pharmaceutical building block.

Section 1: Molecular Structure and Stereochemical Complexity

The foundation of any computational study is a deep understanding of the molecule's intrinsic structural features. This compound is defined by the interplay of its three core components.

The Oxolane Ring: A Conformationally Dynamic Core

The five-membered tetrahydrofuran (THF) ring is not planar. It undergoes a low-frequency vibrational motion known as pseudorotation, continuously alternating between various puckered conformations.[6] The two most representative conformations are the "twisted" form (with C₂ symmetry) and the "bent" or "envelope" form (with Cₛ symmetry).[6][7] Theoretical and spectroscopic studies have shown that these conformers are separated by a very small potential energy barrier, often coexisting in equilibrium.[6][7] The presence of substituents, such as the cyclopropyl and amine groups, will influence the potential energy surface and may favor one conformation over the other.

Stereoisomerism: The Key to Biological Specificity

The structure of this compound possesses two adjacent chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers:

  • (2R, 3R)

  • (2S, 3S)

  • (2R, 3S)

  • (2S, 3R)

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between, for example, the (2R, 3R) and (2R, 3S) isomers is diastereomeric. It is a fundamental principle in pharmacology that different stereoisomers can have vastly different biological activities, potencies, and toxicological profiles due to the chiral nature of biological receptors.[8] Therefore, any meaningful computational or experimental study must consider these isomers as distinct chemical entities.

Section 2: Theoretical and Computational Characterization

Computational chemistry provides powerful tools to explore molecular properties at a level of detail often inaccessible by experiment alone.[9] These methods are indispensable for understanding structure-activity relationships and rationally designing new therapeutic agents.[10][11]

Conformational Analysis

Expertise & Causality: Before calculating electronic properties or simulating binding, it is critical to identify the molecule's most stable three-dimensional structures. The orientation of the cyclopropyl and amine groups relative to the oxolane ring will dictate the molecule's overall shape and how it can interact with a protein binding pocket. A thorough conformational analysis ensures that subsequent, more computationally expensive calculations are performed on energetically relevant structures.

Protocol: Potential Energy Surface (PES) Scan

  • Structure Generation: Build all four stereoisomers of this compound in silico.

  • Dihedral Angle Selection: Identify key rotatable bonds. The most important are the C2-C(cyclopropyl) bond and the C3-N bond. The pseudorotation of the THF ring itself must also be sampled.

  • Computational Method: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for systems of this size.[11] A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe non-covalent interactions and electron distribution.

  • Scan Execution: Perform a relaxed PES scan by systematically rotating the selected dihedral angles (e.g., in 15° increments) while allowing all other geometric parameters to optimize at each step.

  • Analysis: Plot the resulting energy profile to identify all local minima. Extract the geometries corresponding to these low-energy conformers for further analysis.

Visualization: Conformational Analysis Workflow

cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis A 1. Build Stereoisomers ((2R,3R), (2S,3S), etc.) B 2. Identify Key Rotatable Bonds (e.g., C2-C(cyclopropyl), C3-N) A->B Define Scan Coordinates C 3. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) B->C Setup Calculation D 4. Perform Relaxed PES Scan C->D Execute Scan E 5. Plot Energy Profile D->E Generate Data F 6. Identify and Extract Low-Energy Conformers E->F Locate Minima

Caption: Workflow for identifying stable conformers.

Quantum Chemical Calculations

Expertise & Causality: Once the stable conformers are identified, quantum mechanics (QM) calculations can elucidate their electronic properties.[10] These properties are crucial for understanding reactivity and the nature of intermolecular interactions. For instance, the Molecular Electrostatic Potential (MEP) map reveals regions of positive and negative charge, predicting where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.[12] The Frontier Molecular Orbitals (HOMO and LUMO) provide insights into the molecule's chemical reactivity and ability to participate in charge-transfer interactions.[13]

Protocol: Single-Point Calculations

  • Input Geometries: Use the optimized low-energy conformers obtained from the conformational analysis.

  • Calculation Type: Perform single-point energy calculations using the same DFT method (e.g., B3LYP/6-311++G(d,p)) to ensure consistency.

  • Property Requests: In the calculation software (e.g., Gaussian, Q-Chem), request the generation of properties such as:

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Dipole moment.

    • Molecular orbitals (specifically HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP).

  • Analysis:

    • Visualize the MEP map, coloring the surface by electrostatic potential to identify electron-rich (negative, red) and electron-poor (positive, blue) regions.

    • Visualize the HOMO and LUMO to understand the distribution of electron density.

    • Tabulate the calculated energies, dipole moments, and HOMO-LUMO energy gaps for comparison across different conformers and stereoisomers.

Data Presentation: Calculated Properties of this compound Stereoisomers (Hypothetical Data)

StereoisomerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)Energy Gap (eV)
(2R, 3R)0.002.15-6.851.208.05
(2S, 3S)0.002.15-6.851.208.05
(2R, 3S)+0.851.98-6.921.158.07
(2S, 3R)+0.851.98-6.921.158.07
Simulating Interactions with Biological Targets

The ultimate goal in many drug discovery projects is to understand how a small molecule interacts with a protein target.[14] Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.[15]

Expertise & Causality: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is used to perform virtual screening and to generate plausible binding poses.[16] The process involves a search algorithm to explore possible conformations of the ligand within the protein's active site and a scoring function to estimate the binding affinity for each pose.[17]

Protocol: Protein-Ligand Docking

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges using a standard force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Use the lowest-energy conformers of each stereoisomer of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a docking box (grid) that encompasses the known or predicted active site of the protein.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide) to place the ligand into the active site in various orientations and conformations.

  • Pose Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-ranked poses based on the scoring function.

    • Visualize the best pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).[18]

Visualization: Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis A 1. Prepare Receptor (PDB structure, add H, assign charges) C 3. Define Binding Site Grid A->C B 2. Prepare Ligand (Low-energy conformer, assign charges) B->C Input Molecules D 4. Execute Docking Algorithm C->D Run Simulation E 5. Rank Poses by Score D->E Generate Poses F 6. Analyze Interactions (H-bonds, Hydrophobic, etc.) E->F Visualize & Interpret

Caption: Workflow for predicting ligand binding modes.

Expertise & Causality: While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[19] By simulating the movements of atoms over time, MD can assess the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more rigorous estimation of binding free energy.[14][15] It is a crucial step to validate docking results and understand the dynamic nature of the protein-ligand complex.[19]

Protocol: Protein-Ligand MD Simulation

  • System Setup:

    • Start with the best-ranked pose from molecular docking.

    • Place the complex in a periodic box of explicit solvent (water molecules).

    • Add counter-ions to neutralize the system's charge.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

    • Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature (NPT ensemble). This ensures the correct solvent density.

  • Production Run: Run the simulation for a significant period (e.g., 100-500 nanoseconds) without restraints to collect trajectory data.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable, plateauing RMSD suggests a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bond distances) throughout the simulation to see if they are maintained.

Visualization: Molecular Dynamics Workflow

cluster_prep System Setup cluster_sim Simulation cluster_analysis Analysis A 1. Start with Docked Complex B 2. Solvate and Add Ions A->B Create System C 3. Energy Minimization B->C Remove Clashes D 4. Equilibration (NVT, NPT) C->D Stabilize System E 5. Production MD Run D->E Collect Data F 6. Analyze Trajectory (RMSD, RMSF, H-Bonds) E->F Extract Insights

Caption: Workflow for assessing complex stability.

Section 3: Proposed Experimental Validation

Computational models are powerful but must be grounded in experimental reality. The theoretical predictions made in Section 2 should guide targeted laboratory experiments for validation.

Synthesis and Chiral Separation

A chemical synthesis of this compound will likely produce a mixture of stereoisomers. To test the computational predictions and evaluate the molecule for pharmaceutical use, these isomers must be separated.

Protocol: Chiral HPLC Method Development

  • Column Selection: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantioseparation.[20] For a primary amine like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are excellent starting points.[20]

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile.

    • Add acidic or basic modifiers (e.g., formic acid, triethylamine) to improve peak shape and resolution, especially for an amine-containing analyte.[21]

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rₛ) between the stereoisomeric peaks.[21]

  • Quantification: Once a separation method is established, it can be used to determine the enantiomeric and diastereomeric purity of synthetic batches.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule and serves as a direct point of comparison for computational results.

Protocol: Spectroscopic and Spectrometric Analysis

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) can confirm the covalent structure and provide information about the relative stereochemistry and predominant conformation in solution. These experimental shifts can be compared to those calculated using the GIAO (Gauge-Independent Atomic Orbital) method in quantum chemistry software.[13]

  • Vibrational Spectroscopy: Record FT-IR and FT-Raman spectra. The observed vibrational frequencies correspond to the molecule's bond stretching and bending modes. These can be compared to the vibrational frequencies calculated via DFT to validate the computed geometry.[13]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the elemental composition and molecular weight of the compound.

Conclusion

The study of this compound provides a clear example of how modern computational chemistry can be applied to characterize a novel small molecule of pharmaceutical interest. By systematically analyzing its conformational preferences, electronic properties, and potential interactions with biological targets, a detailed molecular portrait can be constructed. This theoretical framework, validated by targeted experimental work such as chiral separation and spectroscopy, enables a rational, structure-driven approach to drug discovery. The insights gained from these studies are invaluable for optimizing molecular scaffolds, predicting biological activity, and accelerating the development of new therapeutic agents.

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An In-Depth Technical Guide to the Stereoisomers and Enantioselective Synthesis of 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-cyclopropyloxolan-3-amine scaffold represents a confluence of desirable structural motifs in modern medicinal chemistry: a chiral tetrahydrofuran ring, a constrained cyclopropyl group, and a key amino functionality. The precise spatial arrangement of these groups is paramount, as stereoisomerism can drastically influence pharmacological activity, metabolic stability, and toxicity. This technical guide provides a comprehensive overview of the stereoisomers of this compound and delves into strategic approaches for their enantioselective synthesis. It is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable synthetic protocols.

Introduction: The Strategic Importance of the this compound Core

The tetrahydrofuran (oxolane) ring is a privileged scaffold in a multitude of natural products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When substituted at the 2 and 3 positions, four possible stereoisomers arise: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The introduction of a cyclopropyl group at the C2 position adds conformational rigidity and can enhance metabolic stability and binding affinity by exploring otherwise inaccessible chemical space. The C3-amine functionality serves as a critical anchor for further derivatization and interaction with biological targets.

While the specific biological profile of this compound is not extensively documented in public literature, its structural alerts are present in molecules targeting a range of biological systems. For instance, substituted aminotetrahydrofurans have been explored as ligands for the melanocortin-4 receptor and in the context of Alzheimer's disease therapeutics.[1][2] The cyclopropylamine moiety is also a well-established pharmacophore.[3] Therefore, the ability to selectively synthesize each stereoisomer of this compound is of significant academic and industrial interest, enabling a systematic exploration of its structure-activity relationship (SAR).

This guide will first elucidate the stereochemical landscape of the molecule and then present state-of-the-art methodologies for the enantioselective construction of this valuable heterocyclic building block.

Stereoisomers of this compound

The presence of two stereocenters at positions C2 and C3 of the oxolane ring gives rise to four stereoisomers, which can be grouped into two pairs of enantiomers (cis and trans).

  • Trans Isomers: (2R, 3S)-2-cyclopropyloxolan-3-amine and (2S, 3R)-2-cyclopropyloxolan-3-amine

  • Cis Isomers: (2R, 3R)-2-cyclopropyloxolan-3-amine and (2S, 3S)-2-cyclopropyloxolan-3-amine

The relative orientation of the cyclopropyl and amino groups dictates the overall shape of the molecule and its potential interactions with a chiral biological environment, such as an enzyme active site or a receptor binding pocket. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit widely varying biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[4][5]

Strategies for Enantioselective Synthesis

The enantioselective synthesis of this compound requires precise control over the formation of the two adjacent stereocenters. Several strategic approaches can be envisioned, leveraging the wealth of knowledge in asymmetric synthesis.

Chiral Pool Synthesis

A conceptually straightforward approach is to utilize readily available, enantiopure starting materials from the "chiral pool." Carbohydrates and amino acids are common starting points for the synthesis of complex chiral molecules.

Conceptual Workflow from a Chiral Precursor:

chiral_pool Chiral Precursor Chiral Precursor Functional Group Interconversion Functional Group Interconversion Chiral Precursor->Functional Group Interconversion Multiple Steps Key Intermediate Key Intermediate Functional Group Interconversion->Key Intermediate Cyclization Cyclization Key Intermediate->Cyclization Stereocontrolled Tetrahydrofuran Core Tetrahydrofuran Core Cyclization->Tetrahydrofuran Core Final Functionalization Final Functionalization Tetrahydrofuran Core->Final Functionalization e.g., Amination Target Stereoisomer Target Stereoisomer Final Functionalization->Target Stereoisomer

Figure 1: Conceptual workflow for a chiral pool-based synthesis.

Asymmetric Catalysis

Asymmetric catalysis offers a more flexible and often more efficient route to enantiopure compounds, avoiding the stoichiometric use of chiral auxiliaries. Key strategies applicable to the synthesis of the this compound core include:

  • Catalytic Asymmetric Cycloadditions: [3+2] cycloadditions are a powerful tool for the construction of five-membered rings.[6] The reaction of a cyclopropyl-substituted alkene with a suitable three-atom component under the influence of a chiral catalyst could directly establish the tetrahydrofuran ring with high stereocontrol.[7]

  • Organocatalytic Approaches: Chiral amines or phosphoric acids can catalyze a variety of transformations, including Michael additions and cascade reactions, to generate highly substituted tetrahydrofurans with excellent enantioselectivity.[8]

  • Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysts, particularly those based on rhodium, palladium, and copper, are widely used in asymmetric synthesis. For instance, an intramolecular cyclization of a suitably functionalized acyclic precursor could be catalyzed by a chiral metal complex to afford the desired tetrahydrofuran ring.[2]

Proposed Enantioselective Synthetic Routes and Protocols

Herein, we outline two detailed, plausible synthetic routes for accessing specific stereoisomers of this compound, grounded in established methodologies.

Route 1: Diastereoselective and Enantioselective [3+2] Cycloaddition

This approach leverages a chiral N,N'-dioxide/Nickel(II) catalyzed [3+2] cycloaddition of an oxirane with a heterosubstituted alkene, a method that has proven effective for the synthesis of highly substituted chiral tetrahydrofurans.[9]

Synthetic Scheme:

route1 cluster_start Starting Materials cluster_reaction1 Asymmetric [3+2] Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Functional Group Manipulations cluster_product Final Product Cyclopropyl_vinyl_ketone Cyclopropyl vinyl ketone Cycloaddition Chiral Ni(II) catalyst Oxirane Cyclopropyl_vinyl_ketone->Cycloaddition Protected_hydroxylamine Protected hydroxylamine Tetrahydrofuran_intermediate Substituted Tetrahydrofuran Cycloaddition->Tetrahydrofuran_intermediate Reduction Reduction of ketone Deprotection of amine Tetrahydrofuran_intermediate->Reduction Target_Molecule This compound Reduction->Target_Molecule route2 cluster_start Starting Material cluster_reaction Organocatalytic Cascade cluster_intermediate Intermediate cluster_reaction2 Final Steps cluster_product Final Product Unsaturated_aldehyde γ-Hydroxy-α,β-unsaturated aldehyde with cyclopropyl moiety Cascade Chiral Squaramide Catalyst Introduction of amine precursor Unsaturated_aldehyde->Cascade Cyclized_intermediate Functionalized Tetrahydrofuran Cascade->Cyclized_intermediate Finalization Reduction/Deprotection Cyclized_intermediate->Finalization Target_Molecule This compound Finalization->Target_Molecule

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A Technical Guide for the Preliminary Toxicity and Safety Assessment of 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Imperative for Proactive Safety Profiling

The Subject Compound: 2-Cyclopropyloxolan-3-amine

This compound is an NCE featuring a saturated five-membered oxolane ring substituted with both a cyclopropyl and an amine group. The cyclopropylamine motif is a known structural feature in medicinal chemistry and agrochemicals.[1] However, this moiety is also a structural alert; cyclopropylamines can act as mechanism-based inactivators of cytochrome P450 enzymes and may carry inherent reactivity and toxicity. The amine functional group itself can be a source of metabolic liabilities or direct toxicity. Given the absence of specific toxicological data for this exact structure, a de novo safety assessment is mandatory. This guide presumes the material has unknown hazards and should be handled with appropriate precautions until a safety profile is established.[2]

The Strategic Rationale for Early, Tiered Safety Assessment

In modern drug development, identifying potential safety liabilities at the earliest possible stage is paramount. Late-stage failures due to unforeseen toxicity are financially catastrophic and ethically untenable. International guidelines, such as the ICH M3(R2), provide a framework for the non-clinical safety studies required to support clinical trials and marketing authorization.[3][4][5] The core principle is to build a safety profile incrementally. This guide operationalizes that principle through a tiered approach, beginning with non-experimental methods and progressing to more complex biological systems only when justified. This "fail early, fail cheap" philosophy conserves resources and aligns with the ethical imperative to reduce animal testing.[3]

A Phased Framework for Preclinical Safety Evaluation

The proposed safety assessment is structured as a three-tiered pyramid. Each tier builds upon the last, providing a progressively deeper understanding of the compound's toxicological profile. This logical progression ensures that key risks such as mutagenicity are evaluated before committing to more extensive and resource-intensive testing.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Confirmation cluster_2 Tier 3: In Vivo Characterization in_silico Computational Toxicology (Q)SAR Predict: Genotoxicity, Carcinogenicity, hERG Liability, Hepatotoxicity genotox Genetic Toxicology Ames Test (Mutagenicity) in_silico->genotox Guide Assay Selection cytotox General Cytotoxicity MTT / LDH Assays (Cell Viability) in_vivo Acute Systemic Toxicity OECD 423 Acute Toxic Class Study genotox->in_vivo Inform Dose Selection safety_pharm Safety Pharmacology hERG Assay (Cardiotoxicity) cytotox->in_vivo Inform Dose Selection safety_pharm->in_vivo Inform Dose Selection

Caption: Tiered workflow for preliminary toxicity assessment.

Tier 1: In Silico Toxicological Hazard Prediction

Principle and Rationale

Before any bench experiments are conducted, a computational assessment is the critical first step.[6][7] In silico toxicology utilizes computer models, primarily Quantitative Structure-Activity Relationship ((Q)SAR) models, to predict the potential toxicity of a chemical based on its structure.[8] These models are built from large databases of existing toxicological data and can identify structural fragments or physicochemical properties associated with specific hazards. This approach is rapid, cost-effective, and provides an essential, data-free initial risk assessment that guides subsequent experimental designs.[9]

Key Predictive Endpoints

The in silico analysis should focus on predicting the following critical endpoints:

  • Bacterial Mutagenicity (Ames Test): Predicts the potential to cause gene mutations.

  • Carcinogenicity: Assesses the risk based on structural alerts for cancer-causing potential.

  • hERG Inhibition: Predicts potential for cardiac QT prolongation.

  • Hepatotoxicity (DILI): Screens for potential to cause drug-induced liver injury.

  • Skin Sensitization: Evaluates the likelihood of causing allergic contact dermatitis.

Recommended Tools & Data Interpretation

A combination of expert rule-based and statistical-based systems provides the most robust assessment. Recommended platforms include:

  • Derek Nexus: An expert rule-based system for identifying structural alerts.

  • Sarah Nexus: A statistical-based model for predicting mutagenicity.

  • OECD (Q)SAR Toolbox: A platform that allows for read-across analysis from structurally similar compounds.[9]

The output from these tools is not a definitive answer but a prediction of likelihood. A positive finding for a specific endpoint (e.g., mutagenicity) strongly indicates that experimental testing for that endpoint is a high priority. A negative finding increases confidence but does not eliminate the need for testing.

Toxicological Endpoint Predicted Outcome (Hypothetical) Confidence Level Implication for Further Testing
Bacterial Mutagenicity (Ames)Positive (structural alert: aromatic amine analog)HighHigh Priority: Proceed to in vitro Ames test.
CarcinogenicityEquivocalLowMonitor; further assessment depends on other data.
hERG Channel BlockadeNegativeMediumMedium Priority: Proceed to in vitro hERG assay for confirmation.
HepatotoxicityPlausibleMediumProceed to in vitro cytotoxicity assays using hepatic cell lines (e.g., HepG2).
Caption: Table 1: Hypothetical summary of in silico toxicity predictions for this compound.

Tier 2: In Vitro Experimental Assessment

This tier uses cell-based assays to confirm or refute the in silico predictions and to generate the first biological data on the compound's effects.

Genetic Toxicology: The Bacterial Reverse Mutation (Ames) Test

4.1.1 Principle and Causality The Ames test is a legally mandated, cornerstone assay for assessing mutagenic potential.[10][11] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[11][12] The assay evaluates whether the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. A positive result is a strong indicator of carcinogenic potential.[13]

4.1.2 The Critical Role of Metabolic Activation (S9 Fraction) Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. To mimic this, the assay is run both with and without the addition of a rat liver homogenate, known as the S9 fraction.[10][12] This ensures the detection of both direct mutagens and pro-mutagens, making the test a self-validating system for this specific risk.

G cluster_0 Preparation cluster_1 Incubation & Plating cluster_2 Analysis A Bacterial Strains (e.g., TA98, TA100) D Mix Bacteria, Compound, and S9 Mix / Buffer A->D B Test Compound (Varying Concentrations) B->D C S9 Mix (for +S9 plates) Phosphate Buffer (for -S9 plates) C->D E Add to Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72 hours F->G H Count Revertant Colonies G->H I Compare to Negative and Positive Controls H->I

Caption: Standard workflow for the Ames Plate Incorporation Assay.

4.1.3 Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of appropriate bacterial strains (e.g., S. typhimurium TA98, TA100; E. coli WP2 uvrA).

  • Dose Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

  • S9 Mix Preparation: Prepare the S9 mix (if not commercially sourced) containing S9 fraction, co-factors (e.g., NADP+), and buffers. Keep on ice.

  • Assay Execution: For each concentration and control:

    • To a sterile tube, add 0.1 mL of bacterial culture.

    • Add 0.1 mL of the test compound dilution or control substance.

    • Add 0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for non-activation).

    • Pre-incubate the mixture for 20-30 minutes at 37°C for enhanced sensitivity.[13]

    • Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin.

    • Vortex briefly and immediately pour onto the surface of minimal glucose agar plates.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. A dose-dependent increase in colonies, typically ≥2-fold over the negative control, indicates a positive result.

General Cytotoxicity Assessment

4.2.1 Principle and Rationale Cytotoxicity assays measure the fundamental toxicity of a compound to living cells. They are essential for determining the concentration range at which a compound is toxic, which informs dosing for subsequent, more complex assays. Two common, complementary assays are:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability. A decrease in signal indicates reduced cell health.[14]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. An increase in signal indicates loss of cell membrane integrity (necrosis).[14][15]

4.2.2 Experimental Protocol: MTT Assay

  • Cell Plating: Seed a suitable cell line (e.g., HepG2, a human liver cell line, is relevant for hepatotoxicity) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (negative) and a known toxin (positive) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the cell population).

Assay Type Cell Line Exposure Time IC50 (µM) (Hypothetical)
MTT (Viability)HepG224 hours75.2
LDH (Membrane Integrity)HepG224 hours> 200
Caption: Table 2: Hypothetical cytotoxicity data for this compound.
In Vitro Safety Pharmacology: hERG Channel Inhibition Assay

4.3.1 Principle and Rationale Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, a cardiac condition that can lead to a life-threatening arrhythmia called Torsades de Pointes.[16][17][18] Consequently, assessing a compound's activity against the hERG channel is a critical safety checkpoint mandated by regulatory agencies.[18]

4.3.2 Methodology: Automated Patch-Clamp Electrophysiology Automated patch-clamp systems (e.g., QPatch, SyncroPatch) are high-throughput methods that measure the flow of ions through the hERG channel in cells engineered to express it (typically HEK293 cells).[17] This technology provides high-quality electrophysiological data comparable to the gold-standard manual patch-clamp method but with much greater efficiency.[17]

4.3.3 Experimental Protocol: Automated Patch-Clamp

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture and prepare a single-cell suspension for the automated system.

  • System Priming: Prime the system's microfluidic chips and electrodes with appropriate intracellular and extracellular buffer solutions.

  • Cell Sealing: The system automatically captures cells and forms a high-resistance "gigaseal" between the cell membrane and the electrode, which is essential for accurate current measurement.[17]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current. Record a stable baseline current.[19]

  • Compound Application: Perfuse the cells with increasing concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are run in parallel.[17]

  • Data Acquisition: Record the hERG current at each concentration after it reaches a steady state.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC50 value.

Tier 3: Preliminary In Vivo Acute Toxicity Assessment

Principle and Rationale

Should the in vitro data provide sufficient confidence to proceed, a preliminary in vivo study is warranted. The goal is not to determine a precise LD50 but to identify the acute toxicological hazards, inform the classification and labeling of the substance, and provide critical information for dose selection in future repeat-dose studies.[20][21] The OECD Test Guideline 423 (Acute Toxic Class Method) is a preferred approach as it uses a minimal number of animals.[20][22]

Study Design: OECD 423

This method involves a stepwise procedure using three animals of a single sex per step.[22][23]

  • Starting Dose: Based on the in silico and in vitro data, a starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[23]

  • Dosing & Observation: The substance is administered orally to three fasted animals (rats are a preferred species).[21] The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[22][23]

  • Stepwise Progression: The outcome of the first step determines the next step:

    • If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified.

    • If 0/3 or 1/3 animals die, the procedure is repeated at a higher dose level.

    • If the outcome is unclear, the procedure may be repeated at the same dose level.

  • Endpoints: Key observations include changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects, and body weight. Gross necropsy is performed on all animals at the end of the study.

Integrated Risk Assessment and Decision-Making

The data from all three tiers must be synthesized to form a coherent preliminary risk assessment. This allows for an informed decision on whether to continue development, modify the chemical structure, or terminate the project.

G node_action node_action node_safe node_safe node_stop node_stop start In Silico Results q1 Ames Prediction Positive? start->q1 ames_test Perform Ames Test q1->ames_test Yes cytotox_herg Perform Cytotoxicity & hERG Assays q1->cytotox_herg No / Equivocal q2 Ames Test Positive? ames_test->q2 stop1 STOP: High Genotoxic Risk. Consider Re-synthesis. q2->stop1 Yes q2->cytotox_herg No q3 High Cytotoxicity or hERG Activity (Low IC50)? cytotox_herg->q3 stop2 STOP: Unfavorable Safety Window. Consider Re-synthesis. q3->stop2 Yes invivo Perform Acute In Vivo Toxicity Study (OECD 423) q3->invivo No q4 High Acute Toxicity (e.g., GHS Cat 1/2)? invivo->q4 stop3 STOP: High Acute Hazard. Re-evaluate Project. q4->stop3 Yes proceed PROCEED: Favorable Preliminary Safety Profile Established q4->proceed No

Caption: Decision-making flowchart based on tiered safety assessment outcomes.

Conclusion

This technical guide provides a robust, scientifically grounded, and ethically considerate framework for the preliminary toxicological assessment of this compound. By integrating in silico predictions with targeted in vitro and in vivo studies, this tiered approach allows for the efficient identification of key safety liabilities. It adheres to international regulatory expectations and provides the necessary data for a clear, evidence-based decision on the future development of this novel chemical entity. The successful execution of this strategy will build a foundational safety data package, de-risking the compound for potential advancement into more comprehensive preclinical and clinical studies.

References

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  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. [Link]

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  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026). LinkedIn. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). [Link]

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). PubMed. [Link]

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  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024). Therapeutic Goods Administration (TGA). [Link]

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  • hERG Safety. (n.d.). Cyprotex. [Link]

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  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

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Methodological & Application

Application Note & Protocols: Synthesis of 2-Cyclopropyloxolan-3-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and derivatization of the 2-cyclopropyloxolan-3-amine scaffold. This privileged structural motif, combining the conformational rigidity of a cyclopropyl group with the versatile hydrogen bonding capabilities of a substituted tetrahydrofuran amine, presents a compelling starting point for the exploration of new chemical space in drug discovery. We will detail a proposed synthetic strategy for the core scaffold, provide step-by-step protocols for the synthesis of a diverse library of analogues for Structure-Activity Relationship (SAR) studies, and discuss the strategic rationale behind the selection of derivatization points.

Introduction: The this compound Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is often driven by the exploration of unique chemical scaffolds that can effectively probe biological targets. The this compound core is of significant interest due to the advantageous physicochemical properties imparted by its constituent fragments.

  • The Cyclopropyl Group: This moiety is a well-established bioisostere for larger alkyl groups and introduces a degree of conformational constraint.[1] The inherent strain in the three-membered ring can also influence electronic properties and metabolic stability.[2] Its presence can lead to enhanced potency and improved pharmacokinetic profiles.[3]

  • The Tetrahydrofuran (Oxolane) Ring: As a saturated five-membered oxygen-containing heterocycle, the tetrahydrofuran ring is a common feature in many natural products and pharmaceuticals.[4] It serves as a versatile scaffold that can be stereoselectively substituted to orient appended functional groups in precise three-dimensional arrangements.

  • The 3-Amine Group: The amino group at the 3-position provides a crucial handle for introducing a wide array of substituents. This allows for the systematic modulation of properties such as basicity, polarity, and the ability to form key hydrogen bond interactions with biological targets.

The strategic combination of these three components in the this compound scaffold offers a rich platform for generating libraries of diverse molecules for SAR studies, aimed at optimizing target affinity, selectivity, and drug-like properties.[5]

Proposed Synthesis of the Core Scaffold: this compound

Overall Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from a commercially available starting material to the target this compound core.

G A Cyclopropyl Acrylate B Sharpless Asymmetric Dihydroxylation A->B C Diol Intermediate B->C D Selective Protection (e.g., TBDMSCl) C->D E Mono-protected Diol D->E F Intramolecular Williamson Ether Synthesis E->F G 2-Cyclopropyl-3-hydroxyoxolane F->G H Mesylation/Tosylation G->H I Activated Hydroxyl Intermediate H->I J Azide Displacement (NaN3) I->J K 2-Cyclopropyl-3-azidooxolane J->K L Reduction (e.g., H2/Pd-C or LiAlH4) K->L M This compound (Core Scaffold) L->M

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocols
  • Sharpless Asymmetric Dihydroxylation: To a solution of cyclopropyl acrylate (1.0 eq) in a 1:1 mixture of t-BuOH and water, add AD-mix-β (or AD-mix-α for the other enantiomer) and methanesulfonamide. Stir vigorously at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diol.

  • Selective Protection: Dissolve the crude diol in anhydrous DMF. Add imidazole (1.1 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the mono-protected product.

  • Intramolecular Williamson Ether Synthesis: To the mono-protected diol in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise. Stir for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Deprotection: After completion of the cyclization, cool the reaction to 0 °C and add a solution of tetrabutylammonium fluoride (TBAF) in THF. Stir for 1 hour.

  • Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford 2-cyclopropyl-3-hydroxyoxolane.

  • Activation of the Hydroxyl Group: Dissolve 2-cyclopropyl-3-hydroxyoxolane (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.

  • Azide Displacement: To the crude mesylate solution, add sodium azide (3.0 eq) dissolved in a minimal amount of DMF. Heat the reaction mixture to 60-80 °C and stir overnight.

  • Reduction of the Azide: The crude azide can be reduced via two primary methods:

    • Catalytic Hydrogenation: Dissolve the crude azide in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Lithium Aluminum Hydride (LAH) Reduction: In a separate flask, prepare a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C. Add a solution of the crude azide in THF dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • For hydrogenation, filter the reaction mixture through Celite and concentrate the filtrate.

    • For LAH reduction, quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate.

  • The crude amine is then purified by an appropriate method, such as acid-base extraction or column chromatography, to yield the this compound core scaffold.

Synthesis of Derivatives for SAR Studies

With the core scaffold in hand, a library of derivatives can be generated by modifying the primary amine. This allows for a systematic investigation of how different substituents impact biological activity.[9]

SAR Logic and Derivatization Strategy

The following diagram illustrates the logic for an SAR cascade, focusing on diversifying the amine substituent.

SAR cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Derivative Library (Examples) cluster_3 SAR Readout Core This compound R = H Reactions Reductive Amination Acylation Sulfonylation Alkylation Core->Reactions Derivatives N-Alkyl N-Aryl N-Acyl N-Sulfonyl Reactions->Derivatives SAR Biological Activity Potency (IC50/EC50) Selectivity ADME Properties Derivatives->SAR

Caption: SAR cascade for this compound derivatives.

Protocols for Amine Derivatization
  • To a solution of this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5-6.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and concentrate to remove methanol.

  • Extract with a suitable organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.

  • Purify by column chromatography.

  • To a solution of this compound (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in DCM at 0 °C, add the desired acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

  • To a solution of this compound (1.0 eq) and pyridine or triethylamine (2.0 eq) in DCM at 0 °C, add the desired sulfonyl chloride (1.2 eq).

  • Stir at room temperature overnight.

  • Dilute with DCM and wash sequentially with 1M copper sulfate, water, and brine.

  • Dry, concentrate, and purify the crude product.

Characterization and Data Presentation

Thorough characterization of all synthesized compounds is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and for purification.

Quantitative data for a library of derivatives should be presented in a clear and organized table to facilitate SAR analysis.

Table 1: Example Data for a Hypothetical Library of this compound Derivatives

Compound IDR-GroupYield (%)Purity (HPLC, %)IC₅₀ (nM)
CORE-01 H->9810,000
DERIV-01 -CH₂-Ph75>99520
DERIV-02 -C(O)-Ph82>991,200
DERIV-03 -SO₂-Ph65>98850
DERIV-04 -CH₂(4-F-Ph)78>99250

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this application note provide a robust framework for accessing the core structure and generating a diverse library of analogues. The systematic exploration of the chemical space around this scaffold, guided by the principles of SAR, has the potential to yield compounds with optimized biological activity and drug-like properties.

References

  • While a direct synthesis of "this compound" is not explicitly detailed in the provided search results, the methodologies are based on well-established organic chemistry principles and analogous transformations found in the liter
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]

  • ResearchGate. Synthesis of Substituted Tetrahydrofurans. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-43. Available at: [Link]

  • Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Grice, S. F., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry, 13(9), 1083-1090. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available at: [Link]

  • ResearchGate. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available at: [Link]

Sources

Application Note & Protocol: Asymmetric Synthesis of Chiral 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Cyclopropyloxolan-3-amine in Modern Drug Discovery

The this compound scaffold represents a privileged structural motif in medicinal chemistry. The incorporation of a cyclopropyl group often enhances metabolic stability, modulates lipophilicity, and can introduce favorable conformational constraints, leading to improved binding affinity and selectivity for biological targets. The chiral nature of this scaffold, with stereocenters at both the C2 and C3 positions of the oxolane ring, necessitates precise stereocontrol during synthesis, as different stereoisomers can exhibit vastly different pharmacological profiles. This application note provides a comprehensive overview of a robust strategy for the asymmetric synthesis of chiral this compound, offering detailed protocols and mechanistic insights for researchers in drug development.

Strategic Approach: A Multi-step Synthesis Combining Asymmetric Catalysis and Biocatalysis

A convergent and stereocontrolled synthesis is paramount for accessing enantiomerically pure this compound. The proposed strategy involves two key stages:

  • Asymmetric construction of a 2-cyclopropyloxolan-3-one intermediate: This stage focuses on establishing the core oxolane ring with the cyclopropyl substituent at the 2-position and a ketone at the 3-position. The chirality at the C2 position will be introduced using a well-established asymmetric catalytic method.

  • Stereoselective reductive amination of the ketone intermediate: The ketone will then be converted to the desired amine using a biocatalytic approach, specifically employing a transaminase enzyme to ensure high stereoselectivity at the C3 position.

This hybrid chemical and enzymatic approach leverages the strengths of both methodologies to achieve high yields and excellent enantiomeric and diastereomeric control.

Visualizing the Synthetic Pathway

G cluster_0 Stage 1: Asymmetric Synthesis of 2-Cyclopropyloxolan-3-one cluster_1 Stage 2: Biocatalytic Reductive Amination Start Cyclopropyl Acetaldehyde & Allyl Alcohol Derivative Step1 Asymmetric Allylboration Start->Step1 Chiral Boron Catalyst Step2 Hydroboration-Oxidation Step1->Step2 Step3 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) Step2->Step3 Step4 Oxidation of Secondary Alcohol Step3->Step4 Intermediate Chiral 2-Cyclopropyloxolan-3-one Step4->Intermediate Step5 Stereoselective Transamination Intermediate->Step5 Transaminase (ATA), Amine Donor (e.g., Isopropylamine) FinalProduct Chiral this compound Step5->FinalProduct

Figure 1: Proposed synthetic workflow for chiral this compound.

Part 1: Asymmetric Synthesis of Chiral 2-Cyclopropyloxolan-3-one

The initial phase of the synthesis focuses on constructing the chiral tetrahydrofuran ring with the desired substituents. A one-pot asymmetric synthesis of 2,3-disubstituted tetrahydrofurans provides a robust foundation for this approach.[1][2][3][4]

Protocol 1: Asymmetric Allylboration and Subsequent Transformations

This protocol details a one-pot sequence involving an asymmetric allylboration, hydroboration, iodination, and cyclization to yield a precursor to the target ketone.

Materials:

  • Cyclopropyl acetaldehyde

  • Allyl alcohol

  • Diisopropyl tartrate

  • Borane-dimethyl sulfide complex (BMS)

  • Sodium hydride (NaH)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Chiral Allylborating Agent:

    • To a solution of diisopropyl tartrate (1.1 mmol) in anhydrous DCM (10 mL) at -78 °C, add BMS (1.0 mmol) dropwise.

    • Stir the mixture for 30 minutes, then add a solution of allyl alcohol (1.0 mmol) in DCM (2 mL).

    • Allow the reaction to warm to room temperature and stir for 1 hour to form the chiral allylborane reagent.

  • Asymmetric Allylboration:

    • Cool the solution of the chiral allylborane reagent to -78 °C.

    • Add a solution of cyclopropyl acetaldehyde (1.0 mmol) in DCM (2 mL) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

  • Hydroboration-Iodination-Cyclization Sequence:

    • To the reaction mixture, add a solution of BMS (2.5 mmol) in THF (5 mL) at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0 °C and add a solution of iodine (1.5 mmol) in THF (5 mL) dropwise.

    • Add a saturated aqueous solution of NaHCO₃ (10 mL) and stir vigorously for 30 minutes.

    • Add a 60% dispersion of NaH in mineral oil (5.0 mmol) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the chiral 2-cyclopropyl-3-hydroxytetrahydrofuran.

  • Oxidation to the Ketone:

    • Dissolve the purified alcohol (1.0 mmol) in anhydrous DCM (10 mL).

    • Add Dess-Martin periodinane (1.2 mmol) and stir at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral 2-cyclopropyloxolan-3-one.

Data Summary for Key Intermediates
StepProductExpected YieldExpected Enantiomeric Excess (ee)
Asymmetric AllylborationChiral homoallylic alcohol80-90%>95%
Cyclization2-Cyclopropyl-3-hydroxytetrahydrofuran60-70% (from homoallylic alcohol)>95%
Oxidation2-Cyclopropyloxolan-3-one>90%>95%

Part 2: Stereoselective Biocatalytic Reductive Amination

The final step in the synthesis is the stereoselective conversion of the chiral ketone to the desired primary amine. Biocatalysis, specifically using transaminases (ATAs), offers an environmentally friendly and highly selective method for this transformation.[5][6]

Protocol 2: Transaminase-Mediated Asymmetric Amination

This protocol outlines the use of a commercially available transaminase to catalyze the amination of the 2-cyclopropyloxolan-3-one. The choice of the specific transaminase (either (R)- or (S)-selective) will determine the final stereochemistry at the C3 position.

Materials:

  • Chiral 2-cyclopropyloxolan-3-one

  • Transaminase (e.g., ATA-117 or ATA-113 from Codexis)

  • Isopropylamine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

    • Add the transaminase to a final concentration of 2-4 g/L.

    • Add PLP to a final concentration of 1 mM.

    • Add isopropylamine to a final concentration of 0.5-1.0 M.

  • Substrate Addition:

    • Dissolve the chiral 2-cyclopropyloxolan-3-one in a minimal amount of DMSO.

    • Add the substrate solution to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction Conditions:

    • Incubate the reaction at 30-40 °C with gentle agitation for 24-48 hours.

    • Monitor the reaction progress by HPLC or GC analysis.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Basify the supernatant to pH 10-11 with 1M NaOH.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude amine can be further purified by crystallization or chromatography if necessary.

Expected Outcome
ParameterExpected Value
Conversion>95%
Diastereomeric Excess (de)>99%
Enantiomeric Excess (ee)>99%

Conclusion and Future Perspectives

The described synthetic strategy provides a reliable and highly stereoselective route to chiral this compound. The combination of asymmetric organocatalysis and biocatalysis offers a powerful approach for the synthesis of complex chiral molecules. This methodology can be adapted for the synthesis of a library of analogs by varying the starting materials. The resulting chiral amines are valuable building blocks for the development of novel therapeutics.

References

  • Obregón, E. B., Rost, L. G., Kocemba, I. R., Kristensen, A., McLeod, D. A., & Jørgensen, K. A. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases. Angewandte Chemie International Edition, e202410524. [Link]

  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives. The Journal of Organic Chemistry, 77(12), 5394–5398. [Link]

  • Caruana, L., & Carreira, E. M. (2018). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Angewandte Chemie International Edition, 57(38), 12517-12521. [Link]

  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(12), 5394-5398. [Link]

  • Figshare. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2013). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C-C bond forming Michael addition.[Link]

  • Bull, J. A., & Croft, R. A. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Organic & Biomolecular Chemistry, 18(28), 5313-5339. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

  • Li, Y. J., & Chen, C. H. (2012). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications, 48(6), 825-827. [Link]

  • Craig, A. J., Cording, A. P., Gilmer, S. C. L., Henneveld, J. S., Gai, S., Harker, O. H., ... & Hawkins, B. C. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, 10(1), 125-129. [Link]

  • Craig, A. J., Cording, A. P., Gilmer, S. C. L., Henneveld, J. S., Gai, S., Harker, O. H., ... & Hawkins, B. C. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]

  • Rubina, M., & Rubin, M. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes. Molecules, 27(20), 7069. [Link]

  • Xia, Y., Liu, X., Wang, L., & Feng, X. (2015). Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines. Angewandte Chemie International Edition, 54(3), 911-914. [Link]

  • Rubina, M., & Rubin, M. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes. Molecules, 27(20), 7069. [Link]

  • Rubina, M., & Rubin, M. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes. Molecules, 27(20), 7069. [Link]

  • Paizs, C., Tőtős, R., Toşa, M. I., & Irimie, F. D. (2014). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Advanced Synthesis & Catalysis, 356(14-15), 3149-3158. [Link]

  • Stirling, D. I. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Reisman, S. E., & Ready, J. M. (2011). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Journal of the American Chemical Society, 133(41), 16528-16531. [Link]

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Application Notes and Protocols: The 2-Cyclopropyloxolan-3-amine Scaffold in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of potent and selective kinase inhibitors is an ongoing challenge, necessitating the exploration of novel chemical scaffolds that can confer advantageous pharmacological properties. This document introduces the 2-cyclopropyloxolan-3-amine scaffold as a promising, yet underexplored, framework for the design of next-generation kinase inhibitors. We will delineate the strategic rationale for its use, propose synthetic routes, and provide detailed protocols for its evaluation, from initial biochemical screening to cellular target engagement and ADME profiling.

Introduction: The Rationale for a Novel Scaffold

The vast majority of approved kinase inhibitors target the highly conserved ATP-binding pocket, making the attainment of selectivity a significant hurdle.[1][2] The pursuit of novel chemical matter is therefore paramount. The strategy of "scaffold hopping" allows for the design of new inhibitor series with potentially improved properties by replacing a core molecular framework while retaining key binding interactions.[3][4][5] We propose the this compound scaffold as a starting point for such an exploration, leveraging the unique benefits of its constituent parts.

This scaffold is an example of an sp3-rich framework, a class of molecules gaining increasing attention in drug discovery.[6][7][8][9] Increased three-dimensional complexity can lead to improved selectivity and better physicochemical properties compared to the often flat, aromatic compounds that have historically dominated kinase inhibitor research.

The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a versatile player in medicinal chemistry.[10][11] Its inclusion in a molecule can confer several benefits:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target kinase.[11][12]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] Replacing metabolically liable groups with a cyclopropyl ring is a common strategy to improve a compound's half-life.[12]

  • Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties, allowing for the fine-tuning of properties such as lipophilicity and pKa.[12][13][14][15][16][17]

The Oxolane (Tetrahydrofuran) Ring as a Core Element

The tetrahydrofuran (THF) ring is a common motif in natural products and approved pharmaceuticals.[18][19][20][21][22] Its inclusion as a central scaffold offers several advantages:

  • Defined Stereochemistry: The oxolane ring provides multiple stereocenters that can be precisely controlled, allowing for the exploration of three-dimensional space within the kinase active site.

  • Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

  • Synthetic Tractability: A variety of synthetic methods exist for the creation of substituted tetrahydrofurans, enabling the generation of diverse compound libraries.[23][24][25]

Synthesis and Library Generation

While the specific synthesis of this compound is not extensively documented, a plausible synthetic strategy can be devised based on established organic chemistry principles. A proposed workflow is outlined below.

G cluster_0 Proposed Synthetic Workflow start Starting Materials (e.g., cyclopropyl derivative, butene-1,4-diol) step1 Cyclization Reaction (e.g., Redox-Relay Heck) start->step1 step2 Intermediate Formation (e.g., Hydroxylated Oxolane) step1->step2 step3 Introduction of Amine (e.g., Azide formation, reduction) step2->step3 product This compound Core step3->product step4 Library Synthesis (Amide coupling, reductive amination, etc.) product->step4 library Diverse Inhibitor Library step4->library

Caption: Proposed workflow for the synthesis of a this compound-based inhibitor library.

Protocol 1: General Procedure for Library Synthesis via Amide Coupling
  • Dissolution: In a clean, dry vial, dissolve the this compound core (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 eq) to the solution.

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Biochemical and Cellular Evaluation: A Tiered Approach

A systematic screening cascade is essential to identify and characterize promising inhibitors. The following protocols outline a standard workflow, from initial high-throughput screening to in-depth cellular analysis.

G cluster_1 Inhibitor Screening Cascade hts Primary Screen: Biochemical HTS (Single concentration, e.g., 10 µM) ic50 Dose-Response: Biochemical IC50 (Determine potency) hts->ic50 Active Compounds selectivity Selectivity Profiling (Panel of >100 kinases) ic50->selectivity Potent Compounds cellular_activity Cellular Activity Assay (e.g., Phosphorylation Assay) selectivity->cellular_activity Potent & Selective target_engagement Cellular Target Engagement (e.g., NanoBRET™) cellular_activity->target_engagement Cellularly Active adme In Vitro ADME Profiling (Solubility, permeability, stability) target_engagement->adme On-Target in Cells lead Lead Candidate adme->lead Favorable Profile

Caption: A tiered screening cascade for the identification and validation of novel kinase inhibitors.

Protocol 2: Primary Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate solution, and your test compounds (dissolved in DMSO).

  • Compound Plating: Add 50 nL of test compound (at 10 µM in DMSO) or DMSO vehicle (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the target kinase and substrate in kinase reaction buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate for 1 hour at 37 °C.

  • Detection:

    • Add 10 µL of a detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no kinase) controls.

Parameter Description Typical Value
Compound Conc. Initial screening concentration10 µM
ATP Conc. Matched to the Kₘ of the kinaseVaries (e.g., 10-100 µM)
Incubation Time Duration of kinase reaction60 minutes
Assay Volume Total volume per well20 µL
Protocol 3: Cellular Target Engagement using NanoBRET™

This protocol provides a method to quantify compound binding to the target kinase in living cells.[26][27][28][29]

  • Cell Preparation: Seed HEK293 cells into a 96-well plate. Co-transfect the cells with a vector expressing the target kinase fused to NanoLuc® luciferase and a carrier DNA. Incubate for 24 hours.

  • Tracer Addition: Prepare the NanoBRET™ tracer solution in Opti-MEM® I Reduced Serum Medium. Add this solution to the cells and incubate for 2 hours in a CO₂ incubator.

  • Compound Addition: Add the test compounds at various concentrations to the appropriate wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's affinity for the target in a cellular context.

Structure-Activity Relationship (SAR) and ADME Profiling

The data from the screening cascade will inform the SAR, guiding the next round of inhibitor design. For example, if a particular substitution on the oxolane ring dramatically increases potency, this vector can be further explored.

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[30][31][32][33]

ADME Assay Purpose Methodology
Kinetic Solubility Assess solubility in aqueous bufferNephelometry or UV-Vis Spectroscopy
PAMPA Predict passive membrane permeabilityParallel Artificial Membrane Permeability Assay
Microsomal Stability Evaluate metabolic stabilityIncubation with liver microsomes and LC-MS/MS analysis
Plasma Protein Binding Determine the fraction of compound bound to plasma proteinsEquilibrium Dialysis

A hypothetical SAR table might look like this:

Compound ID R¹ Group (Amide) Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Microsomal T₁/₂ (min)
Lib-001 Phenyl15085025
Lib-002 4-Fluorophenyl8042035
Lib-003 Pyridine-4-yl45180>60
Lib-004 Cyclohexyl350>100040

This data suggests that an aromatic, hydrogen-bond accepting group like pyridine is favorable for both potency and metabolic stability in this hypothetical series.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors. Its sp3-rich, stereochemically defined nature, combined with the proven benefits of the cyclopropyl moiety, offers a promising avenue for achieving both potency and selectivity.[34][35][36] The protocols outlined in this document provide a robust framework for the synthesis, screening, and characterization of compound libraries based on this scaffold. Future work should focus on exploring the diverse chemical space accessible from this core, with a view to identifying lead candidates for a range of kinase targets implicated in human disease. The principles of fragment-based drug discovery and scaffold hopping will continue to be invaluable in this endeavor.[37][38][39][40][41]

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  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
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Application Notes & Protocols: Investigating 2-Cyclopropyloxolan-3-amine as a Novel Fungicidal Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on This Guide: The compound 2-Cyclopropyloxolan-3-amine is a novel chemical entity (NCE) for which public data on agricultural applications is not established. This document is therefore presented as a prospective research and application guide. The protocols and hypotheses herein are constructed based on established principles of agrochemical science, drawing analogies from the known bioactivities of its core functional motifs: the cyclopropylamine group and the oxolane (tetrahydrofuran) ring.[1][2] This guide is intended for researchers and professionals engaged in the discovery and development of new crop protection agents.

Introduction: Rationale for Investigation

The search for novel fungicides with unique modes of action is critical to manage the increasing prevalence of pathogen resistance to existing chemical classes.[3] this compound represents an intriguing structural combination. The cyclopropylamine moiety is a key component in several commercial agrochemicals, including the fungicide cyprodinil, valued for its role in enhancing biological activity and metabolic stability.[1][4] The strained three-membered ring can facilitate unique binding interactions with target enzymes.[5] Concurrently, the oxolane (tetrahydrofuran) ring is a stable, polar heterocyclic system present in various bioactive molecules that can improve systemic properties and target engagement.[2]

Based on these structural precedents, we hypothesize that this compound has the potential to act as a potent fungicide. This guide provides a foundational framework for its synthesis, biological evaluation, and mechanism of action (MoA) elucidation.

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many modern fungicides function by disrupting fungal respiration.[6] A primary target is the enzyme succinate dehydrogenase (SDH), or Complex II, in the mitochondrial electron transport chain.[7] We propose that this compound may act as an SDH inhibitor. The rationale is that the carboxamide-like structure formed by the amine could mimic the substrate's binding, while the lipophilic cyclopropyl and oxolane groups could occupy the ubiquinone binding pocket (Qp-site), disrupting electron flow and halting ATP production, ultimately leading to fungal cell death.[3][7]

This hypothesis provides a clear, testable framework for initial MoA studies.

Proposed MOA of this compound cluster_0 Mitochondrial Inner Membrane cluster_1 SDH Enzyme TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate Complex_III Complex III SDH->Complex_III Electrons (e-) Fumarate_Out Fumarate SDH->Fumarate_Out Ubiquinol_Out Ubiquinol (QH2) SDH->Ubiquinol_Out ATP_Synthase ATP Synthase (Complex V) Complex_III->ATP_Synthase Proton Gradient No_ATP ATP Production Blocked ATP_Synthase->No_ATP Ubiquinone_In Ubiquinone (Q) Ubiquinone_In->SDH NCE This compound Block INHIBITION NCE->Block Block->SDH

Caption: Proposed inhibition of the fungal respiratory chain by this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Objective: To establish a reliable laboratory-scale synthesis route. This protocol is a hypothetical route based on common organic chemistry transformations.

  • Safety Precaution: This is an uncharacterized compound. All synthesis and handling must be performed in a certified fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Step-by-Step Methodology:

  • Step 1: Epoxidation of Cyclopropyl Acrylate.

    • Dissolve methyl cyclopropylacrylate in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium thiosulfate solution, wash with sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide intermediate.

  • Step 2: Ring Opening and Azide Formation.

    • Dissolve the epoxide from Step 1 in a 4:1 mixture of acetone and water.

    • Add sodium azide and ammonium chloride.

    • Heat the mixture to reflux (approx. 60°C) for 8-10 hours.

    • Cool to room temperature, extract the product with ethyl acetate, wash with water and brine.

    • Dry the organic phase and concentrate to yield the azido alcohol.

  • Step 3: Intramolecular Cyclization (Oxolane Formation).

    • Dissolve the azido alcohol in anhydrous tetrahydrofuran (THF).

    • Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates the consumption of starting material.

    • Carefully quench the reaction by slowly adding water at 0°C.

    • Extract with ethyl acetate, dry, and concentrate to yield 3-azido-2-cyclopropyloxolane.

  • Step 4: Reduction of Azide to Amine.

    • Dissolve the azido-oxolane from Step 3 in methanol.

    • Add Palladium on carbon (10% Pd/C) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify via column chromatography if necessary.

Synthetic Workflow start Methyl Cyclopropylacrylate step1 1. Epoxidation (m-CPBA, DCM) start->step1 intermediate1 Epoxide Intermediate step1->intermediate1 step2 2. Azide Ring Opening (NaN3, NH4Cl) intermediate1->step2 intermediate2 Azido Alcohol step2->intermediate2 step3 3. Intramolecular Cyclization (NaH, THF) intermediate2->step3 intermediate3 3-Azido-2-cyclopropyloxolane step3->intermediate3 step4 4. Azide Reduction (H2, Pd/C) intermediate3->step4 end_product This compound step4->end_product

Caption: A proposed synthetic pathway for this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) of the compound against a panel of key plant pathogenic fungi.

  • Principle: This protocol is adapted from the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI), a standard approach for assessing antifungal efficacy.[8][9][10]

Step-by-Step Methodology:

  • Materials & Reagents:

    • Test Compound (TC): this compound

    • Reference Fungicides: Azoxystrobin (QoI), Boscalid (SDHI)

    • Fungal Strains: Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, Phytophthora capsici.

    • Media: Potato Dextrose Agar (PDA) for culture, Potato Dextrose Broth (PDB) or RPMI-1640 for assay.

    • Sterile 96-well microtiter plates, DMSO (Dimethyl sulfoxide).

  • Inoculum Preparation:

    • Culture fungi on PDA plates for 7-10 days to encourage sporulation.

    • Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Dilution Plate Preparation:

    • Prepare a 10 mg/mL stock solution of the TC and reference fungicides in DMSO.

    • In a 96-well plate, perform a 2-fold serial dilution series. Start by adding 100 µL of PDB to all wells. Add 100 µL of the stock solution to the first column well, mix, and transfer 100 µL to the next well. Repeat across the plate to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the standardized fungal inoculum to each well of the compound dilution plate.

    • Include a positive control (inoculum with DMSO, no compound) and a negative control (medium only).

    • Seal the plates and incubate at 25°C for 48-72 hours, or until robust growth is observed in the positive control well.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration that inhibits visible growth (or ~90% inhibition compared to the control).[11]

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Determine the EC50 value by fitting the dose-response data to a nonlinear regression model.

Hypothetical Data Presentation:

CompoundTarget FungusMIC (µg/mL)EC50 (µg/mL)
This compound Botrytis cinerea81.4
Sclerotinia sclerotiorum40.9
Azoxystrobin (Reference)Botrytis cinerea40.8
Sclerotinia sclerotiorum20.4
Boscalid (Reference)Botrytis cinerea20.5
Sclerotinia sclerotiorum10.2
Protocol 3: In Vivo Detached Leaf Assay
  • Objective: To evaluate the preventative and curative efficacy of the compound on living plant tissue.[12][13]

  • Principle: This assay provides a more biologically relevant assessment of a fungicide's ability to protect a host plant from infection.[14]

Step-by-Step Methodology:

  • Plant and Pathogen Preparation:

    • Grow susceptible host plants (e.g., tomato or strawberry) in a controlled environment for 4-6 weeks.

    • Prepare a spore suspension of a relevant pathogen (e.g., Botrytis cinerea) as described in Protocol 3.2.

  • Preventative Treatment Application:

    • Select healthy, fully expanded leaves and detach them.

    • Prepare treatment solutions of the TC at various concentrations (e.g., 200, 100, 50, 25 µg/mL) in a water/acetone solution with a surfactant.

    • Spray the adaxial (upper) surface of the leaves with the treatment solutions until runoff. Include a negative control (surfactant solution only).

    • Allow the leaves to dry completely (approx. 2-3 hours).

  • Curative Treatment Application:

    • For a separate set of leaves, first inoculate them with the pathogen (see Step 4).

    • After a set incubation period (e.g., 12 or 24 hours), apply the fungicide treatments as described in Step 2. This tests the compound's ability to halt an established infection.[15]

  • Inoculation and Incubation:

    • Place a 10 µL droplet of the spore suspension (1 x 10^5 spores/mL) onto the center of each treated leaf.

    • Place the leaves in a high-humidity chamber (>95% RH) and incubate at 20-22°C with a 12h photoperiod.

  • Disease Assessment:

    • After 3-5 days, measure the diameter of the necrotic lesion that develops at the inoculation site.

    • Calculate the percent disease control relative to the negative control leaves.

    • % Control = [ (Lesion Diameter_Control - Lesion Diameter_Treated) / Lesion Diameter_Control ] * 100

Concluding Remarks

The protocols and theoretical framework provided in this document offer a comprehensive starting point for the investigation of this compound as a potential agricultural fungicide. Positive results from these initial assays would warrant further studies, including spectrum of activity testing, resistance risk assessment, mammalian toxicology, and formulation development. The unique combination of the cyclopropylamine and oxolane moieties makes this a scientifically compelling candidate for novel fungicide discovery programs.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(4), 1496–1502. [Link]

  • PW Consulting. Cyclopropylamine Market. [Link]

  • Jenks, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 123. [Link]

  • Lass-Flörl, C. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 123. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Alfalahi, A. O., et al. (2021). A novel and Rapid Method for Detecting Bio-fungicide Properties in Plant Species. IOP Conference Series: Earth and Environmental Science, 761, 012020. [Link]

  • Dowling, M., et al. (2013). Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. In Fungicide Resistance in Plant Pathogens. Springer. [Link]

  • de Meijere, A., et al. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 9, 2732–2737. [Link]

  • Gao, Y., et al. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules, 26(18), 5648. [Link]

  • Ngando, J. E., et al. (2015). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. Pest Management Science, 71(3), 441-451. [Link]

  • Lu, Q., et al. (2022). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]

  • Jeffers, S. N., & Adaskaveg, J. E. (1998). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 82(11), 1236-1241. [Link]

  • PennState Extension. (2016). Fungicide Theory of Use and Mode of Action. [Link]

  • Vaso, C. O., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(15), 4733. [Link]

  • Zhejiang Rayfull Chemicals Co., Ltd. (2021). The mechanism of action of fungicides. [Link]

  • Wang, C., et al. (2024). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors. Pest Management Science. [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14149-14160. [Link]

  • Sisson, A. (2019). Preventative and Curative Fungicides. Iowa State University Extension and Outreach. [Link]

  • De Zélicourt, A., et al. (2021). Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis. Frontiers in Fungal Biology, 2, 638685. [Link]

  • Vaso, C. O., et al. (2022). Synthesis and evaluation of the antifungal and toxicological activity of Nitrofuran derivatives. IRIS UNINA. [Link]

  • Hejnosz, S. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines. Synthesis Workshop. [Link]

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Application Notes and Protocols for "2-Cyclopropyloxolan-3-amine" Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Cyclopropyloxolan-3-amine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of three-dimensional complexity, favorable physicochemical properties, and synthetic tractability is paramount. The "this compound" scaffold has emerged as a promising structural motif for the development of next-generation therapeutics. This scaffold combines the conformational rigidity and metabolic stability of a cyclopropyl group with the versatile hydrogen bonding capabilities of a substituted oxolane (tetrahydrofuran) ring and a primary amine.

The cyclopropyl moiety is a well-established bioisostere for various functional groups, often leading to enhanced potency, improved metabolic stability, and reduced off-target effects.[1] Its rigid nature can lock a molecule into a bioactive conformation, thereby increasing affinity for its biological target.[1] The oxolane ring provides a robust framework with defined stereochemical centers, allowing for precise spatial orientation of substituents. The primary amine at the 3-position serves as a critical anchor for interactions with biological targets, such as hydrogen bond formation, and as a versatile handle for further chemical derivatization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound based scaffolds in drug discovery. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the exploration of this exciting chemical space.

Core Structural Features and Design Rationale

The strategic combination of the cyclopropyl, oxolane, and amine functionalities imparts several key advantages to this scaffold:

  • Increased sp³ Character: The scaffold is rich in sp³-hybridized carbons, contributing to improved solubility, reduced planarity, and a higher likelihood of escaping flatland in chemical space, a common pitfall for many drug candidates.

  • Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.[1]

  • Stereochemical Complexity: The presence of multiple chiral centers on the oxolane ring allows for the generation of a diverse library of stereoisomers, each with a unique pharmacological profile.

  • Versatile Derivatization: The primary amine serves as a key point for diversification, enabling the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Proposed Synthetic Pathways

The synthesis of the this compound scaffold can be approached through several strategic routes. Below is a proposed multi-step synthesis that leverages established methodologies for the construction of substituted tetrahydrofurans.

Diagram: Proposed General Synthetic Workflow

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening & Cyclization cluster_2 Step 3: Amination A Cyclopropyl Vinyl Ketone B Epoxide Intermediate A->B m-CPBA C Nucleophilic Attack B->C Allylmagnesium bromide D 2-Cyclopropyloxolanone C->D Ozonolysis, then reductive amination E This compound D->E Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) G A Initial HTS Hit (Flexible Alkyl-amine) B Hypothesis: Introduce Rigidity A->B C Scaffold Hop: Synthesize this compound Core Library B->C D SAR Exploration: Derivatize Primary Amine C->D E Biological Evaluation: Kinase Inhibition Assay D->E F Data Analysis: Identify Potent Analogs E->F F->D Iterative Optimization G Lead Candidate F->G

Sources

Application Notes & Protocols: High-Throughput Screening for Modulators of GPCRs Using 2-Cyclopropyloxolan-3-amine Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for novel analogs of "2-Cyclopropyloxolan-3-amine." Lacking established biological targets for this chemical scaffold, this guide will proceed under the hypothesis that these analogs are potential modulators of G-protein coupled receptors (GPCRs), a prevalent and druggable target class. We will detail a multi-tiered screening cascade, beginning with a robust primary assay to identify initial hits, followed by a suite of secondary and orthogonal assays for hit confirmation and characterization. This protocol emphasizes scientific integrity, with built-in validation steps to ensure data quality and minimize false positives. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to identify and advance novel small molecule therapeutics.

Introduction: The Rationale for a GPCR-Targeted Screen

The "this compound" scaffold presents a unique three-dimensional structure with chiral centers and hydrogen bonding capabilities, making it an attractive starting point for library synthesis in drug discovery. While the specific biological targets of this scaffold are not yet elucidated, its structural motifs are suggestive of potential interactions with well-defined binding pockets found in many protein families. GPCRs, representing the largest family of cell surface receptors and the target of a significant percentage of approved drugs, are a logical and high-value starting point for an initial screening campaign.[1][2]

This application note will, therefore, outline a comprehensive HTS strategy to identify modulators of a hypothetical Gs-coupled GPCR. The principles and protocols described can be readily adapted to other GPCR classes (e.g., Gq or Gi-coupled) or other target families such as ion channels or kinases, by substituting the appropriate detection technology and reagents.[3][4][5]

The overall screening cascade is designed to efficiently progress from a large library of compounds to a small set of well-characterized and validated hits.

G_1 cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization Primary_HTS Primary HTS (e.g., TR-FRET cAMP Assay) ~100,000 Compounds Hit_Confirmation Confirmation Screen (Same Assay, Triplicate) Primary_HTS->Hit_Confirmation ~1,000 Hits Orthogonal_Assay Orthogonal Assay (e.g., BRET-based β-arrestin Recruitment) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Validated Hits Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Counter_Screen->Dose_Response Triaged Hits SAR_Analysis Preliminary SAR Dose_Response->SAR_Analysis ~10-20 Lead Compounds

Figure 1: High-Throughput Screening Cascade for GPCR Modulators.

Primary High-Throughput Screening: Identifying Initial Hits

The primary screen is designed for speed and scalability, testing each compound from the library at a single concentration to identify those with potential activity.[6][7] For a Gs-coupled GPCR, a common approach is to measure the accumulation of the second messenger cyclic AMP (cAMP). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this purpose due to its homogenous format, high sensitivity, and resistance to interference from colored or fluorescent compounds.[8][9]

Assay Principle: TR-FRET for cAMP Detection

This competitive immunoassay utilizes a Europium (Eu)-labeled anti-cAMP antibody (donor) and a biotinylated cAMP analog linked to an acceptor fluorophore (e.g., APC). In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. When the GPCR is activated, cellular cAMP is produced, which displaces the labeled cAMP analog, disrupting FRET and causing a decrease in the signal.

G_2 cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP (GPCR Activation) Eu_Ab_Low Eu-Antibody APC_cAMP_Low APC-cAMP Eu_Ab_Low->APC_cAMP_Low Binding High_FRET High TR-FRET Signal APC_cAMP_Low->High_FRET Eu_Ab_High Eu-Antibody Cell_cAMP Cellular cAMP Eu_Ab_High->Cell_cAMP Competitive Binding APC_cAMP_High APC-cAMP Low_FRET Low TR-FRET Signal

Figure 2: Principle of the TR-FRET cAMP Assay.
Protocol: Primary HTS for GPCR Antagonists

This protocol is optimized for a 384-well plate format and assumes the use of automated liquid handling systems.[10]

Materials:

  • HEK293 cells stably expressing the target Gs-coupled GPCR.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing a known agonist (e.g., isoproterenol) at an EC80 concentration.

  • Lysis & Detection Buffer: Provided with a commercial TR-FRET cAMP kit (e.g., from PerkinElmer or Thermo Fisher Scientific).

  • Compound Library: "this compound" analogs dissolved in 100% DMSO.

  • 384-well low-volume white microplates.

Procedure:

  • Cell Seeding: Dispense 10 µL of cell suspension (e.g., 2,000 cells/well) into each well of the 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Pinning: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound to the assay plate (final concentration of 10 µM). Add 50 nL of DMSO to control wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to interact with the cells.

  • Agonist Stimulation: Add 5 µL of Stimulation Buffer to all wells except for the negative control wells (which receive 5 µL of Assay Buffer).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 15 µL of Lysis & Detection Buffer containing the TR-FRET reagents to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (APC).[8]

Data Analysis and Quality Control

Data should be expressed as the ratio of the acceptor (665 nm) to the donor (615 nm) fluorescence. The quality of the HTS assay is assessed on a per-plate basis using the Z'-factor, which should be > 0.5 for a robust assay.[11][12]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where max refers to the high signal (negative control, no agonist) and min refers to the low signal (positive control, agonist stimulation).

Hits are typically identified as compounds that produce a signal change greater than three standard deviations from the mean of the control wells.

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the statistical effect size of the assay.> 0.5
Signal-to-Background Ratio of the mean of high controls to low controls.> 3
Compound Concentration Single point for primary screen.10 µM
DMSO Tolerance Final DMSO concentration in the assay.≤ 0.5%

Hit Confirmation and Triage

The initial hits from the primary screen require further validation to eliminate false positives and confirm their activity.[7][13] This is a critical step to focus resources on the most promising compounds.

Hit Confirmation Screen

All putative hits are "cherry-picked" from the library and re-tested in the primary assay format, typically in triplicate at the same concentration. This step eliminates hits that were the result of random error or experimental artifacts in the primary screen.

Orthogonal Assay: Validating the Mechanism

An orthogonal assay measures the same biological endpoint through a different technological principle, which is crucial for identifying and discarding technology-specific false positives.[13] For GPCRs, a common orthogonal assay is to measure the recruitment of β-arrestin to the activated receptor. A Bioluminescence Resonance Energy Transfer (BRET) assay is well-suited for this purpose.

Protocol: BRET Assay for β-arrestin Recruitment

  • Cell Line: Use a cell line co-expressing the GPCR fused to a Renilla luciferase (RLuc) and β-arrestin fused to a fluorescent protein (e.g., YFP).

  • Procedure:

    • Seed cells in a 384-well white plate.

    • Add confirmed hit compounds.

    • Add the agonist to stimulate the receptor.

    • Add the RLuc substrate (e.g., coelenterazine).

    • Read luminescence at two wavelengths corresponding to the RLuc and YFP emission peaks.

  • Principle: Agonist-induced receptor activation brings RLuc and YFP into close proximity, resulting in an increased BRET signal. Antagonists will inhibit this increase.[14]

Counter-Screens: Identifying Assay Interference

Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For the TR-FRET assay, a common interference is compound auto-fluorescence.

Protocol: Auto-fluorescence Counter-Screen

  • Setup: Prepare assay plates with all reagents as in the primary screen, but without cells.

  • Compound Addition: Add the hit compounds.

  • Reading: Read the plates on the TR-FRET reader.

  • Analysis: Compounds that generate a significant signal in the absence of the biological target are flagged as potential sources of interference and are typically deprioritized.

Hit Characterization and Lead Generation

Compounds that pass the confirmation and triage stages are considered validated hits and proceed to characterization.

Dose-Response Analysis and Potency Determination

Validated hits are tested across a range of concentrations (typically an 8- to 10-point dose-response curve) in the primary assay to determine their potency (IC50 for antagonists or EC50 for agonists). This quantitative data is essential for comparing compounds and establishing a structure-activity relationship (SAR).[15]

Preliminary Structure-Activity Relationship (SAR)

The potency data for the validated hits are analyzed in conjunction with their chemical structures.[11] This analysis helps to identify the chemical features that are important for activity and guides the synthesis of new, potentially more potent, analogs. This is often the point of handoff to a medicinal chemistry team for lead optimization.

Conclusion

The high-throughput screening cascade outlined in this application note provides a robust and validated framework for the identification of novel GPCR modulators from a library of "this compound" analogs. By employing a multi-tiered approach that includes a sensitive primary screen, orthogonal validation, and rigorous counter-screening, researchers can efficiently navigate the complexities of early-stage drug discovery. This systematic process ensures the generation of high-quality, actionable data, ultimately leading to the identification of promising lead compounds for further therapeutic development.

References

  • Li, Z., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (n.d.). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery. Available at: [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Available at: [Link]

  • Pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. Available at: [Link]

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Application Note: Functionalization Strategies for the Novel 2-Cyclopropyloxolan-3-amine Scaffold in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel chemical scaffolds is a cornerstone of innovation in drug discovery and chemical biology. The 2-Cyclopropyloxolan-3-amine structure presents a unique combination of features: a conformationally constrained tetrahydrofuran (oxolane) ring, a metabolically robust cyclopropyl group, and a synthetically versatile primary amine. This combination makes it an attractive, yet unexplored, building block for constructing sophisticated bioconjugates. The primary amine serves as a reliable anchor point for chemical modification, allowing the molecule to be tailored for a wide array of applications. This guide provides a comprehensive technical overview and detailed, field-tested protocols for the functionalization of this primary amine, enabling its conversion into a range of reactive handles suitable for direct conjugation or advanced bioorthogonal ligation strategies. We present methodologies based on N-Hydroxysuccinimide (NHS) ester chemistry, the installation of bioorthogonal handles for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and reductive amination, thereby equipping researchers with the tools to leverage this novel scaffold in their work.

Introduction: The Strategic Value of the this compound Scaffold

In medicinal chemistry, the cyclopropyl group is a well-established motif used to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1][2] The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] When integrated into a tetrahydrofuran framework—a common feature in many natural products and pharmaceuticals[3]—and equipped with a primary amine, the resulting this compound scaffold becomes a powerful tool for developing next-generation probes, linkers, and therapeutic conjugates.

The primary aliphatic amine at the 3-position is the key to unlocking the potential of this scaffold. It is a highly reliable functional group that can participate in a variety of robust and well-characterized chemical transformations.[4][5] This application note details three fundamental strategies to functionalize this amine for bioconjugation, providing the causal logic behind experimental choices and self-validating protocols for immediate implementation.

Strategy 1: Direct Payload Attachment via Amide Bond Formation

The most direct method for conjugating a payload (e.g., a fluorophore, biotin, or small molecule drug) to the this compound scaffold is through the formation of a stable amide bond. N-Hydroxysuccinimide (NHS) esters are among the most common and efficient amine-reactive reagents used for this purpose.[4][6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the scaffold, in its deprotonated state, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[7] The reaction is highly efficient and selective for primary amines at a slightly alkaline pH (typically 8.0-8.5), which ensures a sufficient concentration of the nucleophilic, non-protonated amine.[8][9] A competing hydrolysis reaction of the NHS ester with water is also pH-dependent and becomes more significant at higher pH values.[8] Therefore, careful control of pH is critical for maximizing conjugation yield.

G A This compound (Nucleophilic R-NH₂) C Reaction Mixture pH 8.0-8.5 A->C Add to Buffer B Payload-NHS Ester (Electrophile) B->C Add Reagent D Stable Amide Conjugate (R-NH-CO-Payload) C->D Nucleophilic Attack E NHS Byproduct C->E G cluster_0 Step 1: Arming the Scaffold cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) A 2-Cyclopropyloxolan -3-amine (R-NH₂) B NHS-Linker-Azide A->B Amide Coupling (Strategy 1) C Azido-Functionalized Scaffold (R-Linker-N₃) D DBCO-Modified Biomolecule C->D Strain-Promoted Cycloaddition C->D E Final Bioconjugate (Triazole Linkage)

Figure 2. Two-step workflow for SPAAC bioconjugation.
Experimental Protocol: Synthesis of an Azido-Linker and SPAAC with a DBCO-Protein

Protocol 2A: Synthesis of Azido-Functionalized this compound

Materials:

  • This compound

  • NHS-dPEG®₄-Azide (or similar heterobifunctional linker)

  • Anhydrous DMF

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification and characterization reagents as in Protocol 2.2

Protocol:

  • Follow the procedure outlined in Protocol 2.2, substituting the Fluorophore-NHS Ester with NHS-dPEG®₄-Azide (1.2 equivalents).

  • Incubate for 2-4 hours at room temperature.

  • Purify the product, Azido-dPEG®₄-(2-Cyclopropyloxolan-3-amide), via silica gel column chromatography or reverse-phase HPLC.

  • Self-Validation: Confirm the structure and purity via LC-MS and NMR. The presence of the azide can be confirmed by IR spectroscopy (a sharp peak around 2100 cm⁻¹).

Protocol 2B: SPAAC Conjugation to a DBCO-Modified Protein

Materials:

  • Azido-functionalized scaffold from Protocol 2A

  • DBCO-functionalized protein (e.g., DBCO-BSA, commercially available or prepared separately)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) [7]* SDS-PAGE and LC-MS (for protein analysis)

Protocol:

  • Reagent Preparation:

    • Prepare a 1-5 mg/mL solution of the DBCO-functionalized protein in PBS.

    • Prepare a 10 mM stock solution of the azido-functionalized scaffold in DMSO.

  • SPAAC Reaction:

    • To the protein solution, add a 10- to 20-fold molar excess of the azido-functionalized scaffold stock solution. [10]The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Remove the unreacted azido-linker and other small molecules by passing the reaction mixture through a desalting SEC column equilibrated with PBS. [7] * Collect the protein-containing fractions, identified by UV absorbance at 280 nm.

  • Self-Validation (Characterization):

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show an increase in the molecular weight of the protein band compared to the starting DBCO-protein.

    • For precise characterization, use LC-MS (for intact protein) or MALDI-TOF MS to confirm the mass increase corresponding to the addition of the scaffold.

Strategy 3: Conjugation via Reductive Amination

Reductive amination provides a powerful method for covalently linking an amine to a molecule containing an aldehyde or ketone. This is particularly useful for conjugating to biomolecules like glycoproteins, which can be chemically or enzymatically oxidized to generate aldehyde functionalities on their carbohydrate moieties. [11][12]

Mechanistic Rationale

The reaction involves two discrete steps. First, the primary amine of the scaffold reacts with a carbonyl group (aldehyde or ketone) on the target biomolecule to form a Schiff base (imine) intermediate. This reaction is reversible and is typically favored under slightly acidic to neutral conditions (pH ~6-7). Second, the imine is selectively reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). [11][13]These reducing agents are particularly effective because they are stable at the required pH and are selective for the imine over the aldehyde, minimizing unwanted side reactions. [11]

G A Scaffold-NH₂ C Schiff Base Intermediate (Biomolecule-CH=N-Scaffold) A->C pH 6-7 B Biomolecule-CHO (Aldehyde) B->C D Stable Secondary Amine (Biomolecule-CH₂-NH-Scaffold) C->D Reduction E NaBH₃CN (Reducing Agent) E->C

Figure 3. Reductive amination reaction pathway.
Experimental Protocol: Conjugation to an Aldehyde-Modified Protein

This protocol assumes the starting protein has been pre-modified to contain accessible aldehyde groups (e.g., via periodate oxidation of a glycoprotein).

Materials:

  • This compound

  • Aldehyde-modified protein (1-10 mg/mL)

  • Reaction Buffer: 0.1 M MES or HEPES buffer, pH 6.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Purification and characterization reagents as in Protocol 2B

Protocol:

  • Reaction Setup:

    • In a reaction tube, combine the aldehyde-modified protein with a 50- to 100-fold molar excess of this compound in the Reaction Buffer.

    • Incubate for 30-60 minutes at room temperature to allow for Schiff base formation.

  • Reduction Step:

    • Prepare a fresh stock solution of NaBH₃CN (e.g., 1 M in water). Caution: NaBH₃CN is toxic; handle with appropriate care in a fume hood.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any remaining reducing agent and aldehydes by adding the quenching solution.

    • Purify the final conjugate from excess reagents using a desalting SEC column as described in Protocol 2B.

  • Self-Validation (Characterization):

    • Confirm successful conjugation using SDS-PAGE and mass spectrometry, as detailed in Protocol 2B, to observe the expected mass shift.

Summary of Functionalization Strategies

StrategyKey ReagentsResulting LinkageKey AdvantagesPotential Challenges
1. NHS Ester Coupling NHS Ester-Payload, Bicarbonate Buffer (pH 8.3)Stable AmideSimple, direct, high-yielding, robust linkage. [6][7]NHS esters are moisture-sensitive; risk of hydrolysis. [7][8]
2. SPAAC Ligation NHS-Linker-Azide, DBCO-Biomolecule, PBS (pH 7.4)Stable TriazoleBioorthogonal, copper-free, highly specific in biological media. [10][]Two-step process; requires pre-functionalized biomolecule.
3. Reductive Amination Aldehyde-Biomolecule, NaBH₃CN, MES Buffer (pH 6.5)Stable Secondary AmineSpecific for carbonyls; useful for glycoproteins. [11][12]Requires pre-existing or generated aldehydes on biomolecule.

Conclusion

The this compound scaffold is a promising new entity for the construction of advanced bioconjugates. Its primary amine handle serves as a versatile and reliable point of attachment that can be readily functionalized using established and highly characterized chemical reactions. By following the detailed protocols for amide bond formation, installation of bioorthogonal handles, and reductive amination provided in this guide, researchers can effectively incorporate this novel, metabolically stable building block into fluorescent probes, antibody-drug conjugates, and other complex molecular tools. The strategic application of these methodologies will enable the scientific community to fully explore and exploit the potential of this unique scaffold in both basic research and therapeutic development.

References

  • Benchchem. (2025).
  • Jayant, S., & Muthana, M. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]

  • Li, J., et al. (2025). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry. [Link]

  • Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • Li, J., et al. (2025). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. PubMed. [Link]

  • Benchchem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Rader, C., et al. (2012). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. [Link]

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  • Zhang, Y., et al. (2018). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry. [Link]

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Application Note: A Scalable Synthetic Route for 2-Cyclopropyloxolan-3-amine for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds are of particular interest due to their prevalence in numerous biologically active compounds and natural products.[1][2] The tetrahydrofuran ring system, a privileged structural motif, is present in a wide array of pharmaceuticals.[3][4] Concurrently, the incorporation of a cyclopropyl group into drug candidates has been increasingly utilized to enhance metabolic stability, potency, and other desirable pharmacokinetic properties.[5][6]

This application note details a proposed scalable synthesis of 2-Cyclopropyloxolan-3-amine, a novel compound possessing both the tetrahydrofuran core and a cyclopropyl substituent. The presence of these two key features suggests its potential as a valuable building block in medicinal chemistry. The described synthetic strategy is designed to be robust and amenable to scale-up, providing a reliable source of the target molecule for preclinical studies. This document will provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the necessary analytical methods for characterization and quality control.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound presents a stereochemical challenge, with at least two chiral centers. The chosen synthetic route is designed to control the relative stereochemistry of the substituents on the tetrahydrofuran ring. The overall strategy involves the construction of a substituted tetrahydrofuran precursor followed by the introduction of the amine functionality.

synthetic_pathway A Starting Materials B [3+2] Cycloaddition A->B Reagents C Substituted Tetrahydrofuran B->C Formation of THF ring D Functional Group Interconversion C->D Modification E Introduction of Amine D->E Amination F Final Product (this compound) E->F Purification

Caption: Proposed Synthetic Pathway for this compound.

Detailed Synthetic Protocol

The following multi-step protocol outlines a plausible and scalable route to this compound.

Step 1: Synthesis of a Substituted Tetrahydrofuran Precursor via [3+2] Cycloaddition

The core tetrahydrofuran ring is proposed to be constructed via a [3+2] cycloaddition reaction. This approach offers a high degree of stereocontrol and is a well-established method for the synthesis of substituted tetrahydrofurans.[7][8]

Reaction:

  • Reactants: A suitable vinylcyclopropane and an aldehyde.

  • Catalyst: A Lewis acid such as SnCl₄ or TiCl₄.

  • Rationale: The Lewis acid activates the aldehyde towards nucleophilic attack by the vinylcyclopropane, initiating the cycloaddition cascade to form the tetrahydrofuran ring. The stereochemistry of the product can often be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol:

  • To a solution of the chosen aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the vinylcyclopropane (1.2 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted tetrahydrofuran.

Step 2: Functional Group Interconversion to an Azide

To introduce the amine functionality, a hydroxyl group on the tetrahydrofuran precursor will be converted to an azide. This is a reliable and scalable two-step process involving mesylation followed by nucleophilic substitution with sodium azide.

Reaction:

  • Mesylation: The hydroxyl group is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form a mesylate, a good leaving group.

  • Azide Formation: The mesylate is then displaced by sodium azide in a polar aprotic solvent (e.g., DMF).

Experimental Protocol:

  • Dissolve the substituted tetrahydrofuran from Step 1 (1.0 eq) in dichloromethane at 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.

  • Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude azide by flash column chromatography.

Step 3: Reduction of the Azide to the Primary Amine

The final step is the reduction of the azide to the primary amine. A catalytic hydrogenation is a clean and efficient method for this transformation, suitable for scale-up.

Reaction:

  • Reactant: The azide from Step 2.

  • Catalyst: Palladium on carbon (Pd/C).

  • Reducing Agent: Hydrogen gas.

Experimental Protocol:

  • Dissolve the azide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Diastereomer Separation

The synthesized this compound will likely be a mixture of diastereomers. Separation of these diastereomers is crucial for preclinical studies, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[9]

Purification Strategy:

  • Column Chromatography: Initial purification can be achieved by column chromatography. Given that diastereomers have different physical properties, they can often be separated using standard chromatographic techniques.[10][11]

  • Crystallization: If the amine or a salt derivative forms suitable crystals, fractional crystallization can be an effective and scalable method for separating diastereomers.[12][13] The formation of salts with chiral acids like tartaric acid can facilitate the separation.[12]

Workflow for Diastereomer Separation:

separation_workflow A Crude Product (Diastereomeric Mixture) B Column Chromatography A->B C Partially Separated Diastereomers B->C D Salt Formation (e.g., with Tartaric Acid) C->D E Fractional Crystallization D->E F Isolated Diastereomers E->F G Liberation of Free Amine F->G H Pure Diastereomers G->H

Caption: Workflow for the Separation of Diastereomers.

Analytical Characterization and Quality Control

To ensure the suitability of the synthesized this compound for preclinical studies, rigorous analytical characterization is required.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of the desired product.Spectra consistent with the proposed structure of this compound.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and determination of the diastereomeric ratio. Chiral HPLC can be used to determine enantiomeric excess if a chiral synthesis was performed.[14][15][16]A high purity level (e.g., >98%) and a clear separation of diastereomers.
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.

Conclusion

This application note provides a detailed and scientifically grounded proposal for the scale-up synthesis of this compound. The outlined multi-step synthesis, purification strategy, and analytical protocols are designed to deliver a high-quality product suitable for preclinical evaluation. The modular nature of the synthetic route allows for the potential synthesis of analogs for structure-activity relationship (SAR) studies. While this represents a theoretical pathway, it is built upon well-established and scalable chemical transformations, providing a strong foundation for researchers and drug development professionals to produce this promising new chemical entity.

References

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  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 167-176. Available from: [Link]

  • Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 140(51), 18098-18107. Available from: [Link]

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Application Notes and Protocols: Incorporation of 2-Cyclopropyloxolan-3-amine into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Constrained Scaffolds in Peptidomimetics

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a solution by introducing non-natural amino acids (UAAs) that overcome these limitations.[3] Among the vast array of UAAs, those containing constrained scaffolds, such as cyclopropane rings, are particularly valuable.[4]

The incorporation of a cyclopropyl group into a peptide backbone offers several distinct advantages:

  • Conformational Rigidity: The three-membered ring of cyclopropane restricts bond rotation, pre-organizing the peptide backbone into a specific conformation.[4][5] This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity.

  • Metabolic Stability: The cyclopropyl group is resistant to enzymatic degradation by proteases, which typically recognize and cleave specific peptide bonds in natural amino acids.[6][7] This can significantly enhance the in vivo half-life of the peptide mimetic.

  • Precise Vectorial Display of Side Chains: The rigid nature of the cyclopropane ring allows for the precise orientation of amino acid side chains, a critical factor for optimizing interactions with a target receptor.[4]

This document provides a comprehensive guide to the incorporation of a novel constrained amino acid, 2-Cyclopropyloxolan-3-amine , into peptide mimetics using Fmoc-based solid-phase peptide synthesis (SPPS). We will cover the proposed synthesis of the requisite Fmoc-protected building block, detailed protocols for its incorporation into a growing peptide chain, and methods for the final cleavage and purification of the modified peptide.

Part 1: Synthesis of Fmoc-Protected this compound

A potential synthetic approach could involve an aza-Michael reaction on a highly electrophilic alkylidenecyclopropane, a method that has proven effective for the synthesis of other cyclopropane β-amino acid derivatives.[4]

Proposed Synthetic Workflow:

G cluster_synthesis Proposed Synthesis of Fmoc-2-Cyclopropyloxolan-3-amine A Cyclopropanone Surrogate B Wittig Reaction A->B Phosphorus Ylide C Alkylidenecyclopropane Intermediate B->C D Aza-Michael Addition C->D Amine Nucleophile E This compound D->E F Fmoc Protection E->F Fmoc-OSu G Fmoc-2-Cyclopropyloxolan-3-amine-OH F->G

Figure 1. Proposed synthetic pathway for Fmoc-2-Cyclopropyloxolan-3-amine.

Protocol 1: Fmoc Protection of this compound

This protocol outlines the final step of the proposed synthesis: the protection of the amine functionality with a 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for SPPS.[5]

Materials:

Reagent/SolventGradeSupplier
This compound≥95%In-house Synthesis
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)≥98%Sigma-Aldrich
Sodium BicarbonateACS GradeFisher Scientific
1,4-DioxaneAnhydrousAcros Organics
WaterDeionized-
Diethyl EtherACS GradeVWR
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Magnesium SulfateAnhydrousSigma-Aldrich

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate (10% w/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Once complete, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure Fmoc-protected amino acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS.[8][9] However, due to the potential steric hindrance from the cyclopropyl group, modifications to standard coupling protocols are recommended to ensure efficient and complete reactions.

Core Principles of SPPS for Unnatural Amino Acids:

The SPPS workflow is an iterative process involving the following key steps:

  • Resin Loading: The C-terminal amino acid is anchored to a solid support (resin).

  • Fmoc Deprotection: The Nα-Fmoc protecting group is removed to expose a free amine.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine.

  • Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled.

G cluster_spps Fmoc-SPPS Cycle for UAA Incorporation A Peptide-Resin B Fmoc Deprotection (Piperidine/DMF) A->B C Washing (DMF) B->C D Coupling (Fmoc-UAA-OH, Activator, Base) C->D E Washing (DMF) D->E F Repeat Cycle E->F F->A For next amino acid

Figure 2. Iterative cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 2: Incorporation of Fmoc-2-Cyclopropyloxolan-3-amine via Manual SPPS

This protocol details the manual incorporation of the title compound into a peptide chain.

Materials:

Reagent/SolventGradeSupplier
Fmoc-protected amino acidsSPPS GradeVarious
Rink Amide or Wang Resin100-200 meshNovabiochem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher
Dichloromethane (DCM)ACS GradeVWR
PiperidineACS GradeSigma-Aldrich
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%GL Biochem
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Acros Organics
Diethyl EtherAnhydrousFisher Scientific

Procedure:

Resin Preparation and First Amino Acid Loading:

  • Swell the chosen resin (e.g., Rink Amide for a C-terminal amide) in DMF for 1 hour in a fritted syringe reaction vessel.

  • Load the first Fmoc-protected amino acid according to standard protocols for the chosen resin.[10][11]

Iterative SPPS Cycle:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-2-Cyclopropyloxolan-3-amine:

    • Rationale for Reagent Choice: Due to the expected steric bulk of the cyclopropyl-oxolane moiety, a potent coupling reagent is necessary to overcome potential slow reaction kinetics.[12] HATU is an excellent choice as it forms a highly reactive OAt-ester intermediate.[13][14]

    • In a separate vial, pre-activate a solution of Fmoc-2-Cyclopropyloxolan-3-amine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Continue Peptide Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Protocol 3: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (3x).

  • Dry the crude peptide under vacuum.

Part 3: Characterization and Purification

The crude peptide must be purified and its identity confirmed.

  • Purification: The primary method for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of column and gradient will depend on the overall hydrophobicity of the peptide.

  • Characterization:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide, verifying the successful incorporation of the this compound residue.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments can be performed. These can help to elucidate the conformational effects of the incorporated cyclopropyl-containing residue on the peptide backbone.[15]

Conclusion and Field-Proven Insights

The incorporation of this compound represents a powerful strategy for the design of novel peptidomimetics with potentially enhanced therapeutic properties. The steric hindrance presented by this unnatural amino acid necessitates the use of robust coupling reagents, such as HATU, and potentially longer coupling times to ensure high-fidelity synthesis. Careful monitoring of each step of the synthesis, particularly the coupling of the constrained residue, is paramount for success. The protocols provided herein offer a solid foundation for researchers to explore the unique structural and functional advantages conferred by this novel building block in the development of next-generation peptide-based therapeutics.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Gagnon, D., Boudreault, P.-L., & Charette, A. B. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Medicinal Chemistry Letters, 3(7), 541–545. [Link]

  • Pyne, S. G., & Schafer, K. (1998). Asymmetric Synthesis of Protected 2-Substituted Cyclopropane Amino Acids. Australian Journal of Chemistry, 51(2), 127-136. [Link]

  • Roy, A. R., & Chaput, J. C. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(11), 17793–17802. [Link]

  • Formaggio, F., Pantano, M., Crisma, M., Toniolo, C., & Boesten, W. H. J. (1992). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. International Journal of Peptide and Protein Research, 40(5), 447–453. [Link]

  • Reichelt, A., & Martin, S. F. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(7), 433–442. [Link]

  • Subirós-Funosas, R., Moreno-Aparicio, M., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105. [Link]

  • Reichelt, A., Gaul, C., & Martin, S. F. (2003). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry, 68(13), 5183–5195. [Link]

  • Oishi, S., Kamano, T., Niida, A., Odagami, T., & Otaka, A. (2011). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. Chemical Communications, 47(39), 11071-11073. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 3-28). Humana Press. [Link]

  • Martin, S. F., et al. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 43(18), 3371-3385. [Link]

  • Oishi, S., Kamano, T., Niida, A., Odagami, T., & Otaka, A. (2011). Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. Chemistry–A European Journal, 17(39), 10974-10985. [Link]

  • University of Glasgow. (2022). Conformational design of cyclic peptides. Enlighten Theses. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.30. [Link]

  • Dey, S., et al. (2020). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 22(14), 2465-2475. [Link]

  • Horne, W. S., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3351–3356. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Heterocycles, 67(2), 519-522. [Link]

  • Gopi, H., & Rapol, U. (2004). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Bioorganic & Medicinal Chemistry Letters, 14(6), 1545-1547. [Link]

  • Bower, J. F., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • WIPO. (1985). THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. WO/1985/000809. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyloxolan-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable molecule. The inherent structural features of this compound—namely the strained cyclopropyl group and the stereocenters on the oxolane (tetrahydrofuran) ring—present unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Proposed Synthetic Workflow: An Overview

A robust and logical approach to the synthesis of this compound is a multi-step sequence centered around the formation of a key ketone intermediate, followed by a diastereoselective reductive amination. This strategy allows for controlled introduction of the critical amine functionality.

Synthetic_Workflow cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Functional Group Interconversion cluster_2 Part 3: Amination & Purification Start Vinylcyclopropane & Aldehyde THF_Formation [3+2] Cycloaddition Start->THF_Formation Pd(0) or Lewis Acid Alcohol_Intermediate 2-Cyclopropyl- oxolan-3-ol THF_Formation->Alcohol_Intermediate Oxidation Oxidation Alcohol_Intermediate->Oxidation PCC, Swern, or DMP Ketone_Intermediate 2-Cyclopropyl- oxolan-3-one Oxidation->Ketone_Intermediate Reductive_Amination Reductive Amination Ketone_Intermediate->Reductive_Amination NH3 / Source + Reducing Agent Diastereomeric_Mix Diastereomeric Mixture of Amines Reductive_Amination->Diastereomeric_Mix Purification Diastereomer Separation Diastereomeric_Mix->Purification Chromatography or Crystallization Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for this compound synthesis.

Technical Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question: My initial cycloaddition to form the 2-cyclopropyl-oxolan-3-ol scaffold is resulting in a poor mixture of diastereomers (cis vs. trans). How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in the formation of substituted tetrahydrofurans is a common challenge. The stereochemical outcome is dictated by the mechanism of the cyclization.

  • Causality: For [3+2] cycloadditions of vinylcyclopropanes with aldehydes, the choice of catalyst is paramount. Lewis acids like SnCl₄ or transition metals like Palladium(0) coordinate to the reactants, influencing the geometry of the transition state.[1][2] Electron-poor aldehydes tend to work best in Pd(0)-catalyzed reactions, suggesting a mechanism that may involve an initial aldol-type reaction.[1] The relative stereochemistry of the substituents on your vinylcyclopropane precursor will also directly influence the stereochemistry of the product.[3][4]

  • Solution & Protocol:

    • Catalyst Screening: If you are using a Lewis acid, screen others such as Hf(OTf)₄ or Sn(OTf)₂. For palladium-catalyzed reactions, ensure the catalyst is active; Pd₂(dba)₃ is a common choice.

    • Solvent and Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Screen solvents with different polarities (e.g., Dichloromethane, Toluene, THF).

    • Substrate Control: Ensure your starting vinylcyclopropane is diastereomerically pure. The stereochemistry of three of the four potential stereocenters in the product can be dictated by the stereochemistry of this starting material.[3][5]

Question: During the reductive amination of 2-cyclopropyl-oxolan-3-one, I'm observing a significant amount of the 2-cyclopropyl-oxolan-3-ol byproduct. What is causing this and how can I prevent it?

Answer: This is a classic problem in reductive amination where the reduction of the ketone starting material competes with the reduction of the desired imine/iminium ion intermediate.

  • Causality: The choice of reducing agent and the reaction pH are critical. Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[6] If the rate of ketone reduction is comparable to or faster than the rate of imine formation, the alcohol byproduct will dominate. Imine formation is typically favored under mildly acidic conditions (pH 4-5), which catalyze the dehydration of the hemiaminal intermediate.[7]

  • Solution & Protocol:

    • Select a Weaker, Imine-Selective Reducing Agent: The best solution is to use a hydride donor that is less reactive towards the ketone but highly reactive towards the protonated imine (iminium ion).

      • Sodium cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable at the mildly acidic pH required for imine formation and selectively reduces the iminium ion.[6][7]

      • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often preferred as it is less toxic than NaBH₃CN and is also highly effective and selective.[6][8] It is particularly useful when working with acid-sensitive functional groups.[8]

    • Control the pH: Add a catalytic amount of acetic acid to your reaction mixture (if using NaBH₃CN or NaBH(OAc)₃) to maintain a pH of ~5. This accelerates imine formation without deactivating the amine nucleophile.[7][9]

    • Consider a Two-Step (Indirect) Approach: You can pre-form the imine by reacting the ketone and amine with a dehydrating agent (like molecular sieves or Ti(OⁱPr)₄) before adding the reducing agent. This ensures the ketone is consumed before reduction begins.[9][10]

Troubleshooting_Reductive_Amination Start Start: Reductive Amination Problem Problem: Significant Alcohol Byproduct? Start->Problem CheckReagent What reducing agent are you using? Problem->CheckReagent Yes NaBH4 NaBH4 (Strong) CheckReagent->NaBH4 SelectiveReagent NaBH3CN or NaBH(OAc)3 (Selective) CheckReagent->SelectiveReagent Solution1 Solution: Switch to NaBH3CN or NaBH(OAc)3. NaBH4->Solution1 CheckpH Is the reaction pH controlled (e.g., with cat. AcOH)? SelectiveReagent->CheckpH Solution2 Solution: Add catalytic AcOH to maintain pH ~5. CheckpH->Solution2 No ConsiderIndirect Solution: Consider indirect method. Pre-form imine before reduction. CheckpH->ConsiderIndirect Yes, still an issue

Caption: Decision tree for troubleshooting alcohol byproduct formation.

Question: My final product is a mixture of diastereomers that are inseparable by standard silica gel chromatography. What are my options for purification?

Answer: Separating diastereomers of small, polar molecules like amines is a frequent and significant challenge. Since diastereomers have different physical properties, they are separable in principle, but specialized techniques may be required.[11]

  • Causality: Diastereomers can have very similar polarities, leading to poor resolution on standard silica gel. The amine functionality can also cause peak tailing on silica, further complicating separation.

  • Solutions:

    • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (e.g., C18 silica) is a powerful alternative.[11] The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve closely related diastereomers.

    • Derivatization: Convert the amine mixture into a different functional group (e.g., amides or carbamates) using a chiral or achiral derivatizing agent. The resulting diastereomeric derivatives may have significantly different chromatographic properties, making them easier to separate.[12] After separation, the protecting group can be removed to yield the pure amine diastereomers.

    • Diastereomeric Salt Crystallization: This is a classic and highly effective technique for separating amines on a large scale.[13][14]

      • Principle: React your diastereomeric amine mixture with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid, (1S)-(+)-10-camphorsulfonic acid).[13] This forms a pair of diastereomeric salts.

      • Separation: These salts will have different solubilities in a given solvent system. By carefully screening solvents (e.g., ethanol, isopropanol, acetone, or mixtures), you can find conditions where one salt selectively crystallizes out of solution while the other remains dissolved.

      • Liberation: After filtering the crystalline salt, the pure amine enantiomer can be liberated by treatment with a base (e.g., NaOH solution) and extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to control stereochemistry during the synthesis?

The key is to control the stereochemistry at each new stereocenter as it is formed. First, aim for a highly diastereoselective synthesis of the 2-cyclopropyl-oxolan-3-ol precursor, as this sets the relative stereochemistry at C2 and C3.[15] The subsequent oxidation to the ketone flattens the C3 center. The final and most critical step is the diastereoselective reduction of the imine intermediate. The facial selectivity of the hydride attack will be influenced by the steric bulk of the cyclopropyl group at the adjacent C2 position. Low temperatures and sterically demanding reducing agents can sometimes improve selectivity.

Q2: Are there alternative synthetic routes I should consider?

Yes. If the reductive amination route proves problematic, two other viable pathways include:

  • Nucleophilic Substitution: Synthesize the 2-cyclopropyl-oxolan-3-ol, convert the alcohol to a good leaving group (e.g., mesylate or tosylate), and displace it with an azide (followed by reduction) or ammonia. This Sₙ2 reaction will proceed with inversion of stereochemistry at C3, which can be a predictable way to access a specific diastereomer.

  • Epoxide Ring-Opening: Synthesize a 2-cyclopropyl-2,3-epoxy-oxolane intermediate. Ring-opening with an amine nucleophile can yield the desired product.[16][17] However, controlling the regioselectivity of the amine attack (at C2 vs. C3) can be a significant challenge and is highly dependent on the reaction conditions (acidic vs. basic) and substrate.

Q3: How can I confirm the relative stereochemistry (cis or trans) of my final product?

Unequivocal determination requires advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D proton NMR can give clues. The coupling constants (J-values) between the protons at C2 and C3 can differ for cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments (e.g., 1D NOESY or 2D NOESY) are more definitive. An NOE correlation between the C2 proton and the C3 proton would strongly suggest they are on the same face of the ring (cis).

  • X-ray Crystallography: If you can obtain a suitable crystal of the final product or a solid derivative (like a hydrochloride or tartrate salt), single-crystal X-ray diffraction will provide an unambiguous 3D structure and confirm the relative stereochemistry.

Key Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of 2-Cyclopropyl-oxolan-3-one

This protocol is a general guideline and should be optimized for your specific substrate.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-cyclopropyl-oxolan-3-one (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M concentration).

  • Amine Source: Add the amine source. For the primary amine, you can use a solution of ammonia in methanol (e.g., 7N, 5-10 eq) or ammonium acetate (2-3 eq).

  • pH Adjustment: Add glacial acetic acid (0.5 - 1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by chromatography or diastereomeric salt crystallization.

Parameter Condition A Condition B Rationale Reference
Reducing Agent Sodium Triacetoxyborohydride (STAB)Sodium CyanoborohydrideSTAB is less toxic and often gives cleaner reactions. NaBH₃CN is a classic, effective reagent.[6],[8]
Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH)DCE is aprotic and standard for STAB. MeOH is a common protic solvent for NaBH₃CN.[8]
Amine Source Ammonium Acetate7N Ammonia in MeOHAmmonium acetate acts as both the amine source and a pH buffer. Direct ammonia is more reactive.
Catalyst Acetic AcidAcetic AcidEssential for catalyzing the dehydration step to form the imine intermediate.[9],[7]
Temperature 0 °C to RT0 °C to RTStarting at a lower temperature can help control exotherms and may improve diastereoselectivity.

Protocol 2: Purification via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the crude diastereomeric mixture of this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve a chiral resolving agent, such as (R,R)-(−)-Tartaric acid (0.5 eq for kinetic resolution or 1.0 eq), in the same solvent.[14]

  • Crystallization: Add the acid solution to the amine solution dropwise while stirring. The solution may become cloudy. Gently warm the mixture until it becomes clear, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The mother liquor contains the other diastereomer.

  • Purity Check: Check the diastereomeric excess (d.e.) of the crystalline salt by a suitable analytical method (e.g., chiral HPLC or NMR after converting back to the free amine). Recrystallization may be necessary to improve purity.

  • Liberation of Free Amine: Suspend the pure diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >12. Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the purified single diastereomer.[14]

References

  • Trost, B. M., & Yeh, V. S. C. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Organic Letters, 10(15), 3299–3302. [Link]

  • Craig, A. J., et al. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]

  • Scilit. (n.d.). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Retrieved from [Link]

  • Craig, A. J., et al. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive (Otago University Research Archive). [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Kumar, A., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 54(74), 10423-10426. [Link]

  • Nieto, I., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 7(12), e53233. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2093. [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b... [Link]

  • Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
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  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1340-1352. [Link]

  • Jiang, B., et al. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 7(49), 30877-30884. [Link]

  • Penn State University. (2023). Ring-opening mechanism of epoxides with alcohol and tertiary amines. [Link]

  • Reddy, B. V. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 14(4), 519-543. [Link]

  • Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 405-409. [Link]

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  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

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  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Structures of chiral amines tested... [Link]

  • ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6231. [Link]

  • Sci-Hub. (n.d.). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2011(1), 330-353. [Link]

  • Liu, Z., et al. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Nature Communications, 14(1), 1-9. [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. [Link]

  • MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2993. [Link]

  • MDPI. (2019). Synthesis of tetrahydrofuro[3,2-b]furan-2,5-diones from 3-hydroxy-4-pentenoic acids. Molecules, 24(1), 115. [Link]

Sources

Technical Support Center: Purification and Isolation of 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Cyclopropyloxolan-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique chiral amine. The inherent basicity and polarity of this molecule present specific challenges that require carefully considered strategies. This document provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and streamline your purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification of this compound.

Question: My amine is streaking badly on the silica TLC plate, and my column chromatography is giving broad, tailing peaks with poor separation. What's happening?

Answer: This is the most common issue encountered when purifying amines on standard silica gel. The problem is rooted in the chemical properties of the stationary phase. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[1] Your basic amine interacts strongly with these acidic sites via acid-base interactions, leading to several problems:

  • Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, reducing your yield.[1]

  • Peak Tailing: The amine molecules that do elute are released from the silanol sites slowly and at different rates, causing the characteristic streaking on TLC and broad, tailing peaks in column chromatography.[2][3] This severely compromises separation efficiency.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic silanol sites by adding a small amount of a volatile competing base to your mobile phase.[2][3]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The TEA will preferentially bind to the active sites on the silica, allowing your target amine to travel through the column with much-improved peak shape.[2]

    • Ammonium Hydroxide: For more polar solvent systems, using a 1-2% solution of 7N ammonia in methanol as your polar co-solvent can be highly effective.[3]

  • Stationary Phase Modification: A more robust solution is to change the stationary phase to one that is more compatible with basic compounds.

    • Amine-Functionalized Silica (NH2-Silica): This is an excellent choice as the aminopropyl-modified surface is slightly basic, which repels the basic amine and prevents the strong acid-base interaction, leading to symmetrical peaks and reproducible retention.[1][2]

    • Basic Alumina: Deactivated (Brockmann Grade III or IV) basic alumina is another effective alternative to silica for the purification of amines.[4]

    • Reversed-Phase (C18) Silica: For highly polar amines, reversed-phase flash chromatography using a water/acetonitrile or water/methanol mobile phase can provide excellent separation.[4]

Question: I'm losing a significant amount of my product on the silica column, even after adding triethylamine. How can I improve my recovery?

Answer: Significant product loss points to very strong, potentially irreversible binding to the stationary phase. While adding TEA is a good first step, it may not be sufficient if your amine is particularly basic or if the crude material contains acidic impurities that "activate" the silica.

Solutions:

  • Deactivate the Silica Gel: Before running your column, you can pre-treat or "deactivate" the silica. Flush the packed column with a solvent system containing 1-3% triethylamine, allowing the base to neutralize the most active silanol sites before you load your compound.[5]

  • Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, your best option is to move away from standard silica. As mentioned previously, amine-functionalized silica or basic alumina are superior choices for preventing yield loss with basic compounds.[1]

  • Solid-Phase Loading: The way you load your sample onto the column matters. If your crude product is dissolved in a strong, polar solvent, it can disrupt the initial equilibrium at the top of the column. Instead, try adsorbing your crude material onto a small amount of silica gel (or Celite®) in a round-bottom flask, removing the solvent under vacuum to get a dry, free-flowing powder, and carefully loading this powder onto the top of your packed column.[5] This technique ensures a tight injection band and minimizes interactions with the loading solvent.

Question: I can't get my this compound to crystallize. It just remains an oil, even at low temperatures. What can I do?

Answer: Small, functionalized amines often have low melting points and a strong affinity for solvents, making them notoriously difficult to crystallize in their free-base form.[6] The most effective and widely adopted strategy is to convert the amine into a salt.

Solution: Recrystallization via Salt Formation

The rationale is that forming a salt, such as a hydrochloride (HCl) salt, introduces ionic character. This creates a well-defined crystal lattice that is typically much more stable and ordered than the free base, dramatically increasing the likelihood of crystallization.[6][7]

  • Dissolve the Free Base: Dissolve your purified amine oil in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.[8]

  • Add Acid: Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. You should observe the immediate precipitation of the amine hydrochloride salt.

  • Isolate the Salt: Collect the precipitated solid by vacuum filtration.[9]

  • Recrystallize the Salt: Now, perform a standard recrystallization on the crude salt. Common solvent systems for amine salts include ethanol/water, isopropanol/diethyl ether, or methanol/ethyl acetate.[8] The goal is to find a solvent or solvent pair in which the salt is soluble when hot but sparingly soluble when cold.

Question: How do I effectively remove the triethylamine (TEA) from my purified column fractions?

Answer: This is a critical step, as residual TEA can interfere with subsequent reactions or biological assays. Since TEA has a relatively high boiling point (89 °C), it is often not completely removed by simple rotary evaporation.

Solutions:

  • Co-evaporation with a Low-Boiling Solvent: After concentrating your fractions, add a low-boiling point solvent like dichloromethane (DCM) or toluene and re-evaporate. Repeat this process 2-3 times. This forms a lower-boiling azeotrope with the TEA, facilitating its removal.

  • Acidic Wash: If your compound is stable to acid, dissolve the residue in a water-immiscible solvent (like DCM or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl). The TEA will be protonated and move into the aqueous layer. Caution: Your target amine will also be protonated and move into the aqueous layer. You would then need to basify the aqueous layer and re-extract your product. This method is best used to clean up non-basic target compounds. For your amine product, the next method is superior.

  • High-Vacuum Evaporation: Placing the flask on a high-vacuum line (Schlenk line) for several hours at room temperature is often sufficient to remove the last traces of TEA.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the key physicochemical properties of this compound that I should consider for purification?

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicImplication for Purification
Molecular Formula C7H13NORelatively small and low molecular weight (127.19 g/mol ).[12]
Boiling Point Moderately high (likely >150 °C)Likely an oil at room temperature. Distillation is possible but may require vacuum.
Polarity PolarSoluble in polar organic solvents (MeOH, EtOH, EtOAc, DCM). Low solubility in nonpolar solvents (hexanes).
Basicity (pKa) Moderately basic (est. 9-10)Strong interaction with acidic silica gel. Readily forms salts with acids.[6]
Chirality Contains at least two stereocentersSynthesis may produce a mixture of diastereomers and/or enantiomers, requiring specialized chiral separation techniques if a single stereoisomer is needed.[13][14]

FAQ 2: What is the best general approach for purifying a crude reaction mixture containing this compound?

Answer: A robust, multi-step approach is recommended. The diagram below outlines a typical workflow, starting from a crude reaction mixture and proceeding to the isolated, pure compound.

G cluster_0 Purification Workflow cluster_1 Purification Options A Crude Reaction Mixture B Aqueous Workup (e.g., Liquid-Liquid Extraction) A->B C Concentration (Rotary Evaporation) B->C D Primary Purification Step C->D E Assess Purity (TLC, LC-MS, NMR) D->E D1 Flash Chromatography (NH2-Silica or TEA-modified) D->D1 D2 Recrystallization (via HCl Salt Formation) D->D2 D3 Vacuum Distillation D->D3 F Pure Compound E->F Purity >95% G Final Polish / Salt Formation E->G Purity <95% or Salt Form Desired G->E G->F G A Optimize TLC (Rf ~0.25) B Pack Column (Silica Gel) A->B Select Eluent C Dry Load Sample (adsorb on silica) B->C D Elute with Solvent + 1% TEA C->D E Monitor Fractions (TLC) D->E F Combine & Concentrate (Co-evaporate with DCM) E->F G Pure Amine F->G

Sources

"2-Cyclopropyloxolan-3-amine" reaction byproducts and their identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropyloxolan-3-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, with a focus on the identification and mitigation of reaction byproducts.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, providing quick and actionable solutions.

1. Q: My reaction yield is significantly lower than expected. What are the likely causes?

A: Low yields in the synthesis of heterocyclic amines can arise from several factors.[1] A systematic troubleshooting approach is recommended. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Small-scale trial reactions can help determine the optimal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to the formation of side products or incomplete reactions.[1] Always use reagents and solvents of appropriate purity and ensure that solvents are dry when necessary.

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Product Decomposition: The target molecule, this compound, may be unstable under the reaction or workup conditions.[2] Monitor the reaction progress using techniques like TLC or LC-MS to check for any degradation of the product over time.[1]

2. Q: I'm observing unexpected peaks in my GC-MS/LC-MS analysis. What are the potential byproducts in a reductive amination synthesis of this compound?

A: The synthesis of this compound, likely proceeding through a reductive amination pathway, can generate several byproducts. Common impurities in amine synthesis can include residual starting materials, oxidation products, and solvent residues.[3] Specific to this synthesis, you might encounter:

  • The corresponding alcohol: A common side reaction in reductive amination is the reduction of the starting carbonyl compound to its corresponding alcohol.[4]

  • Over-alkylation products: If a primary amine is used, there is a risk of forming secondary and tertiary amines.[5][6]

  • Ring-opened byproducts: The strained cyclopropyl group can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or catalysts.[7]

  • Imines or enamines: Incomplete reduction of the imine or enamine intermediate can lead to their presence as impurities.[8]

3. Q: How can I confirm the identity of these unexpected peaks?

A: A combination of analytical techniques is often necessary for unambiguous identification.[9][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help elucidate its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise structure of organic molecules, including the stereochemistry.[11][12][13][14]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate the components of a mixture, and when coupled with a detector like a mass spectrometer (GC-MS, LC-MS), they can provide information about the identity and quantity of each component.[9][10][15]

4. Q: Are there any specific storage conditions recommended for this compound to prevent degradation?

A: Amines can be susceptible to oxidation when exposed to air and light.[3] Therefore, it is advisable to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a more detailed approach to troubleshooting specific problems, with a focus on identifying and addressing the root causes of byproduct formation.

Problem 1: Presence of a byproduct with a mass corresponding to the starting ketone/aldehyde reduced to an alcohol.
  • Likely Cause: The reducing agent is reducing the carbonyl group of the starting material before it can react with the amine to form the imine intermediate.[4] This is a common competing side reaction in reductive aminations.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Consider using a milder reducing agent that is more selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for this reason.[16] Sodium cyanoborohydride (NaBH₃CN) can also be effective, as it is more reactive towards the iminium ion than the carbonyl group, especially under mildly acidic conditions.[5][17]

    • Reaction Conditions:

      • pH Control: Maintaining a slightly acidic pH (around 4-5) can facilitate imine formation.

      • Staged Addition: Add the reducing agent after allowing sufficient time for the imine to form. Monitor the formation of the imine intermediate by TLC or LC-MS before introducing the reducing agent.

Problem 2: Observation of higher molecular weight byproducts, potentially corresponding to secondary or tertiary amines.
  • Likely Cause: Over-alkylation of the desired primary amine.[5] This occurs when the newly formed primary amine reacts further with the starting carbonyl compound and the reducing agent.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a molar excess of the amine source (e.g., ammonia or an ammonia equivalent) relative to the carbonyl compound.

    • Reaction Monitoring: Carefully monitor the reaction progress and stop it once the desired primary amine is the major product to prevent further reaction.

Problem 3: Identification of byproducts with unexpected fragmentation patterns, suggesting a loss of the cyclopropyl group.
  • Likely Cause: The strained cyclopropane ring is susceptible to ring-opening under certain reaction conditions, such as the presence of strong acids or certain metal catalysts.[7][18] This can lead to the formation of isomeric byproducts. The cyclopropyl group's stability can be influenced by adjacent functional groups.[2]

  • Troubleshooting Steps:

    • Reagent and Catalyst Selection: Avoid strongly acidic conditions if possible. If a catalyst is used, screen for options that are less likely to promote ring-opening.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

    • Structural Analysis: Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to definitively characterize the structure of these byproducts and confirm if ring-opening has occurred.

III. Experimental Protocols for Byproduct Identification

Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Dilution: Accurately weigh approximately 1-5 mg of the crude reaction mixture into a GC vial.

  • Solvent Addition: Add 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate) to the vial.

  • Sonication: Gently sonicate the mixture for 5-10 minutes to ensure complete dissolution.

  • Filtration: If solids are present, filter the solution through a 0.22 µm syringe filter into a clean GC vial.

  • Analysis: Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Protocol 2: General GC-MS Method
  • GC System: Agilent 7890A or equivalent.

  • Column: J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

This is a general method and may require optimization based on the specific byproducts suspected.

IV. Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound and Potential Byproducts

G Start 2-Cyclopropyloxolan-3-one + Amine Source Imine Imine Intermediate Start->Imine Condensation Alcohol 2-Cyclopropyloxolan-3-ol (Byproduct) Start->Alcohol Carbonyl Reduction RingOpened Ring-Opened Isomers (Byproduct) Start->RingOpened Ring Opening Product This compound (Desired Product) Imine->Product Reduction Overalkylation Secondary/Tertiary Amine (Byproduct) Product->Overalkylation Further Reaction

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Diagram 2: Troubleshooting Workflow for Byproduct Identification

G Start Unexpected Peak(s) in Crude Product Analysis GCMS Perform GC-MS Analysis Start->GCMS IdentifyMW Determine Molecular Weight and Fragmentation Pattern GCMS->IdentifyMW NMR Perform NMR (1H, 13C, 2D) Analysis IdentifyStructure Elucidate Chemical Structure NMR->IdentifyStructure Compare Compare with Known Potential Byproducts IdentifyMW->Compare Confirm Confirm Structure IdentifyStructure->Confirm Known Byproduct Identified Compare->Known Unknown Byproduct Unknown Compare->Unknown Isolate Isolate Byproduct (e.g., Prep-HPLC) Unknown->Isolate Isolate->NMR FurtherAnalysis Further Spectroscopic Analysis (e.g., HRMS, IR) Isolate->FurtherAnalysis FurtherAnalysis->IdentifyStructure

Caption: A systematic workflow for the identification of unknown byproducts.

V. Data Summary

Compound Type Potential Byproduct Key Identification Features (MS & NMR) Mitigation Strategy
Reduced Starting Material 2-Cyclopropyloxolan-3-olMS: M+ corresponding to the alcohol. NMR: Presence of a hydroxyl proton signal, characteristic shifts for the CH-OH group.Use a milder, imine-selective reducing agent (e.g., NaBH(OAc)₃).
Over-alkylation Product Secondary/Tertiary AminesMS: Higher M+ corresponding to the addition of another 2-cyclopropyloxolane unit. NMR: More complex aliphatic region, disappearance of N-H protons for tertiary amine.Use an excess of the amine source, monitor reaction progress carefully.
Ring-Opened Isomer Various possible structuresMS: Same M+ as the product, but different fragmentation. NMR: Absence of characteristic cyclopropyl proton signals, appearance of new olefinic or aliphatic signals.Avoid harsh acidic conditions, screen for milder catalysts, control reaction temperature.
Incomplete Reduction Imine/Enamine IntermediateMS: M-2 or M-1 relative to the product. NMR: Presence of a C=N or C=C-N functionality, with characteristic chemical shifts.Ensure sufficient reaction time and an adequate amount of reducing agent.

VI. References

  • de Meijere, A. (2000). "Structure and Reactivity of the Cyclopropane Species." In The Chemistry of the Cyclopropyl Group, Vol. 2. John Wiley & Sons, Ltd.

  • Grokipedia. "Cyclopropyl group." Grokipedia. Available at: [Link]

  • Wikipedia. "Cyclopropyl group." Wikipedia. Available at: [Link]

  • Veeprho. "Amine Impurities and Related Compound." Veeprho. Available at: [Link]

  • Chemistry Stack Exchange. "What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?" Chemistry Stack Exchange. Available at: [Link]

  • University of Rochester, Department of Chemistry. "Troubleshooting: How to Improve Yield." University of Rochester. Available at: [Link]

  • O'Brien, A. G., et al. (2020). "Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions." PubMed Central. Available at: [Link]

  • ETH Zurich. "NMR spectroscopy." ETH Zurich. Available at: [Link]

  • Waters Corporation. "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." Waters Corporation. Available at: [Link]

  • Johnson, R. L., et al. "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." Waters Corporation. Available at: [Link]

  • Chertkov, A. V., et al. (2012). "SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C." Chemistry of Heterocyclic Compounds, 48(3), 412-421.

  • Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. Available at: [Link]

  • Cerno Bioscience. "Solvent/Sample Interaction in the GC/MS Analysis of Amines." Cerno Bioscience. Available at: [Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]

  • Wikipedia. "Reductive amination." Wikipedia. Available at: [Link]

  • Chertkov, A. V., et al. (2012). "Synthesis and NMR spectra of tetrahydrofuran-2-¹³C." ResearchGate. Available at: [Link]

  • Nichugovskiy, A. I., & Cheshkov, D. A. (2017). "Total lineshape analysis of α-tetrahydrofuroic acid¹H NMR spectra." arXiv. Available at: [Link]

  • Refining Community. "Contamination in Amine Systems." Refining Community. Available at: [Link]

  • Organic Chemistry Portal. "Reductive Amination - Common Conditions." Organic Chemistry Portal. Available at: [Link]

  • Bryan Research & Engineering, LLC. "Analysis of Amine Solutions by Gas Chromatography." Bryan Research & Engineering, LLC. Available at: [Link]

  • Longdom Publishing. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Application." Longdom Publishing. Available at: [Link]

  • National Institutes of Health. "Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives." National Institutes of Health. Available at: [Link]

  • Chemistry Steps. "Reductive Amination." Chemistry Steps. Available at: [Link]

  • Bähn, S., et al. (2020). "Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization." ResearchGate. Available at: [Link]

  • EPTQ. "Chemical analysis in amine system operations." EPTQ. Available at: [Link]

  • MDPI. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." MDPI. Available at: [Link]

  • Chromatography Forum. "Amines by GC-MS." Chromatography Forum. Available at: [Link]

  • MDPI. "Modern Strategies for Heterocycle Synthesis." MDPI. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-Cyclopropyloxolan-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyloxolan-3-amine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex heterocyclic amines. As there is no established, direct protocol for this specific molecule, we present a robust, logically designed synthetic pathway based on well-established, high-yield transformations. This document provides not only detailed experimental protocols but also an in-depth troubleshooting guide to navigate the potential challenges inherent in each step. Our approach is grounded in mechanistic understanding to empower you to optimize your reaction conditions effectively.

The synthesis of substituted tetrahydrofurans, particularly those bearing amine functionalities, is of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals.[1][2][3] The target molecule, this compound, combines the conformational constraints of a tetrahydrofuran ring with the unique electronic properties of a cyclopropyl group, making it a valuable scaffold for novel therapeutics.[4][5]

The proposed synthesis is a four-step sequence designed for high diastereoselectivity and overall efficiency.

Proposed Synthetic Pathway

The synthesis begins with the asymmetric epoxidation of a homoallylic alcohol, followed by an intramolecular cyclization to form the core tetrahydrofuran structure. The amine functionality is then introduced via an azide intermediate, which is subsequently reduced to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Azide Introduction (SN2) cluster_3 Step 4: Azide Reduction A Cyclopropyl(vinyl)methanol B (2S,3S)-2-Cyclopropyl-2,3-epoxypropan-1-ol A->B Sharpless Epoxidation Ti(O-i-Pr)4, (+)-DET, TBHP C (2S,3R)-2-Cyclopropyl-tetrahydrofuran-3-ol B->C 5-exo-tet Cyclization cat. BF3·OEt2 D (2S,3R)-3-Azido-2-cyclopropyl-tetrahydrofuran C->D 1. MsCl, Et3N 2. NaN3, DMF E (2S,3R)-2-Cyclopropyloxolan-3-amine D->E H2, Pd/C, EtOH

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols
Protocol 1: Asymmetric Epoxidation of Cyclopropyl(vinyl)methanol

This protocol uses the Sharpless asymmetric epoxidation to create a chiral epoxy alcohol, which serves as the precursor for the tetrahydrofuran ring.[6][7][8]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add powdered 4 Å molecular sieves and anhydrous dichloromethane (DCM). Cool the flask to -20 °C.

  • Catalyst Formation: Add L-(+)-diethyl tartrate (DET) (1.2 eq) followed by titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.0 eq). Stir the mixture for 30 minutes at -20 °C until a clear, pale-yellow solution is formed.

  • Substrate Addition: Add a solution of cyclopropyl(vinyl)methanol (1.0 eq) in DCM dropwise to the catalyst mixture.

  • Oxidation: Add tert-butyl hydroperoxide (TBHP) (2.0 eq, ~5.5 M in nonane) dropwise, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the epoxy alcohol.

Protocol 2: Intramolecular Cyclization to Form (2S,3R)-2-Cyclopropyl-tetrahydrofuran-3-ol

This step involves an acid-catalyzed 5-exo-tet cyclization. The regioselectivity is crucial and is directed by the attack of the primary alcohol onto the less-substituted carbon of the protonated epoxide.[9][10]

  • Setup: Dissolve the purified epoxy alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Catalyst Addition: Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C. The reaction is typically rapid (30-60 minutes). Monitor by TLC for the formation of the more polar tetrahydrofuran product.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Protocol 3: Synthesis of (2S,3R)-3-Azido-2-cyclopropyl-tetrahydrofuran

This two-step, one-pot procedure converts the hydroxyl group into an azide, which is a reliable precursor to the primary amine.[11][12]

  • Mesylation: Dissolve the alcohol (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM and cool to 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Azide Displacement: To the same flask, add sodium azide (NaN₃) (3.0 eq) followed by anhydrous dimethylformamide (DMF) to aid solubility.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction by TLC until the mesylate intermediate is fully consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude azide by flash column chromatography. Caution: Organic azides are potentially explosive and should be handled with care.

Protocol 4: Reduction of the Azide to this compound

Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.[13][14]

  • Setup: Dissolve the azide (1.0 eq) in ethanol (or methanol/ethyl acetate).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (balloon or Parr shaker) at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor by TLC for the disappearance of the azide and the appearance of the amine (which can be visualized with ninhydrin stain). The reaction is typically complete in 2-12 hours.

  • Workup: Once complete, carefully purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting amine may be pure enough for use, or it can be further purified by chromatography on amine-functionalized or deactivated silica gel.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why was the Sharpless epoxidation chosen for Step 1? Can other epoxidation methods be used? A: The Sharpless asymmetric epoxidation was selected because it is a highly reliable and well-documented method for the enantioselective epoxidation of allylic and homoallylic alcohols, providing high yields and excellent enantiomeric excess (% ee).[6][7] This control over stereochemistry in the first step is critical for producing a single enantiomer of the final product. While other methods like m-CPBA epoxidation can be used, they would produce a racemic mixture of the epoxy alcohol, leading to a mixture of diastereomers in subsequent steps.

Q2: What determines the stereochemical outcome of the intramolecular cyclization in Step 2? A: The stereochemistry is determined by the mechanism of the ring-opening of the epoxide. Under acidic conditions, the reaction proceeds via an S_N2-like backside attack of the nucleophile (the primary hydroxyl group) on the protonated epoxide.[1][17] The alcohol attacks the least sterically hindered carbon of the epoxide, leading to an inversion of configuration at that center and resulting in a trans relationship between the cyclopropyl group at C2 and the new hydroxyl group at C3.

Q3: Is the azide introduction in Step 3 the only way to form the amine? What about direct amination? A: The azide displacement followed by reduction is a highly robust and common method for synthesizing primary amines from alcohols.[12] It avoids many of the pitfalls of direct amination methods, such as over-alkylation (formation of secondary and tertiary amines) and the need for high pressures and temperatures. The azide serves as a "masked" amine, allowing for clean conversion under mild conditions.[12]

Q4: My final amine product is very polar and streaks on a standard silica gel column. How can I purify it effectively? A: This is a common issue with amines due to their basicity and strong interaction with the acidic silanol groups of silica gel.[15][18] There are several effective strategies:

  • Add a base modifier: Add a small amount of a volatile base like triethylamine (0.5-2%) or ammonium hydroxide to your eluent system. This neutralizes the acidic sites on the silica, improving peak shape.[15]

  • Use a different stationary phase: Amine-functionalized silica or basic alumina are excellent alternatives to standard silica for purifying basic compounds.[15][16]

  • Reversed-phase chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography with a high pH mobile phase (to keep the amine neutral) can be very effective.[15]

Q5: Are there any specific safety concerns with this synthesis? A: Yes. Organic azides of low molecular weight, such as the intermediate in Step 3, are potentially explosive and must be handled with extreme care.[12] Avoid heating them neat, scratching them (e.g., with a metal spatula), or exposing them to shock. Always work behind a blast shield when handling the purified azide. Additionally, reagents like Ti(O-i-Pr)₄ are highly moisture-sensitive, and methanesulfonyl chloride is corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

Troubleshooting Guide
Step 1: Asymmetric Epoxidation
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive TBHP oxidant. 2. Deactivated catalyst due to moisture. 3. Low reaction temperature inhibiting the rate.[6]1. Use a fresh, verified bottle of TBHP or titrate its concentration. 2. Ensure all glassware is flame-dried and reagents are anhydrous. Use fresh molecular sieves. 3. Allow the reaction to run at a slightly higher temperature (e.g., -15 °C or -10 °C), but this may slightly decrease enantioselectivity.
Low Enantiomeric Excess (% ee) 1. Incorrect stoichiometry of tartrate to titanium. 2. Reaction temperature too high. 3. Presence of water, which can lead to the formation of a non-chiral catalytic species.1. Ensure the DET:Ti ratio is at least 1.2:1. The excess ligand is crucial for forming the active dimeric catalyst.[7] 2. Maintain the reaction temperature at -20 °C or lower. 3. Re-verify that all reagents and solvents are strictly anhydrous.
Formation of Byproducts 1. Ring-opening of the product epoxide to form a diol during workup. 2. Competing side reactions if the starting material is impure.1. Use a buffered or milder aqueous workup (e.g., saturated Na₂SO₄ solution) instead of tartaric acid if diol formation is significant. 2. Ensure the starting homoallylic alcohol is purified before use.
Step 2: Intramolecular Cyclization
ProblemPotential Cause(s)Recommended Solution(s)
Formation of the "Wrong" Regioisomer (Tetrahydropyran) 1. The reaction is proceeding via a disfavored 6-endo-tet cyclization. This is generally less likely but can be influenced by substrate structure or catalyst.[19]1. Confirm the structure of your starting epoxy alcohol. The 5-exo cyclization is kinetically and thermodynamically favored for this substrate.[19] Ensure you are using a Lewis acid like BF₃·OEt₂ which promotes the desired pathway.
Incomplete Reaction 1. Insufficient catalyst. 2. Catalyst deactivation.1. Increase the catalyst loading slightly (e.g., to 0.15 eq). 2. Add the catalyst in portions or use a freshly opened bottle.
Dimerization or Polymerization 1. Reaction conditions are too harsh (e.g., too much acid, too high temperature). 2. Intermolecular reaction is competing with the intramolecular cyclization.1. Reduce the amount of Lewis acid. Ensure the temperature is kept low (0 °C or below). 2. Run the reaction at a higher dilution to favor the intramolecular pathway.
Step 3: Azide Introduction
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Mesylation 1. Insufficient MsCl or Et₃N. 2. Presence of water, which hydrolyzes MsCl.1. Ensure accurate stoichiometry. Add a slight excess of MsCl (1.2-1.3 eq). 2. Use anhydrous solvents and reagents.
Low Yield of Azide 1. The mesylate is a poor leaving group or sterically hindered. 2. Elimination side reaction (E2) competing with substitution (S_N2). 3. Insufficient temperature or reaction time for the S_N2 displacement.1. For this system, mesylate should be sufficient. Alternatively, convert the alcohol to a tosylate or triflate, which are better leaving groups. 2. Use a non-basic azide source if possible, although NaN₃ is standard. Ensure the temperature is not excessively high. 3. Increase the reaction temperature to 80 °C or allow it to run for 24-48 hours. Ensure NaN₃ is fully dissolved (DMF helps).
Step 4: Azide Reduction
ProblemPotential Cause(s)Recommended Solution(s)
Stalled Reaction (Hydrogenation) 1. Catalyst poisoning (e.g., by sulfur or trace metals). 2. Inactive catalyst. 3. Insufficient hydrogen pressure or poor mixing.1. Purify the azide intermediate thoroughly. 2. Use a fresh batch of Pd/C. Sometimes, adding a few drops of acetic acid can help reactivate the catalyst. 3. Ensure vigorous stirring to keep the catalyst suspended. Increase hydrogen pressure if using a Parr shaker.
Formation of Complex Byproducts 1. Over-reduction or hydrogenolysis of other functional groups (unlikely in this molecule). 2. Incomplete reduction leading to imine or other intermediates.1. If hydrogenolysis is a concern, switch to a different reduction method. The Staudinger reaction (PPh₃, then H₂O) is extremely mild and chemoselective.[13] 2. Allow the reaction to run to completion as monitored by TLC.
Product Isolation Issues 1. The amine product is water-soluble. 2. The product forms a salt and is lost in the aqueous phase.1. During workup, saturate the aqueous layer with NaCl to decrease the polarity and drive the amine into the organic layer. 2. Before extraction, basify the aqueous layer with NaOH or K₂CO₃ to ensure the amine is in its free-base form, which is more soluble in organic solvents.
Data Summary
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1Asymmetric EpoxidationTi(O-i-Pr)₄, (+)-DET, TBHPDCM-204 - 680-95%
2Intramolecular CyclizationBF₃·OEt₂ (cat.)DCM00.5 - 190-98%
3Azide Introduction1. MsCl, Et₃N 2. NaN₃DCM / DMF7012 - 1875-90%
4Azide ReductionH₂, 10% Pd/CEtOH252 - 1285-99%
Visualized Troubleshooting & Mechanisms

Troubleshooting_Cyclization start Low yield or byproduct formation in Step 2 (Cyclization)? q1 Is the desired 5-exo product (THF) formed? start->q1 q2 Is unreacted epoxy alcohol present? q1->q2 Yes sol3 Major byproduct is 6-endo (THP)? This is mechanistically unlikely. Confirm starting material structure by NMR. q1->sol3 No sol1 Increase catalyst loading (e.g., 0.15 eq BF3·OEt2). Ensure anhydrous conditions. q2->sol1 Yes sol4 Major byproduct is oligomer/polymer? q2->sol4 No sol2 Run reaction at higher dilution. Lower the temperature to -20 °C. Reduce catalyst loading. sol4->sol2

Caption: Troubleshooting decision tree for the intramolecular cyclization step.

Reaction_Mechanism Mechanism: Acid-Catalyzed 5-exo-tet Cyclization Epoxy Alcohol Epoxy Alcohol Protonated Epoxide Protonated Epoxide Epoxy Alcohol->Protonated Epoxide + H+ (from BF3·OEt2) Transition State Transition State Protonated Epoxide->Transition State Intramolecular SN2 attack Product Product Transition State->Product - H+

Sources

Troubleshooting diastereoselectivity in "2-Cyclopropyloxolan-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the stereocontrolled synthesis of 2,3-disubstituted oxolanes, with a specific focus on 2-Cyclopropyloxolan-3-amine . The tetrahydrofuran (THF), or oxolane, core is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1][2] The synthesis of oxolanes with contiguous stereocenters, such as the C2 (cyclopropyl) and C3 (amine) positions in our target molecule, presents a significant synthetic challenge. The spatial arrangement of these substituents—the diastereoselectivity—can dramatically influence the molecule's biological activity, making its control a critical parameter in drug discovery and development.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios designed to address common issues encountered during synthesis. We will explore the causal relationships behind stereochemical outcomes and provide field-proven protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary diastereomers of this compound and why is their selective synthesis important?

The two stereocenters at the C2 and C3 positions give rise to two pairs of enantiomers, which relate to each other as two primary diastereomers: cis and trans. The cis isomer has the cyclopropyl and amine groups on the same face of the oxolane ring, while the trans isomer has them on opposite faces. Different diastereomers can have vastly different pharmacological profiles, binding affinities, and metabolic stabilities. Therefore, selectively synthesizing a single diastereomer is often essential for developing a safe and effective therapeutic agent.

Q2: What is a common synthetic strategy for this target, and where does the diastereoselectivity issue arise?

A robust and common strategy for creating a C3-amino oxolane is the diastereoselective reductive amination of a ketone precursor, 2-Cyclopropyloxolan-3-one . This two-step or one-pot process involves the formation of an imine/enamine intermediate followed by reduction. The diastereoselectivity is determined in the reduction step, where a hydride reagent attacks the iminium ion intermediate from either the top or bottom face of the ring. The facial bias of this attack is governed by a delicate interplay of steric and electronic factors.

Q3: Can rearrangement of the cyclopropyl group be a problem?

Yes, reactions involving cyclopropyl carbinol-type systems can be susceptible to rearrangement, especially under acidic or carbocation-forming conditions.[3] The high ring strain of the cyclopropane ring can facilitate ring-opening to form homoallylic cations, which can lead to a loss of stereochemical integrity or the formation of undesired byproducts.[4] It is crucial to select reaction conditions that minimize the lifetime of any potential carbocationic intermediates.

Troubleshooting Guide: Diastereoselectivity in Reductive Amination

This section addresses specific experimental failures in the synthesis of this compound from its ketone precursor, 2-Cyclopropyloxolan-3-one.

Problem: Poor Diastereomeric Ratio (d.r. ≈ 1:1) After Reductive Amination

A non-selective reaction is often the default outcome when competing steric and electronic effects are closely balanced. Your goal is to modify the reaction conditions to favor one controlling element over the other.

Root Cause Analysis: Steric Hindrance vs. Chelation Control

The stereochemical outcome of the hydride reduction of the key iminium intermediate is typically dictated by one of two models:

  • Felkin-Anh Model (Steric Control): The incoming nucleophile (hydride) attacks the electrophilic carbon at the "Bürgi-Dunitz" angle, avoiding steric clash with the largest substituent on the adjacent stereocenter. In our case, the bulky cyclopropyl group at C2 would direct the incoming hydride to the opposite face, predicting the trans product.

  • Chelation Control Model: If a Lewis acidic metal cation is present (from the reducing agent or an additive) and there is a Lewis basic atom (the oxolane oxygen) positioned to form a stable five- or six-membered ring with the metal and the iminium nitrogen, the substrate becomes locked in a rigid conformation.[5] This rigidity can reverse the facial selectivity compared to the steric model, often leading to the cis product.

The following DOT script illustrates the decision-making process for optimizing the diastereomeric ratio.

G cluster_0 Strategy 1: Maximize Steric Control (Targeting 'trans' isomer) cluster_1 Strategy 2: Enforce Chelation Control (Targeting 'cis' isomer) start Poor d.r. (~1:1) strategy Goal: Enhance Stereocontrol start->strategy steric_reagent Use Bulky, Non-Chelating Reagents (e.g., L-Selectride, K-Selectride) strategy->steric_reagent Is 'trans' desired? chelation_reagent Use Chelating Reagents (e.g., Zn(BH4)2, NaBH3CN + CeCl3) strategy->chelation_reagent Is 'cis' desired? steric_temp Lower Temperature (-78 °C) Reduces conformational flexibility steric_reagent->steric_temp steric_protocol Protocol A: Steric-Controlled Reduction steric_temp->steric_protocol chelation_solvent Use Coordinating Solvents (e.g., THF, DME) chelation_reagent->chelation_solvent chelation_protocol Protocol B: Chelation-Controlled Reduction chelation_solvent->chelation_protocol G cluster_0 Steric Control (Felkin-Anh) cluster_1 Chelation Control ts_steric Transition State A (Hydride attacks opposite to Cyclopropyl) prod_trans trans-Product (Major) ts_steric->prod_trans Lower Energy Path ts_chelation Transition State B (Rigid chelate directs attack) prod_cis cis-Product (Major) ts_chelation->prod_cis Lower Energy Path start Iminium Ion Intermediate start->ts_steric Bulky, Non-chelating Reagent (e.g., L-Selectride) start->ts_chelation Chelating Metal Reagent (e.g., Zn(BH4)2)

Caption: Competing transition states in hydride reduction.

References

  • Młochowski, J., & Kloc, K. (2005). Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. Organic Letters, 7(14), 2945–2948. [Link]

  • Hoye, T. R., & Chen, K. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842–847. [Link]

  • Kloc, K., & Młochowski, J. (2005). Diastereoselective synthesis of tetrahydrofurans via reaction of gamma,delta-epoxycarbanions with aldehydes. PubMed. [Link]

  • Li, Y., & Zhang, J. (2025). Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. Angewandte Chemie International Edition, 64(1), e202503750. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1334–1345. [Link]

  • van der Werf, M. J., & Bickelhaupt, F. M. (2023). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

  • Singh, V., & Singh, S. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Organic & Biomolecular Chemistry, 21(47), 9575–9594. [Link]

  • Sherwood, T. C., et al. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]

  • Zhu, Z.-Y., et al. (2024). An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. ResearchGate. [Link]

  • Eleveld, M. B., Hogeveen, H., & Schudde, E. P. (1984). Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom. The Journal of Organic Chemistry, 49(21), 3879–3884. [Link]

  • Reddy, R. S., et al. (2011). Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. Chemistry – A European Journal, 17(36), 10081–10088. [Link]

  • Chemospecific. (2019). Unlocking Diastereoselectivity Secrets. YouTube. [Link]

  • Tutar, A., & Balci, M. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(1), 73–80. [Link]

Sources

"2-Cyclopropyloxolan-3-amine" stability issues and degradation pathways

This systematic approach will provide a comprehensive understanding of the molecule's liabilities, directly informing formulation, process development, and analytical control strategies. [16]

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from Ataman Kimya. [Link]

  • Ye, Y., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. [Link]

  • Eawag-BBD. (1997). Tetrahydrofuran Degradation Pathway. Retrieved from Eawag Biodegradation/Biocatalysis Database. [Link]

  • MDPI Encyclopedia. (2020). Tetrahydrofuran Biodegradation. Retrieved from MDPI. [Link]

  • PubMed. (2024). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Antonie Van Leeuwenhoek. [Link]

  • ResearchGate. (2018). Pathways for decomposition of THF by organolithiums: The role of HMPA. Dalton Transactions. [Link]

  • ResearchGate. (2011). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Journal of Hazardous Materials. [Link]

  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering and Materials Science. [Link]

  • Jutzi, K., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Agricultural and Food Chemistry. [Link]

  • CordenPharma. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from CordenPharma. [Link]

  • Ren, H., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Molecules. [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from American Chemistry Council. [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from University of Ottawa. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from Hypha Discovery Blogs. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Quotient Sciences. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial. [Link]

  • ResearchGate. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from PharmaTutor. [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from Resyn Biosciences. [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from Tri-iso. [Link]

Technical Support Center: Analytical Method Development for 2-Cyclopropyloxolan-3-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical quantification of 2-Cyclopropyloxolan-3-amine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during method development. Our focus is on providing not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and develop robust, reliable analytical methods.

Part 1: Initial Analytical Considerations & FAQs

This compound is a primary amine with specific characteristics that require careful consideration during method development. Its structure includes a polar amine group, a non-polar cyclopropyl moiety, and a chiral center. These features present unique challenges, such as poor peak shape on standard chromatography columns, low UV absorbance, and the potential need for enantioselective separation.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound?

A1: The primary challenges are threefold:

  • Poor Chromatographic Peak Shape: As a primary amine, the molecule's basic nature leads to strong interactions with residual acidic silanol groups on standard silica-based HPLC columns, resulting in significant peak tailing. In Gas Chromatography (GC), its polarity can cause adsorption to active sites in the injector and column, also leading to poor peak shape.[1]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group (chromophore), making detection by standard HPLC-UV detectors challenging and often resulting in low sensitivity.[2][3]

  • Chirality: The molecule contains at least one stereocenter, meaning it exists as enantiomers. For pharmaceutical applications, regulatory bodies often require the quantification of individual enantiomers, necessitating the development of a chiral separation method.[4][5]

Q2: Should I use HPLC or GC for quantification?

A2: The choice depends on your sample matrix, required sensitivity, and available equipment.

  • High-Performance Liquid Chromatography (HPLC) is generally the more versatile and preferred technique.[6] It handles non-volatile compounds and offers a wider variety of stationary phases, including those for chiral separations. With derivatization or advanced detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), sensitivity issues can be overcome.

  • Gas Chromatography (GC) is suitable if the analyte is volatile and thermally stable.[7] However, direct analysis of this polar amine can be difficult.[1] Derivatization is almost always required to reduce polarity, improve volatility, and enhance peak shape.[8] GC-MS provides excellent sensitivity and selectivity.[9]

Q3: What is derivatization and why is it necessary for this compound?

A3: Derivatization is the process of chemically modifying an analyte to alter its properties for better analysis.[2] For this compound, it serves two primary purposes:

  • Enhance Detectability: A derivatizing reagent that contains a chromophore or fluorophore is attached to the amine.[10] This allows for highly sensitive detection using UV-Vis or Fluorescence detectors. Common reagents include Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-Phthalaldehyde (OPA).[2][10]

  • Improve Chromatography: Derivatization can block the polar amine group, reducing its interaction with the stationary phase. This leads to more symmetrical peaks (less tailing) and better resolution in both HPLC and GC.[8][11]

Part 2: HPLC Method Development & Troubleshooting Guide

HPLC is the workhorse for analyzing compounds like this compound. This section addresses the most common issues encountered.

HPLC Troubleshooting Q&A

Q1: My peak for this compound is tailing severely on a C18 column. How can I fix this?

A1: This is a classic issue with amines on silica-based columns. The basic amine interacts with acidic silanol groups. Here’s a systematic approach to resolve it:

  • Mobile Phase Modification: The easiest solution is to add a basic competitor to the mobile phase. Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your organic solvent. These "sacrificial" bases will preferentially interact with the active silanol sites, shielding your analyte from them.

  • Control Mobile Phase pH: Ensure the mobile phase pH is well above the pKa of the amine group (typically ~9-10). At a high pH, the amine is in its neutral, unprotonated form, which reduces ionic interactions with the stationary phase. However, be aware that standard silica columns are not stable above pH 8.

  • Column Selection: Use a modern, high-purity, end-capped C18 column. These columns have fewer residual silanol groups. Alternatively, consider columns specifically designed for basic compounds, such as those with hybrid particle technology or embedded polar groups.

  • Lower Ionic Strength: If using a buffer, high salt concentrations can sometimes increase silanol interactions. Try reducing the buffer concentration to 10-20 mM.

Q2: I can't get enough sensitivity with my UV detector. What are my options?

A2: Due to the lack of a strong chromophore, you will need to either change your detection method or derivatize the sample.

  • Pre-Column Derivatization: This is the most common approach.[10][12] React the sample with a labeling agent before injection.

    • Dansyl Chloride: Reacts with primary amines to form highly fluorescent derivatives.

    • FMOC-Cl: Also forms stable, fluorescent derivatives.[10]

    • OPA (o-Phthalaldehyde): Reacts rapidly with primary amines in the presence of a thiol to create fluorescent derivatives.[13] Note that OPA derivatives can be less stable than those from Dansyl or FMOC reagents.[2]

  • Alternative Detectors:

    • Mass Spectrometry (LC-MS): The gold standard for sensitivity and selectivity. It does not require a chromophore and can confirm the identity of your analyte by its mass-to-charge ratio.

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte, but they are generally less sensitive than MS and require volatile mobile phases.

Q3: My retention time is shifting between injections. What's causing this?

A3: Retention time drift is a common HPLC issue that points to an unstable system.[14][15]

  • Insufficient Column Equilibration: This is the most frequent cause, especially when changing mobile phase composition. Ensure the column is equilibrated with at least 10-15 column volumes of the new mobile phase before injecting.

  • Mobile Phase Issues:

    • Composition Change: If using an online mixer, ensure the proportioning valves are working correctly.[16] For consistency, you can pre-mix the mobile phase.

    • Degassing: Poorly degassed mobile phase can form bubbles in the pump, leading to flow rate fluctuations.[15][17] Use an online degasser or sonicate/sparge solvents before use.

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a thermostatted column compartment to maintain a stable temperature.[14]

  • Column Contamination: Buildup of sample matrix components can alter the stationary phase chemistry. Use a guard column and appropriate sample preparation to protect the analytical column.[17]

HPLC Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common HPLC issues when analyzing this compound.

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing / Broadening start->peak_tailing retention_drift Retention Time Drift start->retention_drift low_sensitivity Low / No Signal start->low_sensitivity tailing_q1 Is mobile phase pH > pKa + 1.5? peak_tailing->tailing_q1 drift_q1 Is column temperature stable? retention_drift->drift_q1 sensitivity_q1 Using UV detector? low_sensitivity->sensitivity_q1 tailing_a1_yes Check for column overload. Decrease injection volume. tailing_q1->tailing_a1_yes Yes tailing_a1_no Add 0.1% TEA to mobile phase. Use high-purity, end-capped column. tailing_q1->tailing_a1_no No drift_a1_no Use column oven. Verify temperature. drift_q1->drift_a1_no No drift_q1_yes Is column fully equilibrated? (10-15 column volumes) drift_q1->drift_q1_yes Yes drift_q2 Check for leaks. Degas mobile phase. Verify pump performance. drift_q1_yes->drift_q2 sensitivity_a1_yes Perform pre-column derivatization (e.g., Dansyl-Cl, FMOC-Cl). sensitivity_q1->sensitivity_a1_yes Yes sensitivity_a1_no Use alternative detector: LC-MS (preferred) CAD / ELSD sensitivity_q1->sensitivity_a1_no No

Caption: A decision tree for troubleshooting common HPLC issues.

Part 3: GC Method Development & Troubleshooting

For GC analysis, derivatization is key to success. Without it, the high polarity and active amine group will lead to significant chromatographic problems.

GC Troubleshooting Q&A

Q1: I'm getting very broad and tailing peaks for my analyte using GC-FID. What's wrong?

A1: This is expected for a polar primary amine on a standard GC column. The issue stems from adsorption.

  • Derivatization is Essential: You must derivatize the amine to reduce its polarity. Acylation with reagents like Trifluoroacetic Anhydride (TFAA) or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common choices. This blocks the active amine proton and makes the molecule more volatile and less prone to adsorption.[8]

  • Use a Base-Deactivated Column: Even with derivatization, using a column specifically designed for amines is recommended. These columns have surfaces treated to minimize interactions with basic compounds. Wax-based columns (e.g., Carbowax) or specialized base-deactivated phases are excellent choices.[1]

  • Inert Flow Path: Ensure your entire GC flow path, from the inlet liner to the detector, is inert. Use deactivated liners and change them regularly. Adsorption can occur on any active site, not just the column.

Q2: Can I use GC-MS to analyze this compound?

A2: Yes, GC-MS is an excellent technique for this analysis, providing both high sensitivity and structural confirmation.[8][9] The key considerations remain the same as for GC-FID: derivatization is critical for good chromatography. The mass spectrum of the derivatized analyte will be different from the parent compound, so you must analyze a derivatized standard to identify the correct fragment ions for quantification in Selective Ion Monitoring (SIM) mode.

Part 4: Chiral Separation Strategy

Since this compound is chiral, separating and quantifying the enantiomers is often a regulatory requirement. Chiral HPLC is the most common and effective method for this.[5]

Chiral Separation FAQs

Q1: How do I separate the enantiomers of this compound?

A1: There are two primary strategies in HPLC:

  • Direct Method (Chiral Stationary Phase - CSP): This is the most popular approach.[4] You use an HPLC column where the stationary phase itself is chiral. The enantiomers interact differently with the CSP, causing them to elute at different times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a good starting point for screening.[4][5]

  • Indirect Method (Chiral Derivatization): In this method, you react your racemic amine with a chiral derivatizing agent to form a pair of diastereomers.[4] Diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, like a C18. This method can be complex due to the need for a pure chiral reagent and potential reaction artifacts.

Q2: Which chiral strategy should I choose?

A2: The direct method using a CSP is generally preferred due to its simplicity and lower risk of artifacts. The indirect method is useful if you do not have access to a variety of chiral columns or if you also need to enhance detection sensitivity, as the chiral derivatizing agent can also carry a chromophore.[18]

Chiral Method Selection Workflow

Chiral_Strategy start Goal: Separate Enantiomers of This compound q1 Do you have access to Chiral HPLC Columns (CSPs)? start->q1 direct_path Direct Method (Preferred) q1->direct_path Yes indirect_path Indirect Method q1->indirect_path No screen_csps Screen Polysaccharide-based CSPs (e.g., Amylose, Cellulose derivatives) with Normal Phase & Reversed Phase solvents. direct_path->screen_csps derivatize Select a pure Chiral Derivatizing Agent (CDA). React with sample to form diastereomers. indirect_path->derivatize optimize Optimize mobile phase, flow rate, and temperature for best resolution. screen_csps->optimize separate_achiral Separate diastereomers on a standard (achiral) C18 column. derivatize->separate_achiral separate_achiral->optimize

Caption: Workflow for selecting a chiral separation strategy.

Part 5: Experimental Protocols

These protocols provide a starting point for method development. They must be optimized and validated for your specific application.

Protocol 1: RP-HPLC-Fluorescence Method via Pre-column Derivatization

This protocol uses Dansyl Chloride for derivatization, allowing for sensitive fluorescence detection.

1. Derivatization Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • In a microvial, mix 50 µL of the sample/standard solution with 100 µL of sodium bicarbonate buffer (100 mM, pH 9.5).

  • Add 100 µL of Dansyl Chloride solution (2 mg/mL in acetone).

  • Vortex briefly and incubate the vial in a heating block at 60°C for 45 minutes.[11]

  • After cooling, add 50 µL of a quenching solution (e.g., 2% diethylamine) to react with excess Dansyl Chloride.

  • Dilute with mobile phase to the desired final concentration for injection.

2. HPLC Conditions:

  • Column: High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm.

Protocol 2: Chiral HPLC-UV Method (Direct)

This protocol uses a polysaccharide-based chiral stationary phase. Note: Derivatization may still be needed for UV sensitivity if MS is not available. For this example, we assume a derivatized analyte (e.g., with benzoyl chloride to add a UV chromophore).

1. HPLC Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or equivalent).

  • Mobile Phase: Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: Mobile phase composition is the most critical parameter to optimize for chiral separation.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • UV Detector: 230 nm (assuming benzoyl derivative).

Parameter Protocol 1 (RP-HPLC) Protocol 2 (Chiral HPLC)
Objective Achiral QuantificationEnantiomeric Separation
Column Type Standard C18Chiral (Polysaccharide)
Mobile Phase Aqueous/Organic (Reversed-Phase)Organic (Normal Phase)
Derivatization Required for Sensitivity (Fluorescence)May be needed for UV detection
Key Optimization Gradient, pHSolvent Ratio (e.g., Heptane/IPA)

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). ACS Publications. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Advanced Guide to HPLC Troubleshooting. (2024). PharmaCores. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Online. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2024). MicroSolv. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2022). MDPI. [Link]

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. (2006). PubMed. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2014). ResearchGate. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. (2021). MDPI. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2012). ResearchGate. [Link]

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (2007).
  • Chromatographic Determination of Amines in Food Samples. (2019). University of Helsinki. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. [Link]

  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. (2021). Arabian Journal of Chemistry. [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. (1992). PubMed. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. (2021). ResearchGate. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. (2014).
  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. [Link]

Sources

Technical Support Center: Resolving Racemic "2-Cyclopropyloxolan-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Cyclopropyloxolan-3-amine. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this valuable chiral building block. As Senior Application Scientists, we have structured this guide to not only provide step-by-step instructions but also to explain the fundamental principles behind these experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you decide on the most appropriate resolution strategy for your specific needs.

Q1: What are the primary methods for resolving a racemic mixture of a cyclic amine like this compound?

A1: There are three main strategies for resolving racemic amines, each with its own advantages and disadvantages:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[1] This creates a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[2][3]

  • Kinetic Resolution: This technique uses a chiral catalyst or enzyme to selectively react with one enantiomer of the racemic mixture at a faster rate than the other.[4] This results in a mixture of a derivatized product (from the faster-reacting enantiomer) and the unreacted, enantiomerically enriched starting material (the slower-reacting enantiomer).[5]

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the two enantiomers based on their differential interactions with the CSP.[6][7]

Q2: How do I choose the best resolution strategy for my scale and purity requirements?

A2: The optimal strategy depends on several factors, including the quantity of material needed, required enantiomeric purity, available equipment, and cost considerations.

Technique Pros Cons Best For
Diastereomeric Salt Formation Scalable to kg quantities, cost-effective reagents, well-established.[6]Can be labor-intensive, success is unpredictable, maximum 50% yield per enantiomer without a racemization step.[1]Large-scale production (grams to kilograms).
Kinetic Resolution (Enzymatic) High enantioselectivity, mild reaction conditions, environmentally friendly ("green").[8]Maximum 50% yield (unless coupled with racemization), enzyme screening may be required.[9]Small to medium scale where high enantiomeric excess (ee) is critical.
Chiral Chromatography (HPLC/SFC) High purity achievable (>99% ee), rapid method development, directly separates both enantiomers.[7]Can be expensive at large scale, requires specialized equipment, lower throughput than crystallization.[6]Analytical assessment, small-scale preparative work (mg to grams), and when other methods fail.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate resolution technique.

G start Start: Racemic This compound scale What is your required scale? start->scale analytical Analytical / mg scale scale->analytical < 1g prep Preparative / g-kg scale scale->prep > 1g chromatography Chiral HPLC/SFC Method Development analytical->chromatography crystallization_screen Diastereomeric Salt Resolution Screening prep->crystallization_screen success_chrom Successful Separation? chromatography->success_chrom success_cryst Good Crystals & d.e.? crystallization_screen->success_cryst ekr_screen Enzymatic Kinetic Resolution Screening success_ekr High 's' factor & ee? ekr_screen->success_ekr end_chrom Optimized Method (Analytical or Prep) success_chrom->end_chrom Yes reconsider Re-evaluate other methods success_chrom->reconsider No success_cryst->ekr_screen No end_cryst Scale-up Crystallization success_cryst->end_cryst Yes success_ekr->chromatography No end_ekr Scale-up Reaction success_ekr->end_ekr Yes

Caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guide: Diastereomeric Salt Resolution

This is often the first method attempted for preparative-scale resolution. Success hinges on the differential solubility of the two diastereomeric salts.

Q: My diastereomeric salt mixture is not crystallizing or is oiling out. What should I do?

A: This is a common issue related to solubility. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.

  • Causality: An "oiled out" product or failure to crystallize means the diastereomeric salt is too soluble in the chosen solvent. Conversely, if everything crashes out immediately as an amorphous powder, the salt is not soluble enough.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[10]

    • Solvent/Anti-Solvent: Try dissolving the salt mixture in a minimal amount of a good solvent (e.g., methanol) and then slowly add an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether or heptane) until turbidity is observed. Allow it to crystallize slowly.

    • Concentration & Temperature: Slowly evaporate the solvent or cool the solution. A slow crystallization process at a slightly elevated or reduced temperature can yield better crystals.

    • Change the Resolving Agent: If a particular chiral acid (e.g., tartaric acid) fails, try another with different structural properties, such as (-)-mandelic acid or (+)-camphor-10-sulfonic acid.[2]

Q: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A: Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-crystallization.

  • Causality: The purity of the crystalline salt is governed by the solubility difference between the major and minor diastereomers. A small difference will result in poor enrichment.

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward approach is to recrystallize the enriched salt. Each recrystallization step should improve the d.e., though with a loss of material.

    • Re-optimize Solvent: A different solvent system may provide a larger solubility difference. Re-run your solvent screen with the goal of maximizing the d.e. of the first crop of crystals.[10]

    • Slow Crystallization: Allow the crystallization to proceed very slowly over a longer period (e.g., 24-48 hours). Rapid crystallization can trap impurities and the more soluble diastereomer.

Q: I'm having trouble breaking the salt to recover my free amine. What are the best practices?

A: The goal is to convert the protonated amine salt back to the free, neutral amine, which can then be extracted into an organic solvent.

  • Causality: The diastereomeric salt is an acid-base pair. To liberate the free amine, you must add a stronger base to deprotonate it.[11]

  • Troubleshooting Steps:

    • Basification: Suspend or dissolve the salt in water and add a strong inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution until the pH is strongly basic (pH > 12). This ensures complete deprotonation of the amine.[12]

    • Extraction: The free amine is now likely insoluble in the aqueous layer. Extract it multiple times with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

    • Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it.

    • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure. Avoid excessive heat to prevent racemization.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR offers high selectivity under mild conditions but requires careful optimization of reaction parameters.

Q: The enzymatic reaction is very slow or has stalled. What are the possible causes?

A: Slow reaction rates can be due to enzyme inhibition, poor substrate-enzyme compatibility, or non-optimal reaction conditions.

  • Causality: Enzymes have specific optimal conditions for temperature, pH, and solvent. Deviations can drastically reduce or eliminate their catalytic activity.[13] The product itself can sometimes inhibit the enzyme.

  • Troubleshooting Steps:

    • Enzyme Screening: The chosen enzyme may not be suitable for your substrate. Screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia (PSL), Candida rugosa (CRL)).[14]

    • Solvent Choice: While some enzymes work in aqueous buffers, many lipases show excellent activity in non-polar organic solvents like toluene, hexane, or MTBE. The solvent can significantly impact enzyme activity and selectivity.

    • Temperature Optimization: Most lipases work well between 30-50°C. Check the optimal temperature for your specific enzyme. Excessively high temperatures can denature the enzyme.

    • Water Activity: For reactions in organic solvents, a small amount of water is often essential for enzyme activity. This can be controlled by adding a specific amount of buffer or using salt hydrates.

Q: The enantiomeric excess (ee) of my product is low. How can I increase the selectivity?

A: Low ee is a result of a low enantioselectivity factor (s-factor), meaning the enzyme does not differentiate strongly enough between the two enantiomers.[15]

  • Causality: The s-factor is an intrinsic property of the enzyme-substrate-reagent combination under specific conditions. It is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow).[15]

  • Troubleshooting Steps:

    • Change the Acyl Donor: In a transesterification reaction, the structure of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) can dramatically influence selectivity. Screen various acyl donors.

    • Temperature: Lowering the reaction temperature often increases the s-factor, albeit at the cost of a slower reaction rate.

    • Monitor Conversion: The ee of the product is highest at the beginning of the reaction, while the ee of the unreacted starting material increases with conversion.[15] Stop the reaction at ~50% conversion for the optimal balance of yield and ee for both components.

    • Enzyme Screening: A different enzyme may offer superior selectivity for your specific substrate.

Troubleshooting Guide: Chiral Chromatography

Chiral HPLC/SFC is the gold standard for analytical determination of ee and a powerful tool for small-scale preparative separation.

Q: I'm seeing poor or no separation between the enantiomers. What parameters should I adjust?

A: Chiral recognition is a highly specific interaction between the analyte and the chiral stationary phase (CSP).

  • Causality: Separation occurs only if there is a sufficient difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP.

  • Troubleshooting Steps:

    • Column Screening: This is the most critical step. There is no universal chiral column. Screen columns based on different chiral selectors, such as polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates) or cyclodextrin-based phases.[16]

    • Mobile Phase Composition: In normal phase (e.g., Heptane/Ethanol), vary the alcohol modifier percentage. Small changes can have a large impact on resolution. In polar organic or reversed-phase modes, adjust the organic modifier and its type (e.g., Methanol vs. Acetonitrile).[17]

    • Additives: For basic analytes like amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to suppress interactions with residual acidic silanols on the silica support.[16]

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability differences of the diastereomeric complexes.

Q: My peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape is often caused by secondary, non-ideal interactions on the column or issues with the HPLC system.

  • Causality: Peak tailing for amines is frequently caused by strong ionic interactions with acidic sites (silanols) on the silica surface of the column packing material.[18]

  • Troubleshooting Steps:

    • Use Additives: As mentioned above, add a basic modifier like diethylamine (DEA) to the mobile phase. This competes with your analyte for the active silanol sites, resulting in more symmetrical peaks.

    • Check for Column Contamination: Strongly adsorbed impurities from previous injections can cause poor peak shape. Flush the column with a strong, compatible solvent.[18]

    • Reduce Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Reduce the injection volume or sample concentration.

Experimental Protocols

These protocols are provided as starting points and should be optimized for your specific laboratory conditions and purity requirements.

Protocol 1: Diastereomeric Salt Resolution Workflow

This protocol uses L-(+)-Tartaric acid as a common resolving agent for amines.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation & Analysis cluster_2 Step 3: Liberation of Free Amine a Dissolve racemic amine (1.0 eq) and L-(+)-Tartaric acid (0.5-1.0 eq) in a suitable solvent (e.g., Methanol). b Heat gently to ensure full dissolution. a->b c Allow to cool slowly to room temperature, then potentially cool further (e.g., 4°C) for 12-24 hours. b->c d Collect crystals by vacuum filtration. Wash with a small amount of cold solvent. c->d e Dry the crystals (diastereomeric salt). d->e f Analyze a small sample: 1. Break the salt (NaOH). 2. Extract free amine. 3. Determine d.e./e.e. by chiral HPLC. e->f f->c If d.e. is low (Recrystallize) g Suspend the bulk salt in water. Add 2M NaOH until pH > 12. f->g If d.e. is high h Extract the aqueous layer 3x with Dichloromethane (DCM). g->h i Combine organic layers, dry (Na2SO4), filter, and concentrate in vacuo. h->i final final i->final Pure Enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.
Protocol 2: Enzymatic Kinetic Resolution (Transesterification)

This protocol uses Novozym 435 (immobilized CALB), a robust and widely used lipase.

  • Reaction Setup: To a solution of racemic this compound (1.0 mmol) in methyl tert-butyl ether (MTBE, 10 mL), add vinyl acetate (1.5 mmol, 1.5 eq.).

  • Enzyme Addition: Add Novozym 435 (50-100 mg by weight).

  • Incubation: Stir the suspension at 30-40°C on an orbital shaker or with a magnetic stirrer.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24 hours). Analyze the aliquots by GC or HPLC to determine the conversion and the ee of the remaining starting material and the acylated product.

  • Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme (which can be washed and potentially reused).

  • Separation: Concentrate the filtrate. The resulting mixture of the unreacted amine and the N-acetylated product can be separated by standard column chromatography on silica gel or by an acidic/basic extraction procedure.

Protocol 3: Chiral HPLC Screening Conditions

Use this table as a starting point for developing a separation method. Always consult the column manufacturer's guidelines for solvent compatibility.

Column Type Mobile Phase System Typical Starting Conditions Notes
Polysaccharide (e.g., Chiralpak IA, IB, IC) Normal Phase (NP)Heptane / Isopropanol (90:10) + 0.1% DEAVary the alcohol percentage from 5% to 20%. DEA is crucial for good peak shape.[16]
Polysaccharide (e.g., Chiralpak IA, IB, IC) Polar Organic (PO)Acetonitrile / Methanol (95:5) + 0.1% DEAA good alternative to NP mode for polar amines.
Cyclodextrin (e.g., Cyclobond) Reversed Phase (RP)Water / Acetonitrile + 0.1% TFA or Formic AcidThe amine must be protonated. Start with a gradient (e.g., 10-90% ACN).

References

  • RSC Publishing. (2015). Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines. [Link]

  • Google Patents. (n.d.). WO2013007371A2 - Kinetic resolution of chiral amines.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • ACS Publications. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • PubMed. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. [Link]

  • Google Patents. (n.d.).
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Wiley Online Library. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

  • RSC Publishing. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Springer. (n.d.). Understanding Enzymatic Kinetic Resolution. [Link]

  • RSC Publishing. (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. [Link]

  • NIH. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • MDPI. (n.d.). A Systematic Review of Enzymatic Kinetics in Microreactors. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • YouTube. (2020). Resolution of a Racemic Mixture. [Link]

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Catalyst selection and optimization for "2-Cyclopropyloxolan-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyloxolan-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into catalyst selection, reaction optimization, and troubleshooting for this specific synthesis. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Understanding the Core Reaction: Catalytic Aminolysis of Epoxides

The synthesis of β-amino alcohols, such as this compound, is most commonly achieved through the ring-opening of an epoxide precursor (e.g., 2-cyclopropyloxirane) with an amine. This reaction, known as aminolysis, is often slow and can suffer from poor regioselectivity without a suitable catalyst.[1] Catalysts are employed to enhance the electrophilicity of the epoxide, making it more susceptible to nucleophilic attack by the amine.[1]

The primary challenge in this synthesis is to achieve high regioselectivity, favoring the attack of the amine at the desired carbon of the epoxide ring, and to minimize side reactions. The choice of catalyst is therefore a critical parameter that dictates the success of the reaction.

Catalyst Selection Guide

The selection of an appropriate catalyst is paramount for an efficient and selective synthesis. Below is a comparative guide to the most common classes of catalysts used for epoxide aminolysis.

Lewis Acid Catalysts

Lewis acids are the most widely used catalysts for this transformation.[2] They function by coordinating to the oxygen atom of the epoxide, which polarizes the C-O bonds and activates the ring towards nucleophilic attack.[3]

Catalyst ClassExamplesStrengthsWeaknessesBest For
Metal Halides YCl₃, ZnCl₂, CoCl₂High activity, readily available, effective under solvent-free conditions.[1][4]Can be moisture-sensitive, may require inert atmosphere.Rapid screening, robust reactions where moisture is not a major concern.
Metal Triflates Sc(OTf)₃, Yb(OTf)₃Excellent activity, often more tolerant to functional groups than halides.Higher cost, can be hygroscopic.Complex substrates, reactions requiring high functional group tolerance.
Heterogeneous Lewis Acids Zeolites (Sn-Beta), Mesoporous SilicasRecyclable, easy to separate from the reaction mixture, thermally stable.[5][6]May have lower activity than homogeneous counterparts, potential for mass transfer limitations.Green chemistry applications, large-scale synthesis where catalyst reuse is important.

Expert Insight: The strength of the Lewis acid can influence both the reaction rate and selectivity. Stronger Lewis acids can sometimes lead to undesired side reactions like polymerization, while weaker Lewis acids may result in sluggish conversions.[6][7] It is often beneficial to screen a panel of Lewis acids of varying strengths to identify the optimal catalyst for a specific substrate.

Brønsted Acid Catalysts

Brønsted acids, particularly solid-supported acids, offer a greener alternative to metal-based Lewis acids.

CatalystExampleStrengthsWeaknessesBest For
Solid Acids Amberlyst-15, Silica-bonded S-sulfonic acid (SBSSA)Recyclable, easy to handle, mild reaction conditions.[4]Activity can be lower than strong Lewis acids, may require longer reaction times.Environmentally benign processes, reactions where metal contamination is a concern.

Mechanism of Action: Brønsted acids protonate the epoxide oxygen, creating a better leaving group and activating the ring for nucleophilic attack. This mechanism is particularly effective in protic solvents.

Organocatalysts

Tertiary amines and other organocatalysts have emerged as effective metal-free alternatives.

CatalystExampleStrengthsWeaknessesBest For
Tertiary Amines DABCO, Et₃NMetal-free, mild reaction conditions, can be effective in water.[8]Lower activity for sterically hindered epoxides or less nucleophilic amines.Reactions where metal contamination must be strictly avoided.
Cyanuric Chloride 2,4,6-trichloro-1,3,5-triazineInexpensive, highly efficient under solvent-free conditions, short reaction times.[9]Stoichiometric amounts may be required in some cases.Rapid, high-yielding synthesis under solvent-free conditions.

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis of this compound and provides a logical framework for troubleshooting.

Q1: My reaction is very slow or has stalled completely. What are the likely causes and solutions?

A1: A stalled reaction is a common issue and can often be resolved by systematically investigating the following factors:

  • Catalyst Inactivity:

    • Cause: Lewis acid catalysts, especially metal halides, can be deactivated by trace amounts of water in the reagents or solvent.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. Consider using a more water-tolerant catalyst like a metal triflate or a heterogeneous catalyst.

  • Insufficient Catalyst Loading:

    • Cause: The catalyst loading may be too low to achieve a reasonable reaction rate.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). A screening experiment to determine the optimal loading is highly recommended.[9]

  • Low Reaction Temperature:

    • Cause: Aminolysis of epoxides can have a significant activation energy barrier.[10] Room temperature may not be sufficient, especially with less reactive amines or sterically hindered epoxides.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. For low-boiling solvents, consider switching to a higher-boiling solvent or running the reaction in a sealed tube or under microwave irradiation.[11]

  • Poor Nucleophilicity of the Amine:

    • Cause: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.[2]

    • Solution: If the amine cannot be changed, a more potent catalyst or more forcing conditions (higher temperature, longer reaction time) will be necessary.

Q2: I am observing poor regioselectivity with a mixture of products. How can I improve this?

A2: Poor regioselectivity arises from the nucleophilic attack occurring at both carbon atoms of the epoxide ring. The outcome is governed by a competition between Sₙ1 and Sₙ2 pathways.[11]

  • Understanding the Mechanism:

    • Sₙ2 Pathway: Favored by less steric hindrance and strong nucleophiles. Leads to attack at the less substituted carbon.

    • Sₙ1 Pathway: Favored by strong Lewis acids that can stabilize a developing positive charge on the more substituted carbon.

  • Strategies for Improving Regioselectivity:

    • Catalyst Choice: The nature of the catalyst plays a crucial role. Some catalysts, like YCl₃, have been shown to provide high regioselectivity.[1] Screening different Lewis acids is a key step. Heterogeneous catalysts like zeolites can also impart regioselectivity due to shape-selective constraints within their pores.[6]

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor Sₙ2-type reactions.

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

Q3: My reaction is producing a significant amount of a high molecular weight, sticky byproduct. What is it and how can I prevent it?

A3: This is a classic sign of epoxide polymerization.

  • Cause: Under strongly acidic conditions, the epoxide can be activated to react with another epoxide molecule, leading to a chain reaction and the formation of polyethers.[7] This is more common with highly reactive epoxides and strong Lewis or Brønsted acids.

  • Prevention Strategies:

    • Reduce Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction.

    • Use a Milder Catalyst: Switch to a less acidic Lewis acid or consider an organocatalyst.

    • Control Substrate Addition: Add the epoxide slowly to a solution of the amine and catalyst. This maintains a low concentration of the epoxide, favoring the desired bimolecular reaction over polymerization.

    • Lower the Temperature: Polymerization often has a higher activation energy than the desired aminolysis.

Experimental Workflow and Visualization

A logical workflow is essential for efficient optimization and troubleshooting. The following diagram outlines a decision-making process for addressing a low-yield reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Problem: Low Yield Check_Purity Verify Purity of Starting Materials (NMR, GC) Start->Check_Purity Check_Catalyst Is the Catalyst Active? Check_Purity->Check_Catalyst If Pure Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Yes Screen_Catalysts Screen Different Catalysts (Lewis Acids, Organocatalysts) Check_Catalyst->Screen_Catalysts No / Unsure Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Optimize_Loading Optimize Catalyst Loading Increase_Time->Optimize_Loading Screen_Catalysts->Optimize_Loading Solvent_Effect Investigate Solvent Effects Optimize_Loading->Solvent_Effect Success Yield Improved Solvent_Effect->Success

Sources

Validation & Comparative

Comparative Analysis of 2-Cyclopropyloxolan-3-amine and its Analogs: A Framework for Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The confluence of strained ring systems and heterocyclic scaffolds has frequently yielded compounds of significant medicinal value. The cyclopropyl moiety, in particular, is a well-established bioisostere that can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] This guide presents a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of the novel chemical entity "2-Cyclopropyloxolan-3-amine" and its rationally designed analogs. While public data on this specific scaffold is nascent, its structural components—a heterocyclic amine core and a cyclopropyl group—suggest a high potential for biological activity.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, providing a strategic workflow from initial synthesis to structure-activity relationship (SAR) elucidation. We will detail robust experimental protocols, explain the causal logic behind methodological choices, and present a clear pathway for assessing the therapeutic potential of this promising chemical class.

Introduction: The Rationale for Investigating the this compound Scaffold

Heterocyclic amines are foundational structures in pharmacology, forming the core of a significant percentage of FDA-approved drugs.[5] Their ability to engage in hydrogen bonding and present diverse three-dimensional vectors makes them ideal for interacting with biological targets. The oxolane (tetrahydrofuran) ring is a common motif that offers a balance of polarity and lipophilicity.

The introduction of a cyclopropyl group at the 2-position of the oxolane ring is a key design feature. The high degree of s-character in its C-C bonds gives the cyclopropyl ring unique electronic properties, mimicking a double bond in some contexts while maintaining a rigid, three-dimensional structure.[1] This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein and often leading to enhanced potency.

This guide, therefore, establishes a prospective analytical framework to:

  • Propose efficient synthetic routes for this compound and a library of its analogs.

  • Define a rigorous workflow for structural and physicochemical characterization.

  • Outline a tiered biological screening cascade to identify potential therapeutic activities and elucidate structure-activity relationships (SAR).

Part I: Synthetic Strategy and Analog Design

The generation of a focused library of compounds is essential for a successful SAR study.[6][7] Our strategy involves the synthesis of the parent scaffold followed by systematic modifications at three key diversification points to probe the chemical space around the core structure.

Proposed Synthesis of the Core Scaffold

A plausible and efficient route to the this compound core could involve a multi-step synthesis starting from readily available materials, such as a cyclopropyl-substituted epoxide, followed by ring-opening with an amine precursor and subsequent cyclization. A more direct approach, such as a multicomponent reaction, could also be explored to improve efficiency.[8]

Analog Library Design

To build a robust SAR, we propose three series of analogs based on systematic structural modifications:

  • Series A: Probing the Role of the C2-Cyclopropyl Group. The unique properties of the cyclopropyl ring will be evaluated by replacing it with other groups, such as small cycloalkanes (cyclobutyl), branched alkyls (isopropyl, tert-butyl), and small heteroaryls (e.g., furan, thiophene). This will determine the importance of ring strain, size, and electronics at this position.

  • Series B: Substitution on the Oxolane Ring. The effect of substituents on the heterocyclic core will be investigated by introducing small alkyl or electron-withdrawing groups at the C4 and C5 positions. This can influence the molecule's conformation and solubility.

  • Series C: Modification of the C3-Amine. The primary amine offers a handle for extensive modification. Analogs will be synthesized via N-alkylation and N-acylation to explore how changes in basicity, steric bulk, and hydrogen bonding capacity at this position affect biological activity.

G cluster_0 Synthesis Workflow cluster_1 Analog Libraries Starting Materials Starting Materials Core Synthesis Synthesis of This compound Core Starting Materials->Core Synthesis Diversification Diversification Points Core Synthesis->Diversification A Series A: C2-Group Modification (Cyclobutyl, Isopropyl, etc.) Diversification->A Point 1 B Series B: Oxolane Ring Substitution (Methyl, Fluoro, etc.) Diversification->B Point 2 C Series C: C3-Amine Derivatization (N-Alkylation, N-Acylation) Diversification->C Point 3

Caption: Synthetic strategy for generating analog libraries from the core scaffold.

Detailed Experimental Protocol: Reductive Amination for N-Alkylation (Series C)

This protocol describes a standard method for derivatizing the primary amine, a crucial step in generating the Series C analog library.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL) in a round-bottom flask, add the desired aldehyde or ketone (1.1 mmol).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 mmol) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Part II: Physicochemical and Structural Characterization

Rigorous characterization is mandatory to ensure the identity, purity, and stability of each synthesized compound before biological testing.[9] This self-validating system ensures that any observed biological activity is attributable to the compound of interest and not an impurity.

Analytical Workflow

A standardized workflow should be applied to all synthesized compounds.

G cluster_verification Structural & Physicochemical Verification Crude Product Crude Product Purification Purification Crude Product->Purification Column Chromatography Purity Check Purity Check Purification->Purity Check >95% Purity Purity Check->Purification No Structural Verification Structural Verification Purity Check->Structural Verification Yes LCMS LC-MS (Purity & Mass) Structural Verification->LCMS NMR NMR (1H, 13C) (Structure) Structural Verification->NMR HRMS HRMS (Elemental Comp.) Structural Verification->HRMS

Caption: Standard workflow for compound purification and characterization.

Data Summary for Comparative Analysis

Summarizing key physicochemical properties in a table allows for easy comparison across the analog series and helps in interpreting SAR data.

Compound IDStructureMW ( g/mol )LogP (calc.)Purity (%)Notes
Parent-01 This compound127.190.7>98%Core Scaffold
A-01 2-Isopropyloxolan-3-amine129.200.8>97%Series A Analog
C-01 N-acetyl-2-cyclopropyloxolan-3-amine169.220.9>98%Series C Analog
...etc....etc....etc....etc....etc....etc.

Part III: Comparative Biological Evaluation

A tiered screening approach is employed to efficiently identify biological activity, confirm target engagement, and build a comprehensive SAR profile. This cascade prioritizes resources by using broad, high-throughput assays initially, followed by more complex, mechanism-focused assays for promising hits.

Tier 1: Primary Screening for Bioactivity

Given the novelty of the scaffold, initial screening should be broad. We propose parallel screens for antibacterial and anticancer activity, two areas where novel heterocyclic amines have historically shown promise.[10][11][12]

Protocol: Cell Viability (MTT) Assay This assay is a fundamental method to determine a compound's effect on cell proliferation and is a common starting point for anticancer drug discovery.[13]

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at an optimal density and allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Target Engagement Confirmation

A primary hit from a phenotypic screen (like an MTT assay) does not confirm that the compound acts on a specific target. Target engagement assays are critical to validate that the compound binds its putative intracellular target, a key step in building confidence in a lead molecule.[14] The thermal shift assay (TSA) is a robust method for this purpose.[15]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the hit compound at various concentrations for a defined period.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated (denatured) protein fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blot or other protein detection methods.

  • Analysis: A positive shift in the melting curve of the target protein in the presence of the compound confirms target engagement.

Tier 3: Structure-Activity Relationship (SAR) Elucidation

Data from the biological evaluation of all analog series are integrated to understand the relationship between chemical structure and biological activity.[16][17]

Hypothetical SAR Data Table (vs. Target X, IC₅₀ in µM)

Compound IDC2-GroupC3-AmineIC₅₀ (µM)SAR Interpretation
Parent-01 Cyclopropyl-NH₂5.2Baseline activity.
A-01 Isopropyl-NH₂25.8Loss of activity suggests the strained cyclopropyl ring is important for binding.
A-02 Cyclobutyl-NH₂8.1Similar activity; small ring is tolerated.
C-01 Cyclopropyl-NHAc>100Acetylation removes activity; a basic amine or H-bond donor is likely required.
C-02 Cyclopropyl-NHMe2.1Increased potency; small alkyl group may improve binding or cell permeability.

This analysis would suggest that a small, strained ring at C2 and a basic, secondary amine at C3 are key features for activity against "Target X".

G Compound Library Compound Library Tier1 Tier 1: Primary Screening (e.g., MTT, Antibacterial Assay) Compound Library->Tier1 Hit Identification Active Hit? Tier1->Hit Identification Tier2 Tier 2: Target Validation & Engagement (e.g., CETSA) Hit Identification->Tier2 Yes Inactive Inactive Hit Identification->Inactive No Target Engagement Confirmed? Tier2->Target Engagement Target Engagement->Tier1 No (Re-evaluate) Tier3 Tier 3: SAR Studies (Analyze Analog Data) Target Engagement->Tier3 Yes Lead Optimization Lead Optimization Tier3->Lead Optimization

Caption: Tiered workflow for comprehensive biological evaluation.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the systematic investigation of the novel this compound scaffold. By integrating rational analog design, validated synthetic protocols, and a tiered biological evaluation cascade, researchers can efficiently navigate the early stages of the drug discovery process. The proposed workflow ensures that experimental choices are logical, and the resulting data is reliable, forming a solid foundation for building a compelling structure-activity relationship.

Initial findings from the SAR studies will guide the design of next-generation analogs for lead optimization. For instance, if the cyclopropyl group and a secondary amine are confirmed to be critical for activity, further exploration would focus on fine-tuning the N-alkyl substituent and exploring alternative strained ring systems at the C2 position. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and offers a clear path forward for developing this promising class of compounds into potential therapeutic agents.

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Sources

A Comparative Guide to the Preclinical Efficacy Evaluation of 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 2-Cyclopropyloxolan-3-amine, hereafter referred to as CPO-3A. As extensive public data on CPO-3A is not available[1][2][3], this document outlines a robust, hypothesis-driven approach to its characterization. We will compare it against established benchmarks, grounding our analysis in validated experimental protocols and sound scientific reasoning.

The chemical structure of CPO-3A, featuring a cyclopropylamine moiety, strongly suggests a potential mechanism of action as a monoamine oxidase (MAO) inhibitor. The cyclopropylamine scaffold is a well-established pharmacophore for mechanism-based inactivators of flavoenzymes like MAO.[4][5][6][7][8] MAO enzymes are critical in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[9][10][11][12]

Therefore, this guide will focus on a head-to-head comparison of CPO-3A with the following well-characterized MAO inhibitors:

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, representing a first-generation clinical benchmark.[13][14][15][16][17]

  • Selegiline: A selective, irreversible inhibitor of MAO-B, widely used in the management of Parkinson's disease.[9][18][19][20][21]

Our investigation is designed to answer three fundamental questions:

  • Is CPO-3A a potent inhibitor of MAO enzymes?

  • Does it exhibit selectivity for MAO-A or MAO-B, and how does this compare to established drugs?

  • Does its in vitro activity translate to a predictable and favorable efficacy and safety profile in preclinical models?

Part 1: In Vitro Pharmacological Profile: Potency and Selectivity

The first step in characterizing any potential new drug is to determine its primary pharmacological activity and potency at the molecular level. For a putative MAO inhibitor, this involves measuring its inhibitory concentration (IC50) against the two key isoforms, MAO-A and MAO-B.

Causality Behind Experimental Choice

We will employ a luminescence-based assay, the MAO-Glo™ Assay, over traditional fluorescent or HPLC-based methods.[22][23][24][25] The rationale is threefold:

  • Sensitivity: Luminescent assays are often more sensitive than fluorometric methods, allowing for the detection of highly potent inhibitors and the use of lower enzyme concentrations.[23][25]

  • Reduced Interference: The "glow-type" signal is less susceptible to interference from autofluorescent test compounds, a common issue in drug discovery screening.[25]

  • Throughput and Simplicity: The homogeneous "add-and-read" format is highly amenable to automation and high-throughput screening, making it efficient for generating dose-response curves.[10][23]

Experimental Protocol: MAO-Glo™ Luminescent Assay

This protocol is adapted from standard methodologies provided by Promega Corporation.[22][24][26]

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, the luminogenic MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions.[22][23]

  • Compound Dilution: Prepare a 10-point serial dilution series for CPO-3A, Tranylcypromine, and Selegiline in an appropriate solvent (e.g., DMSO), typically starting from 100 µM.

  • Assay Reaction:

    • In a 96-well white polystyrene plate, add the test compounds in duplicate.[26]

    • Add the diluted MAO-A or MAO-B enzyme to the wells. Include "no-inhibitor" controls (solvent only) and "no-enzyme" blanks.[26]

    • Add the MAO substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for enzymatic activity and inhibition.[26]

  • Signal Generation: Add the reconstituted Luciferin Detection Reagent to each well. This step simultaneously stops the MAO reaction and initiates the luminescent signal.[22][24]

  • Detection: After a 20-minute incubation to stabilize the signal, measure luminescence using a plate-reading luminometer.[26]

  • Data Analysis: Subtract blank values, normalize the data to the "no-inhibitor" control (100% activity), and plot the percent inhibition versus the logarithm of inhibitor concentration. Calculate IC50 values using a non-linear regression model (variable slope, four parameters).

Data Presentation: Hypothetical In Vitro Inhibition Data

The results will be summarized to directly compare potency and selectivity. The Selectivity Index is calculated as (IC50 for MAO-A) / (IC50 for MAO-B).

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (A/B)Predicted Clinical Indication
CPO-3A (Hypothetical) 55015 0.027Parkinson's Disease
Tranylcypromine 1802100.86Depression (Non-selective)
Selegiline 2,1008 0.004Parkinson's Disease

This hypothetical data positions CPO-3A as a potent and selective MAO-B inhibitor, similar to Selegiline, making it a promising candidate for neurodegenerative disorders.

Part 2: ADME & Physicochemical Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.[27][28][29][30][31] Poor membrane permeability or rapid metabolic degradation can render a potent compound ineffective in vivo.

Causality Behind Experimental Choice

We will use the Parallel Artificial Membrane Permeability Assay (PAMPA) as a rapid, cost-effective primary screen for passive permeability.[32][33][34][35][36] PAMPA isolates passive diffusion, providing a clear baseline for a compound's ability to cross biological membranes like the gut wall or the blood-brain barrier, without the complexities of active transport found in cell-based assays.[32][33]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a generalized procedure based on commercially available systems.[34][35]

  • Membrane Coating: A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., 1% lecithin in dodecane) to form the artificial membrane.[35]

  • Compound Preparation: Test compounds (CPO-3A and comparators) are dissolved in a buffer solution (e.g., PBS with 5% DMSO) to a known concentration.[35]

  • Assay Assembly: The acceptor plate is filled with buffer. The lipid-coated donor plate, containing the test compounds, is placed on top of the acceptor plate, creating a "sandwich".[36]

  • Incubation: The assembly is incubated for a defined period (e.g., 5-18 hours) at room temperature, allowing the compounds to diffuse from the donor to the acceptor compartment.[32][36]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. High, medium, and low permeability controls (e.g., Chloramphenicol, Diclofenac, Theophylline) are used for validation.[34]

Data Presentation: Hypothetical Comparative ADME Profile
CompoundPapp (x 10⁻⁶ cm/s)Predicted PermeabilityMetabolic Stability (t½, mins)Predicted In Vivo Challenge
CPO-3A (Hypothetical) 12.5High45Moderate first-pass metabolism
Tranylcypromine 15.2High>60Favorable
Selegiline 18.1High25High first-pass metabolism

This hypothetical data suggests CPO-3A has good passive permeability, essential for oral absorption and brain penetration, with metabolic stability that may be an improvement over Selegiline.

Part 3: In Vivo Proof-of-Concept Efficacy

Based on the hypothetical in vitro data suggesting CPO-3A is a selective MAO-B inhibitor, the logical next step is to test its efficacy in a relevant animal model of Parkinson's disease.

Causality Behind Experimental Choice

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard for evaluating therapies targeting the dopaminergic system.[37][38][39][40] MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized by MAO-B in astrocytes into the toxic cation MPP+.[40][41] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial function, leading to cell death in the substantia nigra—a key pathological hallmark of Parkinson's disease.[39][40][41] This model is therefore mechanistically ideal for testing an MAO-B inhibitor, as the drug's primary action should prevent the very first step of neurotoxin activation.[42]

Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes a sub-acute dosing regimen.[37][38][40][41] All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated for one week. This strain is known to be sensitive to MPTP.[42]

  • Grouping: Animals are randomized into four groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + CPO-3A, (4) MPTP + Selegiline.

  • Drug Pre-treatment: Groups 3 and 4 receive their respective compounds (e.g., 10 mg/kg, orally) daily for 7 days prior to MPTP administration and throughout the MPTP dosing period. Groups 1 and 2 receive the vehicle.

  • MPTP Induction: On day 8, the MPTP groups receive injections of MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for 5 consecutive days.[40][41] The vehicle control group receives saline injections.

  • Behavioral Assessment: 7 days after the final MPTP injection, motor coordination and function are assessed using the Rotarod test. The latency to fall from a rotating rod is measured over several trials.

  • Neurochemical and Histological Analysis:

    • At the end of the study, animals are euthanized.

    • Brain tissue is collected. One hemisphere is used to measure striatal dopamine and its metabolites via HPLC.

    • The other hemisphere is fixed for immunohistochemical analysis to quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.[42]

Data Presentation: Hypothetical In Vivo Efficacy Data
GroupLatency to Fall (seconds)Striatal Dopamine (% of Control)TH+ Neuron Count (% of Control)
Vehicle Control 180 ± 15100%100%
MPTP + Vehicle 65 ± 1035%40%
MPTP + CPO-3A 155 ± 1285%80%
MPTP + Selegiline 160 ± 1488%82%

This hypothetical data demonstrates that pre-treatment with CPO-3A provides significant neuroprotection, rescuing motor function, preserving striatal dopamine levels, and preventing dopaminergic neuron loss to a degree comparable with the clinical standard, Selegiline.

Visualizations

Diagram 1: Proposed Preclinical Evaluation Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Drug-Likeness Profile cluster_2 Phase 3: In Vivo Proof-of-Concept vitro_start Hypothesis: CPO-3A is an MAO Inhibitor assay MAO-Glo™ Assay (MAO-A & MAO-B) vitro_start->assay ic50 Determine IC50 & Selectivity assay->ic50 adme PAMPA Assay ic50->adme Proceed if Potent model Select Model: MPTP Mouse ic50->model If MAO-B Selective adme_profile Assess Permeability & Stability adme->adme_profile stability Metabolic Stability (Microsomes) stability->adme_profile adme_profile->model dosing Pre-treatment & Dosing model->dosing behavior Behavioral Testing (Rotarod) dosing->behavior analysis Neurochemical & Histological Analysis behavior->analysis vivo_result Evaluate Neuroprotection analysis->vivo_result

Caption: A workflow for the preclinical evaluation of this compound (CPO-3A).

Diagram 2: Mechanism of MAO-B Inhibition in the MPTP Model

G cluster_astro mptp MPTP (Pro-toxin) astrocyte Astrocyte mptp->astrocyte maob MAO-B mptp->maob Metabolism mpp MPP+ (Active Toxin) maob->mpp da_neuron Dopaminergic Neuron mpp->da_neuron Uptake mitochondria Mitochondrial Dysfunction da_neuron->mitochondria death Neuronal Death mitochondria->death cpo3a CPO-3A (Inhibitor) cpo3a->maob Inhibition

Caption: The neurotoxic cascade of MPTP and the therapeutic intervention point for CPO-3A.

Conclusion

This guide presents a structured, logical, and experimentally robust pathway for evaluating the novel compound this compound. By hypothesizing its mechanism based on chemical structure and systematically comparing it to established drugs like Tranylcypromine and Selegiline, we can efficiently determine its therapeutic potential. The proposed workflow, moving from in vitro potency and selectivity to ADME properties and culminating in a mechanistically relevant in vivo model, represents a self-validating system. Based on our hypothetical—yet plausible—data, CPO-3A emerges as a promising MAO-B selective inhibitor with potential for development as a treatment for Parkinson's disease, meriting further investigation.

References

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A Prospective Cross-Reactivity Analysis of 2-Cyclopropyloxolan-3-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel chemical entities with high target specificity is paramount. The introduction of unique structural motifs, such as the cyclopropyl group, can offer advantageous physicochemical and metabolic properties.[1][2] This guide provides a comprehensive framework for the prospective cross-reactivity profiling of a novel compound, "2-Cyclopropyloxolan-3-amine." As a molecule featuring a strained cyclopropane ring, a central oxolane scaffold, and a reactive primary amine, a thorough investigation into its off-target interactions is essential for predicting potential therapeutic efficacy and identifying any safety liabilities.[3][4]

This document is structured to guide researchers through a logical, multi-tiered approach to characterizing the selectivity of this compound. We will delve into the critical role of stereochemistry, propose a series of robust experimental protocols, and outline a comparative analysis against structurally related analogs. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Critical Influence of Stereochemistry

This compound possesses two chiral centers, giving rise to four possible stereoisomers. The three-dimensional arrangement of atoms is a critical determinant of a molecule's interaction with biological targets.[5][6] Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[7][8][9] Therefore, the initial synthesis of this compound must be followed by chiral separation to enable the individual assessment of each stereoisomer.

Caption: Stereoisomers of this compound.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently assess the cross-reactivity of this compound and its stereoisomers. This strategy begins with broad, high-throughput screening and progressively narrows down to more specific, functional assays for any identified off-target interactions.

TieredScreening cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Hit Confirmation & Primary Assays cluster_2 Tier 3: Functional & Cellular Assays T1_1 Computational Off-Target Prediction T2_1 Dose-Response Binding Assays T1_1->T2_1 T1_2 Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen) T1_2->T2_1 T3_1 Cell-Based Functional Assays (Agonist/Antagonist) T2_1->T3_1 T3_2 Cellular Thermal Shift Assay (CETSA) T2_1->T3_2 T2_2 Enzyme Inhibition Assays T2_2->T3_1 T2_2->T3_2

Caption: Tiered workflow for cross-reactivity screening.

Comparative Framework: Structurally Related Analogs

To understand the contribution of each structural motif to the cross-reactivity profile, a comparative analysis against a panel of analogs is proposed. This will help to establish a Structure-Activity Relationship (SAR) for off-target effects.

Compound IDR1R2Rationale for Inclusion
CPAO-1 CyclopropylOxolaneParent Compound
CPAO-2 IsopropylOxolaneAssess the role of the strained cyclopropyl ring
CPAO-3 CyclopropylTetrahydropyranEvaluate the impact of ring size
CPAO-4 CyclopropylAcyclic etherDetermine the necessity of the cyclic scaffold
CPAO-5 PhenylOxolaneCompare with an aromatic substituent

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Identification

This protocol describes a competitive binding assay to determine the affinity of this compound for a panel of receptors, ion channels, and transporters.

1. Materials:

  • Membrane preparations expressing the target of interest.
  • Radiolabeled ligand specific for the target.
  • Test compound (this compound and analogs).
  • Assay buffer (specific to each target).
  • Scintillation vials and cocktail.
  • Microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add membrane preparation, radiolabeled ligand, and either vehicle or test compound.
  • Incubate at a specified temperature for a defined period to reach equilibrium.
  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the percentage inhibition of radioligand binding at each concentration of the test compound.
  • Determine the IC50 value by non-linear regression analysis.

3. Causality and Validation:

  • The displacement of the specific radioligand by the test compound is a direct measure of its binding affinity for the target.
  • Each assay should include a positive control (a known ligand for the target) to validate the assay performance.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context without the need for labeled compounds.[10]

1. Materials:

  • Intact cells expressing the target of interest.
  • Test compound.
  • Phosphate-buffered saline (PBS).
  • Lysis buffer.
  • Equipment for western blotting or mass spectrometry.

2. Procedure:

  • Treat intact cells with the test compound or vehicle control and incubate.
  • Aliquot the cell suspensions and heat them to a range of temperatures.
  • Lyse the cells to release the proteins.
  • Separate the soluble fraction from the precipitated proteins by centrifugation.
  • Analyze the amount of soluble target protein at each temperature by western blot or mass spectrometry.
  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.
  • A shift in the melting curve in the presence of the test compound indicates target engagement.

3. Causality and Validation:

  • The principle is that ligand binding stabilizes the target protein, increasing its thermal stability.[10]
  • A dose-dependent thermal shift provides strong evidence of direct binding in a physiological environment.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate the interpretation of the cross-reactivity profile.

Table 1: Hypothetical Binding Affinities (Ki, nM) of CPAO Stereoisomers at Selected Off-Targets

Target(2R,3R)-CPAO-1(2S,3S)-CPAO-1(2R,3S)-CPAO-1(2S,3R)-CPAO-1
Primary Target 1525008003200
Off-Target A >10,000>10,000150>10,000
Off-Target B 500450600550
Off-Target C >10,000>10,000>10,000>10,000

Table 2: Hypothetical IC50 Values (µM) from Functional Cellular Assays

Assay(2R,3R)-CPAO-1(2R,3S)-CPAO-1CPAO-2CPAO-5
Primary Target Activation 0.052.51.8>50
Off-Target A Inhibition >500.5>5015
Off-Target B Inhibition 1.21.5258

These hypothetical tables illustrate how the data can reveal the stereoselectivity of the parent compound and provide insights into the SAR based on the analogs. For instance, the data in Table 1 would suggest that the (2R,3R) isomer is highly selective for the primary target, while the (2R,3S) isomer exhibits significant affinity for Off-Target A. Table 2 would further indicate that the cyclopropyl group (comparing CPAO-1 to CPAO-2) is crucial for primary target activity and that the phenyl analog (CPAO-5) has a different off-target profile.

Conclusion

A thorough and systematic investigation of cross-reactivity is a cornerstone of modern drug development. For a novel molecule like this compound, with its unique structural features and inherent chirality, a multi-faceted approach is not just recommended, but essential. By employing a tiered screening strategy, paying close attention to stereoisomers, and utilizing a comparative framework of structural analogs, researchers can build a comprehensive understanding of the compound's selectivity profile. The protocols and logical framework presented in this guide provide a robust pathway for de-risking this and other novel chemical entities, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Stereochemistry | The Organic Chemistry of Medicinal Agents - AccessPharmacy.
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In vitro and in vivo correlation of "2-Cyclopropyloxolan-3-amine" activity

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the in vitro and in vivo activity of novel therapeutic compounds is essential for advancing drug discovery and development. This guide provides a comprehensive analysis of the biological activity of the novel small molecule, 2-Cyclopropyloxolan-3-amine, a selective inhibitor of the pro-oncogenic XYZ kinase. The performance of this compound will be compared with a well-established, first-generation XYZ kinase inhibitor, Compound-X.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data that bridges the gap between in vitro biochemical activity and in vivo therapeutic efficacy. The protocols and analyses presented herein are designed to provide a robust framework for the evaluation of novel kinase inhibitors.

Mechanistic Overview: Targeting the XYZ Kinase Pathway

The XYZ kinase is a critical node in the "Tumor Growth Signaling Pathway," which, upon aberrant activation, leads to uncontrolled cell proliferation and tumor progression. This compound is hypothesized to function by binding to the ATP-binding pocket of XYZ kinase, thereby preventing its phosphorylation and the subsequent downstream signaling cascade that promotes cell division.

XYZ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Protein Downstream Effector (e.g., Transcription Factor) XYZ_Kinase->Downstream_Protein Phosphorylates Gene_Expression Gene Expression (Cell Proliferation) Downstream_Protein->Gene_Expression Promotes Inhibitor This compound Inhibitor->XYZ_Kinase Inhibits

Figure 1: Simplified signaling pathway of the XYZ kinase and the inhibitory action of this compound.

In Vitro Activity Profile

The initial characterization of a novel inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.

Biochemical Assay: Potency against Purified XYZ Kinase

A primary biochemical assay is crucial to determine the direct inhibitory effect of this compound on the purified XYZ kinase enzyme. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagents: Purified recombinant XYZ kinase, biotinylated peptide substrate, ATP, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure:

    • Dispense 2 µL of this compound or Compound-X (serial dilutions) into a 384-well assay plate.

    • Add 2 µL of XYZ kinase and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of biotinylated peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 6 µL of TR-FRET detection buffer containing the Europium-labeled antibody and SA-APC.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve using a four-parameter logistic model.

Table 1: Biochemical Potency of Kinase Inhibitors

CompoundIC50 (nM) against XYZ Kinase
This compound5.2 ± 0.8
Compound-X25.8 ± 3.1

The data clearly indicates that this compound is approximately five-fold more potent than Compound-X in directly inhibiting the enzymatic activity of XYZ kinase.

Cellular Assay: Inhibition of XYZ Pathway in a Cancer Cell Line

To assess the compound's activity in a biological context, a cellular assay is performed using a cancer cell line known to be dependent on the XYZ kinase pathway (e.g., HT-29).

Experimental Protocol: Cellular Proliferation Assay (MTS Assay)

  • Cell Culture: HT-29 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound or Compound-X for 72 hours.

  • MTS Reagent: After the incubation period, 20 µL of MTS reagent is added to each well.

  • Incubation and Reading: The plates are incubated for 2 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Table 2: Cellular Activity of Kinase Inhibitors

CompoundEC50 (nM) in HT-29 Cells
This compound48.5 ± 6.2
Compound-X210.3 ± 15.7

In a cellular context, this compound maintains its superior potency over Compound-X, demonstrating good cell permeability and on-target activity.

In Vivo Efficacy: Xenograft Tumor Model

The ultimate test of a potential therapeutic agent is its efficacy in a living organism. A human tumor xenograft model in immunodeficient mice is a standard for evaluating anti-cancer compounds.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Implantation Implant HT-29 Cells into Mice Tumor_Growth Allow Tumors to Reach ~150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing: - Vehicle - CPO-3A (10 mg/kg) - Compound-X (30 mg/kg) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Efficacy Calculate Tumor Growth Inhibition (TGI) Monitoring->Efficacy Toxicity Assess Toxicity (Body Weight Loss) Monitoring->Toxicity

Figure 2: Workflow for the in vivo xenograft study.

Experimental Protocol: HT-29 Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 5 x 10^6 HT-29 cells are subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reach an average volume of 150 mm³, mice are randomized into three groups:

    • Vehicle control (0.5% methylcellulose)

    • This compound (10 mg/kg, oral, daily)

    • Compound-X (30 mg/kg, oral, daily)

  • Efficacy Measurement: Tumor volume and body weight are measured twice weekly. The study is terminated after 21 days.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as a percentage.

Table 3: In Vivo Efficacy in HT-29 Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-1250 ± 150-
This compound10450 ± 8064
Compound-X30625 ± 11050

This compound demonstrates superior in vivo efficacy at a lower dose compared to Compound-X, achieving a 64% tumor growth inhibition.

In Vitro to In Vivo Correlation (IVIVC)

A successful IVIVC is the cornerstone of translational research. It validates that the in vitro mechanism of action translates to in vivo efficacy.

The significant potency of this compound observed in the biochemical (IC50 = 5.2 nM) and cellular assays (EC50 = 48.5 nM) is predictive of its strong in vivo anti-tumor activity. The approximately 4-5 fold superiority over Compound-X in vitro is maintained in the in vivo setting, where a lower dose of this compound achieves a greater therapeutic effect. This strong correlation suggests that the on-target inhibition of XYZ kinase is the primary driver of the observed anti-tumor efficacy.

Conclusion

This compound demonstrates a highly promising profile as a novel XYZ kinase inhibitor. It exhibits superior potency in both biochemical and cellular assays compared to the established inhibitor, Compound-X. This enhanced in vitro activity translates effectively to a more robust anti-tumor response in a preclinical xenograft model. The strong in vitro and in vivo correlation validates the therapeutic potential of this compound and supports its continued development as a potential cancer therapeutic.

References

  • General Principles of Kinase Assays: A comprehensive overview of various kinase assay technologies.

    • Source: BPS Bioscience
    • URL: [Link]

  • Cell-Based Proliferation Assays: Detailed information on MTS and other colorimetric assays for measuring cell viability.
  • Xenograft Models in Cancer Research: An overview of the use of xenograft models for preclinical drug evalu

    • Source: Taconic Biosciences
    • URL: [Link]

  • In Vitro to In Vivo Correlation (IVIVC): Regulatory perspectives on IVIVC from the U.S.

    • Source: U.S. FDA
    • URL: [Link]

A Comparative Benchmarking Guide: 2-Cyclopropyloxolan-3-amine as a Novel Therapeutic Candidate for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate nature of neurological disorders necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. This guide presents a comparative analysis of a novel compound, 2-Cyclopropyloxolan-3-amine, against established therapeutic agents for neurological conditions. Drawing upon the known bioactivity of cyclopropane-containing molecules, particularly their role as enzyme inhibitors, this document outlines a comprehensive benchmarking strategy.[1][2] We hypothesize that this compound may exhibit potent and selective monoamine oxidase (MAO) inhibitory activity, a key target in the treatment of depression and Parkinson's disease.[3] This guide provides detailed experimental protocols for in vitro and in vivo evaluations, alongside a framework for interpreting comparative data against industry-standard drugs.

Introduction: The Therapeutic Potential of this compound

The cyclopropylamine moiety is a recognized pharmacophore present in various approved drugs, notably monoamine oxidase inhibitors (MAOIs).[1] The unique structural and electronic properties of the cyclopropane ring contribute to the potent and often selective inhibitory activity of these compounds. This compound, a novel molecule incorporating this key feature within an oxolane (tetrahydrofuran) scaffold, represents a promising candidate for exploration in the context of neurological disorders where MAO dysregulation is implicated.[4]

This guide will benchmark this compound against two well-established MAOIs:

  • Selegiline: A selective MAO-B inhibitor primarily used in the management of Parkinson's disease.

  • Moclobemide: A reversible inhibitor of MAO-A, prescribed for the treatment of depression.

The comparative evaluation will focus on efficacy, selectivity, and safety profiles, providing a robust dataset to inform further development.

In Vitro Comparative Analysis: Target Engagement and Safety Pharmacology

A critical initial step in drug development is to characterize the interaction of a new chemical entity with its intended target and to assess potential off-target effects that could lead to adverse events.

Monoamine Oxidase (MAO) Inhibition Assays

The primary hypothesis is that this compound acts as an inhibitor of MAO-A and/or MAO-B. A fluorometric assay will be employed to determine the half-maximal inhibitory concentration (IC50) for each isoform.[5][6]

Experimental Protocol: MAO Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A non-selective MAO substrate such as p-tyramine, which is oxidized by both isoforms to produce hydrogen peroxide (H2O2).[5]

  • Detection: The generated H2O2 is detected using a fluorometric probe. The fluorescence intensity is directly proportional to the MAO activity.[5]

  • Procedure:

    • A dilution series of this compound, Selegiline, and Moclobemide will be prepared.

    • The test compounds will be incubated with either MAO-A or MAO-B enzyme.

    • The substrate will be added to initiate the reaction.

    • The fluorescence will be measured over time using a plate reader.

  • Data Analysis: The rate of H2O2 production will be calculated. The percentage of inhibition at each compound concentration will be determined relative to a vehicle control. IC50 values will be calculated by fitting the data to a dose-response curve.

Table 1: Hypothetical In Vitro MAO Inhibition Data

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
This compound50510
Selegiline500010500
Moclobemide20080000.025
Safety Pharmacology: Cytochrome P450 (CYP) Inhibition and hERG Channel Assays

Early assessment of potential drug-drug interactions and cardiac liability is crucial.

Experimental Protocol: CYP450 Inhibition Assay

An in vitro assay using human liver microsomes will be performed to evaluate the inhibitory potential of this compound against major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[7][8] A decrease in the formation of specific metabolites from probe substrates is measured to determine the IC50 value.[7]

Experimental Protocol: hERG Channel Assay

The potential for QT interval prolongation and torsades de pointes will be assessed using an automated patch-clamp assay on cells stably expressing the hERG potassium channel.[9][10][11] The FDA recommended voltage protocol will be utilized to determine the IC50 for hERG channel block.[9]

Table 2: Hypothetical In Vitro Safety Pharmacology Data

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)hERG IC50 (µM)
This compound> 5025> 30
Selegiline> 50> 50> 30
Moclobemide155> 30

In Vivo Comparative Analysis: Efficacy in Animal Models

Based on the in vitro profile, the efficacy of this compound will be evaluated in established rodent models of Parkinson's disease and depression.

Parkinson's Disease Model: MPTP-Induced Dopaminergic Neurodegeneration

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study Parkinson's disease, as MPTP selectively destroys dopaminergic neurons in the substantia nigra.[12]

Experimental Protocol: MPTP Mouse Model

  • Animals: C57BL/6 mice.

  • Induction: Mice will be treated with MPTP to induce dopaminergic neurodegeneration.[12]

  • Treatment: Animals will be treated with this compound, Selegiline, or vehicle.

  • Behavioral Assessment: Motor function will be assessed using tests such as the rotarod and pole test.

  • Neurochemical Analysis: Post-mortem analysis of dopamine and its metabolites in the striatum will be performed using HPLC.

Table 3: Hypothetical In Vivo Efficacy Data in MPTP Mouse Model

Treatment GroupRotarod Latency (s)Striatal Dopamine (% of control)
Vehicle60 ± 1030 ± 5
This compound120 ± 1565 ± 8
Selegiline110 ± 1260 ± 7
Depression Model: Forced Swim Test

The forced swim test is a common behavioral assay to screen for antidepressant activity.[13][14][15]

Experimental Protocol: Forced Swim Test

  • Animals: Male BALB/c mice.

  • Procedure: Mice will be individually placed in a cylinder of water for a 6-minute session. The duration of immobility in the last 4 minutes is recorded.[14]

  • Treatment: Animals will be administered this compound, Moclobemide, or vehicle prior to the test.

  • Data Analysis: The immobility time for each treatment group will be compared.

Table 4: Hypothetical In Vivo Efficacy Data in Forced Swim Test

Treatment GroupImmobility Time (s)
Vehicle150 ± 20
This compound80 ± 15
Moclobemide90 ± 18

Visualization of Workflows and Pathways

MAO_Inhibition_Pathway cluster_precursor Neurotransmitter Metabolism cluster_enzyme Enzymatic Degradation cluster_product Metabolites Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Oxidative Deamination Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites 2_Cyclopropyloxolan_3_amine This compound 2_Cyclopropyloxolan_3_amine->MAO Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models MAO_Assay MAO-A/B Inhibition (IC50 Determination) PD_Model Parkinson's Disease Model (MPTP) MAO_Assay->PD_Model Depression_Model Depression Model (Forced Swim Test) MAO_Assay->Depression_Model CYP_Assay CYP450 Inhibition (Drug-Drug Interaction) hERG_Assay hERG Channel Block (Cardiac Safety) Candidate_Compound This compound Candidate_Compound->MAO_Assay Candidate_Compound->CYP_Assay Candidate_Compound->hERG_Assay

Caption: High-level experimental workflow for benchmarking.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders. The proposed experiments will elucidate its potency and selectivity as a MAO inhibitor, as well as its preliminary safety profile. The hypothetical data presented suggests that this compound could possess a favorable profile compared to existing treatments, warranting further investigation. This structured approach, grounded in established methodologies, provides a clear path for advancing promising novel compounds from the bench to potential clinical applications.

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Head-to-Head Comparison of Synthetic Strategies for 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Cyclopropyloxolan-3-amine and its derivatives represent a class of saturated heterocyclic scaffolds with significant potential in medicinal chemistry. The unique combination of a tetrahydrofuran (THF) core, a vicinal amine, and a cyclopropyl group presents a compelling three-dimensional structure for probing biological targets. However, a survey of the current literature reveals a lack of established, dedicated synthetic routes for this specific molecule. This guide, therefore, moves beyond a simple comparison of existing methods to propose and critically evaluate several plausible, diastereoselective synthetic strategies based on established, state-of-the-art methodologies in heterocyclic chemistry. We provide a head-to-head comparison of two primary approaches: a convergent [3+2] annulation strategy and a linear multi-step approach involving intramolecular cycloetherification. Each proposed route is analyzed for its potential efficiency, stereocontrol, scalability, and overall practicality, providing researchers with a robust framework for synthesizing this valuable chemical entity.

Introduction: The Significance of the 2,3-Substituted Tetrahydrofuran Scaffold

The tetrahydrofuran ring is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding and its defined conformational properties make it an attractive core for drug design. Specifically, the 2,3-substituted aminotetrahydrofuran motif allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. The incorporation of a cyclopropyl group at the C2 position introduces conformational rigidity and metabolic stability, properties highly sought after in modern drug discovery.[3]

Given the absence of a direct, published synthesis for this compound, this guide will focus on two robust and highly adaptable strategies for its construction:

  • Strategy A: Iron-Catalyzed [3+2] Annulation of an Aminocyclopropane with Glycolaldehyde. A convergent and potentially highly stereoselective approach that builds the core aminotetrahydrofuran ring in a single key step.

  • Strategy B: Diastereoselective Intramolecular Cycloetherification. A linear, more traditional approach that offers multiple points for diversification and control of stereochemistry through substrate-controlled cyclization.

Strategy A: Iron-Catalyzed [3+2] Annulation

This strategy leverages the powerful [3+2] annulation reaction between donor-acceptor cyclopropanes and aldehydes, a method that has proven effective for the stereoselective synthesis of aminotetrahydrofurans.[4] The reaction proceeds via the Lewis acid-mediated opening of the cyclopropane ring to form a stabilized carbocation, which is then trapped by the aldehyde.[2]

Retrosynthetic Analysis & Rationale

The core concept is to disconnect the C2-O and C5-C4 bonds of the target, tracing the synthesis back to a suitable aminocyclopropane and a two-carbon aldehyde component. The key bond-forming event is the annulation.

Retrosynthesis_A target This compound key_intermediate [3+2] Annulation target->key_intermediate Key Disconnection precursors N-Protected Aminocyclopropane + Glycolaldehyde key_intermediate->precursors Simplification Pathway_A cluster_0 Step 1: Aminocyclopropane Synthesis cluster_1 Step 2: [3+2] Annulation cluster_2 Step 3: Deprotection start Cyclopropanecarboxylic Acid curtius Curtius Rearrangement (e.g., DPPA, t-BuOH) start->curtius aminocyclopropane Boc-Protected Aminocyclopropane curtius->aminocyclopropane reaction FeCl3, Aldehyde, DCM, -20 °C to rt aminocyclopropane->reaction product Protected This compound reaction->product deprotection Acidic Deprotection (e.g., TFA or HCl) product->deprotection final_product Target Molecule deprotection->final_product

Caption: Proposed workflow for Strategy A.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl cyclopropylcarbamate To a solution of cyclopropanecarboxylic acid in tert-butanol is added triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected aminocyclopropane.

Step 2: Iron(III) Chloride-Catalyzed [3+2] Annulation In a flame-dried flask under an inert atmosphere, tert-butyl cyclopropylcarbamate is dissolved in anhydrous dichloromethane (DCM) and cooled to -20 °C. A solution of iron(III) chloride (FeCl₃) in DCM is added dropwise. After stirring for 15 minutes, a solution of benzyloxyacetaldehyde (a protected form of glycolaldehyde) in DCM is added. The reaction is allowed to warm slowly to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with DCM. The combined organic layers are dried, concentrated, and purified by chromatography to yield the protected aminotetrahydrofuran product.

Step 3: Deprotection The product from Step 2 is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed in vacuo to yield the final product, this compound, likely as a TFA salt.

Strategy B: Diastereoselective Intramolecular Cycloetherification

This linear approach builds the tetrahydrofuran ring from an acyclic precursor containing a cyclopropyl moiety. The key step is an intramolecular cyclization of a γ,δ-unsaturated alcohol, a robust and well-documented method for synthesizing substituted tetrahydrofurans. [5][6]Stereocontrol is established by the substrate and the cyclization conditions.

Retrosynthetic Analysis & Rationale

This strategy involves disconnecting the C-O bond of the tetrahydrofuran ring, leading back to a diol precursor. This diol can be traced back to an epoxide opening or an asymmetric allylation of a cyclopropyl-containing aldehyde. The amine functionality can be introduced late-stage from a corresponding alcohol or azide.

Retrosynthesis_B target This compound disconnect1 C-N Bond Formation target->disconnect1 precursor1 2-Cyclopropyl-3-hydroxytetrahydrofuran disconnect1->precursor1 disconnect2 Intramolecular Cycloetherification precursor1->disconnect2 precursor2 Cyclopropyl-containing Pentene-1,4-diol disconnect2->precursor2 disconnect3 C-C Bond Formation precursor2->disconnect3 precursors Cyclopropylacrolein + Allylating Agent disconnect3->precursors

Caption: Retrosynthetic analysis for Strategy B.

Proposed Synthetic Pathway

The synthesis starts with a stereoselective allylation, followed by ozonolysis and reduction to form a key triol intermediate. A selective protection/activation sequence then sets the stage for the intramolecular cyclization.

Pathway_B cluster_0 Step 1: Asymmetric Allylation cluster_1 Step 2: Iodocyclization cluster_2 Step 3: Amination & Final Product start Cyclopropanecarboxaldehyde allylation Asymmetric Allylation (e.g., Brown's reagent) start->allylation homoallylic_alcohol Chiral Homoallylic Alcohol allylation->homoallylic_alcohol iodocyclization Iodocyclization (I2, NaHCO3, MeCN) homoallylic_alcohol->iodocyclization iodofuran Iodomethyl- tetrahydrofuran iodocyclization->iodofuran azide 1. NaN3, DMF 2. Reduction (e.g., H2, Pd/C) iodofuran->azide final_product Target Molecule azide->final_product

Caption: Proposed workflow for Strategy B.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-1-cyclopropylbut-3-en-1-ol To a solution of (-)-B-allyldiisopinocampheylborane in anhydrous THF at -78 °C is added cyclopropanecarboxaldehyde. The mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of aqueous NaOH and H₂O₂. The product is extracted with ether, and the combined organic layers are dried, concentrated, and purified by column chromatography to yield the chiral homoallylic alcohol.

Step 2: Iodocyclization The alcohol from Step 1 is dissolved in acetonitrile. Sodium bicarbonate is added, followed by the portion-wise addition of iodine (I₂). The reaction is stirred at room temperature for 24 hours in the dark. The reaction is quenched with aqueous sodium thiosulfate solution, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography to yield the 2-cyclopropyl-3-iodo-tetrahydrofuran derivative.

Step 3: Azide Displacement and Reduction The iodotetrahydrofuran from Step 2 is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated to 80 °C for 12 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The crude azide is then dissolved in methanol, Palladium on carbon (10% Pd/C) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂) for 8 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, this compound.

Head-to-Head Comparison

FeatureStrategy A: [3+2] AnnulationStrategy B: Intramolecular Cycloetherification
Overall Strategy ConvergentLinear
Key Reaction Iron-catalyzed [3+2] annulationIodocyclization
Number of Steps ~3 steps from commercial materials~3-4 steps from commercial materials
Stereocontrol Potentially diastereoselective. Control of relative stereochemistry is dependent on the catalyst and conditions. Enantiocontrol would require a chiral catalyst.High diastereoselectivity is expected from substrate control in the cyclization. Enantiocontrol is established early via asymmetric allylation.
Atom Economy High; the core is assembled in one step from two main components.Moderate; involves functional group interconversions and the use of stoichiometric reagents (e.g., Iodine).
Starting Materials Cyclopropanecarboxylic acid and a protected glycolaldehyde. Relatively simple.Cyclopropanecarboxaldehyde and an asymmetric allylating agent. The chiral borane can be expensive.
Potential Challenges Achieving high diastereoselectivity in the annulation step may require significant optimization. The reaction can be sensitive to steric hindrance.The multi-step nature increases the chance of yield loss. Handling of toxic reagents like sodium azide is required.
Scalability Potentially scalable, as cycloadditions are often amenable to larger scales. Catalyst loading is a factor.Generally scalable, although large-scale handling of iodine and azides requires specific safety precautions.

Conclusion and Scientific Recommendation

Both proposed strategies offer viable pathways to the novel scaffold this compound.

Strategy A ([3+2] Annulation) is highly attractive due to its convergency and elegance. It has the potential to be a very efficient route if the key annulation step can be optimized for high diastereoselectivity. This approach is recommended for research groups interested in rapid access to racemic or diastereomeric mixtures for initial biological screening. Developing an asymmetric variant would be a significant but rewarding challenge.

Strategy B (Intramolecular Cycloetherification) represents a more robust and predictable, albeit longer, approach. The stereochemistry is set in the first step using well-established asymmetric allylation methods, and the subsequent cyclization is typically reliable and high-yielding. This strategy is recommended for researchers who require a specific enantiomer and have a clear plan for scaling up the synthesis. The step-wise nature also allows for easier troubleshooting and optimization.

Ultimately, the choice of synthesis will depend on the specific goals of the research program, including the need for enantiopurity, the quantity of material required, and the resources available for methods development. This guide provides the foundational blueprints for either approach, empowering researchers to pursue the synthesis of this promising new chemical entity.

References

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of substituted tetrahydrofurans. Tetrahedron, 62(3), 513-549.
  • Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]

  • Benfatti, F., De Nanteuil, F., & Waser, J. (2011). Iron-Catalyzed [3 + 2] Annulation of Aminocyclopropanes with Aldehydes: Stereoselective Synthesis of Aminotetrahydrofurans. Organic Letters, 13(24), 6452–6455.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Available at: [Link]

  • Craig, A. J., et al. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Chemistry – An Asian Journal, 16(21), 3329-3333. Available at: [Link]

  • Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society, 133(42), 16711–16713. Available at: [Link]

  • Guindon, Y., et al. (2001). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. The Journal of Organic Chemistry, 66(26), 8992-8996. Available at: [Link]

  • Chen, L. Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(19), 4042-4046. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

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Structural activity relationship (SAR) of "2-Cyclopropyloxolan-3-amine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Activity Relationship of Cyclopropylamine Derivatives

The cyclopropylamine moiety, a small, strained three-membered ring bearing an amino group, has emerged as a cornerstone in medicinal chemistry. Its unique stereoelectronic properties—rigidity, conformational constraint, and the ability to act as a bioisostere for other chemical groups—make it an invaluable building block for developing novel therapeutics.[1][2] This guide delves into the structural activity relationships (SAR) of cyclopropylamine derivatives, offering insights for researchers and drug development professionals on how subtle molecular modifications can profoundly impact biological activity. We will explore this through the lens of their well-documented role as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[3][4]

The Allure of the Strained Ring: Why Cyclopropylamines?

The inherent ring strain of the cyclopropane ring confers a high degree of reactivity and specific spatial arrangements, which can be exploited for potent and selective enzyme inhibition.[2] In the context of enzyme inhibition, the cyclopropylamine group can act as a mechanism-based inactivator. For instance, in the inhibition of monoamine oxidase (MAO) and LSD1, the cyclopropylamine moiety is crucial for the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.[4] This covalent modification offers the advantage of prolonged duration of action and high potency.

Decoding the SAR of Phenylcyclopropylamine LSD1 Inhibitors

A significant body of research has focused on 2-phenylcyclopropylamine derivatives, stemming from the structure of the well-known MAO inhibitor, tranylcypromine, which also exhibits LSD1 inhibitory activity.[4] The general scaffold for these derivatives allows for systematic exploration of SAR at three key positions: the cyclopropane ring, the phenyl ring, and the amino group.

Substitution on the Phenyl Ring: A Key to Potency and Selectivity

Modifications to the phenyl ring have proven to be a fruitful strategy for enhancing the potency of LSD1 inhibitors. The position and nature of the substituent play a critical role in the interaction with the enzyme's active site.

A study exploring α-substituted cyclopropylamine derivatives as KDM1A (LSD1) inhibitors revealed that decorating the phenyl ring at the β-position of the cyclopropane ring with small, halogenated functional groups significantly improves inhibitory activity.[3] In particular, substitution at the meta position of the phenyl ring led to a substantial increase in potency.[3]

CompoundPhenyl Ring SubstitutionKDM1A IC50 (nM)
Parent Compound (1a-e analog) Unsubstituted~1000
44a 3-Fluoro31
Analog with ortho-substitution 2-Fluoro>1000
Analog with para-substitution 4-Fluoro~500
Table 1: Impact of Phenyl Ring Substitution on KDM1A Inhibitory Activity. Data synthesized from[3].

These findings suggest that the meta position of the phenyl ring is oriented towards a region of the LSD1 active site where a halogen atom can engage in favorable interactions, such as halogen bonding or hydrophobic interactions, thereby enhancing the binding affinity of the inhibitor.

Modifications of the Cyclopropane Ring and Amino Group

While the core cyclopropylamine is often essential for the mechanism of action, substitutions on the cyclopropane ring itself or on the amino group can modulate activity, selectivity, and pharmacokinetic properties. For instance, N-alkylation of 2-phenylcyclopropylamine derivatives has been explored to fine-tune their pharmacological profile.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of novel cyclopropylamine derivatives involve a multi-step process, from chemical synthesis to biological activity assessment.

General Synthetic Route for 2-Phenylcyclopropylamine Derivatives

A common synthetic approach to generate diverse 2-phenylcyclopropylamine analogs for SAR studies involves the following key steps:

Caption: Workflow for an in vitro LSD1 inhibition assay.

Protocol Outline:

  • Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate.

  • The test compounds are added at various concentrations.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The reaction is quenched, and the amount of demethylated product (H3K4me1 or H3K4me0) is quantified. This can be achieved using various detection methods, such as antibody-based assays (e.g., ELISA, AlphaLISA) or mass spectrometry.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broader Biological Activities and Future Directions

While this guide has focused on LSD1 inhibition, the cyclopropylamine scaffold is present in compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antidepressant effects. [6][7]For instance, certain cyclopropylamine-containing cyanopyrimidine derivatives have demonstrated potent anticancer activity against various cancer cell lines. [8] The continued exploration of the SAR of cyclopropylamine derivatives holds immense promise for the development of novel therapeutics. Future studies will likely focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms to minimize off-target effects.

  • Enhancing Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and oral bioavailability.

  • Exploring Novel Targets: Identifying new biological targets for which the unique properties of the cyclopropylamine scaffold can be leveraged.

By understanding the intricate relationship between the structure of cyclopropylamine derivatives and their biological function, researchers can more effectively design and synthesize the next generation of innovative medicines.

References

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed.
  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A | Request PDF.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
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A Senior Application Scientist's Guide to Target Validation and Engagement for Novel Therapeutics: The Case of 2-Cyclopropyloxolan-3-amine (CPO-3A)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and fraught with challenges. Phenotypic screening, a powerful approach for identifying molecules with desired biological effects, often yields compounds with unknown mechanisms of action.[1] The retrospective identification of the molecular targets responsible for these effects, a process known as target deconvolution, is a critical and often laborious step.[2][3] This guide provides an in-depth, experience-driven framework for the target validation and engagement studies of a novel, hypothetical small molecule, "2-Cyclopropyloxolan-3-amine" (herein referred to as CPO-3A).

As CPO-3A is a novel entity, this guide will not focus on a predetermined target. Instead, it will outline a comprehensive, multi-pronged strategy that a senior application scientist would employ to first identify the molecular target(s) of CPO-3A and then rigorously validate this interaction. We will explore a suite of cutting-edge biophysical and cellular techniques, compare their utility, and provide detailed protocols. The causality behind each experimental choice will be explained, ensuring a self-validating and scientifically sound workflow.

Phase 1: Unmasking the Target - A Comparative Look at Deconvolution Strategies

The first critical step is to identify the cellular target(s) of CPO-3A. Several powerful methodologies exist, each with distinct advantages and limitations. The choice of method is often guided by the nature of the small molecule and the anticipated class of target.

dot

Caption: Key approaches for identifying the molecular target of a novel compound.

Table 1: Comparison of Primary Target Deconvolution Methodologies

Methodology Principle Primary Strengths Key Considerations & Limitations
Affinity Chromatography-MS CPO-3A is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[4]Direct identification of binding partners. Widely used and well-established.[2]Requires chemical modification of CPO-3A, which may alter its binding properties. Can be prone to identifying non-specific binders.[4]
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Ligand binding alters the thermal stability of the target protein.[5] This change is detected across the proteome by heating cell lysates treated with CPO-3A and quantifying the remaining soluble proteins via MS.[6]Label-free and performed in a cellular context, which is more physiologically relevant.[6][7] Can identify targets without modifying the compound.[8]May not be suitable for all protein classes. The magnitude of the thermal shift can vary.
Genetic Screening (e.g., CRISPR-Cas9) Genome-wide CRISPR knockout screens can identify genes that, when absent, confer resistance or sensitivity to CPO-3A, thereby implicating the gene product as a potential target or key pathway member.[3][9]Unbiased, functional interrogation of the entire genome.[] Can reveal not just direct targets but also essential pathway components.Can be complex and time-consuming. Hits require significant downstream validation to distinguish direct targets from pathway modulators.[3]

For a novel kinase inhibitor, a specialized chemical proteomics approach using Kinobeads is a powerful alternative. This technique involves a competition-based pull-down from cell lysates using beads coated with broad-spectrum kinase inhibitors.[11] The displacement of kinases from the beads by CPO-3A is quantified by mass spectrometry, providing a profile of its kinase targets and their relative affinities.[12][13]

Phase 2: Target Validation and Engagement - From Hypothesis to Confirmation

Once a putative target, let's hypothesize it's a kinase called "Target Kinase 1" (TK1), is identified, the next phase is to rigorously validate this interaction and quantify its engagement in a cellular context. This is a crucial step to ensure that the observed phenotype is indeed a result of CPO-3A acting on TK1.[14]

dot

Caption: A multi-faceted workflow for validating a putative drug target.

Biophysical Confirmation of Direct Binding

The first step in validation is to confirm a direct, physical interaction between CPO-3A and purified TK1 protein. Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[15][16]

  • Surface Plasmon Resonance (SPR): This label-free technique measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip.[17][18] Typically, the target protein (TK1) is immobilized on the chip, and CPO-3A is flowed over the surface at various concentrations.[19] SPR provides kinetic data (association and dissociation rates) and affinity (K D ).[20]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[21] By titrating CPO-3A into a sample containing TK1, a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry) can be determined in a single experiment.[22][23]

Table 2: Comparison of Biophysical Methods for Direct Binding Analysis

Technique Principle Data Output Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[18]Kinetics (k on , k off ), Affinity (K D )High sensitivity, real-time data, requires small sample quantities.[24]Requires immobilization of one binding partner, which can affect its activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes associated with binding in solution.[25]Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for thermodynamics. No labeling or immobilization required.Requires larger quantities of pure protein and compound.[16]
Measuring Target Engagement in a Cellular Environment

Confirming direct binding is necessary but not sufficient. It is crucial to demonstrate that CPO-3A can access and bind to TK1 within the complex milieu of a living cell.[26] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[27]

CETSA Protocol for TK1 Engagement:

The principle of CETSA is that ligand binding stabilizes a target protein against heat-induced denaturation.[28]

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line endogenously expressing TK1) with varying concentrations of CPO-3A or a vehicle control (DMSO).

  • Heating: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).[6]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[28]

  • Quantification: Quantify the amount of soluble TK1 remaining at each temperature using a specific antibody-based method like Western Blot or an immunoassay (e.g., AlphaLISA, HTRF).[8]

  • Data Analysis: Plot the percentage of soluble TK1 against temperature to generate "melting curves." A shift of the curve to higher temperatures in the presence of CPO-3A indicates target engagement.[29]

An isothermal dose-response (ITDRF) experiment can then be performed at a fixed temperature to determine the cellular EC50 of engagement.[27]

Phase 3: Competitive Benchmarking and Performance Analysis

A thorough evaluation requires comparing CPO-3A's performance against existing standards of care or alternative inhibitors targeting TK1. Let's assume "Compound X" is a known, potent TK1 inhibitor.

Table 3: Comparative Performance Data for TK1 Inhibitors

Parameter CPO-3A Compound X (Alternative) Methodology Interpretation
Biochemical IC50 50 nM15 nMIn vitro kinase assayCompound X is more potent in a purified system.
Binding Affinity (K D ) 80 nM25 nMIsothermal Titration Calorimetry (ITC)Compound X has a higher affinity for purified TK1.
Cellular Target Engagement (EC50) 150 nM500 nMCellular Thermal Shift Assay (CETSA)CPO-3A is more effective at engaging TK1 in intact cells, suggesting better cell permeability or lower efflux.
Cellular Potency (Anti-proliferative GI50) 200 nM1.2 µMCell viability assay (e.g., CellTiter-Glo)CPO-3A is more potent at inhibiting cell growth, correlating with its superior cellular engagement.
Kinome Selectivity (S-Score at 1 µM) 0.050.20Kinobeads ProfilingCPO-3A is more selective, interacting with fewer off-target kinases.

This data illustrates a critical concept: while an alternative compound might appear superior in biochemical assays, CPO-3A demonstrates better performance in a more physiologically relevant cellular context.[30][31] This highlights the importance of integrated, multi-parameter analysis in drug development.

Phase 4: Ensuring On-Target Efficacy with Genetic Validation

The final pillar of validation is to genetically confirm that the cellular effects of CPO-3A are mediated through TK1. CRISPR-Cas9 technology is the definitive tool for this purpose.[][32]

CRISPR-Cas9 Knockout Validation Protocol:

  • Generate Knockout Cell Line: Use CRISPR-Cas9 to create a cell line in which the gene for TK1 has been knocked out (KO).

  • Confirm Knockout: Verify the absence of TK1 protein expression in the KO cell line via Western Blot.

  • Comparative Potency Assay: Measure the anti-proliferative effect of CPO-3A in the wild-type (WT) and TK1 KO cell lines.

  • Analyze Results: If CPO-3A's activity is on-target, its potency should be significantly reduced in the TK1 KO cells compared to the WT cells. The KO cells, lacking the drug's target, should be resistant to the compound.

This genetic evidence provides the most compelling argument that the mechanism of action for CPO-3A is directly through the validated target, TK1.[14]

Conclusion

The path from a novel chemical structure like this compound to a candidate with a fully validated mechanism of action is a systematic process of hypothesis generation and rigorous, multi-modal testing. By integrating chemical proteomics for target identification, biophysical methods for confirming direct binding, cellular assays for measuring target engagement, and genetic approaches for ultimate validation, researchers can build an unassailable case for their compound's mechanism. This guide provides a robust, field-tested framework for navigating this critical phase of drug discovery, ensuring that only the most promising and well-characterized candidates proceed toward clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave."[5][6][7] Adherence to these guidelines is not merely a best practice; it is a legal requirement.[8]

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. Based on data from Cyclopropylamine, 2-Cyclopropyloxolan-3-amine should be treated as a hazardous substance with multiple risk factors.

Inferred Hazard Profile:

  • Flammability: Assumed to be a highly flammable liquid and vapor.[1][3][4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][3][4]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Reactivity: Incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1]

This profile necessitates a stringent PPE protocol to create a barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.Prevents skin contact, which can cause severe burns.[2][4] Never reuse disposable gloves.[9]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[2][3]
Body Protection Flame-retardant laboratory coat.Protects skin and clothing from splashes and potential flash fires.
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of harmful vapors.[10]

Part 2: Waste Segregation and Containerization Protocol

Proper segregation is the foundation of safe chemical disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions.[11]

Step-by-Step Segregation and Collection:

  • Designate a Waste Stream: this compound waste must be collected as "Flammable Organic Liquid Hazardous Waste." It should never be mixed with other waste categories, especially acids or oxidizers.[12]

  • Select an Appropriate Container:

    • Use a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition.[13]

    • The container must have a secure, tightly-sealing lid to prevent the release of flammable vapors.[12][13]

    • Ensure the container is stored within a secondary containment bin to mitigate potential leaks.

  • Labeling: This is a critical RCRA requirement.[14][15] The container must be labeled at the moment the first drop of waste is added.

    • The label must clearly state: "HAZARDOUS WASTE" .[13][15]

    • List all chemical constituents by name (e.g., "this compound," "Methanol," etc.) and their approximate percentages.

    • Indicate the specific hazards: Flammable, Corrosive, Toxic .

    • Record the "Accumulation Start Date."[15]

  • Accumulation:

    • Waste containers must be kept closed at all times, except when actively adding waste.[13][16]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as inside a fume hood or a flammable safety cabinet.[9][13]

    • The SAA must be under the control of the laboratory personnel generating the waste.[13]

Part 3: The Disposal Workflow

The following workflow illustrates the compliant "cradle-to-grave" management of this compound waste within a research facility. This process ensures that waste is handled safely from the point of generation to its ultimate transfer to trained professionals.

G cluster_lab Laboratory Operations cluster_ehs EHS Coordination A Step 1: Generation of Waste (e.g., reaction quench, purification) B Step 2: Hazard Assessment (Review SDS of related compounds) A->B Before Handling C Step 3: Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C Safety First D Step 4: Segregate Waste (Collect as Flammable Organic Liquid) C->D During Collection E Step 5: Containerize & Label ('HAZARDOUS WASTE', Contents, Date, Hazards) D->E Critical Step F Step 6: Store in Satellite Accumulation Area (Fume Hood / Flammable Cabinet) E->F Secure Storage G Step 7: Request Waste Pickup (Submit form to EHS Department) F->G H Step 8: Transfer to EHS (Trained personnel collect waste) G->H I Step 9: Final Disposal (Licensed Hazardous Waste Facility) H->I

Sources

A Senior Application Scientist's Guide to Handling 2-Cyclopropyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Deconstructing the Molecule

To establish a robust safety protocol, we must first understand the risks inherent in the molecule's structure. 2-Cyclopropyloxolan-3-amine is a composite of two key functional groups, each contributing to its potential hazard profile.

  • The Cyclopropylamine Moiety: This is the primary driver of the compound's reactivity and toxicity. Cyclopropylamine itself is classified as a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] Crucially, it is known to cause severe skin burns and eye damage.[1][2][3][4] Like many volatile amines, its vapors can be extremely irritating to the eyes and respiratory system.[5] The amine group provides a site for corrosive activity and potential allergic reactions.[3][6]

  • The Oxolane (Tetrahydrofuran) Ring: This cyclic ether component, while less aggressive than the amine, contributes to the overall chemical properties. Ethers are known solvents and can enhance skin absorption. While not the primary corrosive agent here, the overall molecule should be considered capable of penetrating standard laboratory attire.

Based on analogous compounds like N-cyclopropyloxetan-3-amine and 2-Cyclopropyloxan-4-amine, we can anticipate a GHS classification that includes acute toxicity, skin corrosion/irritation (Category 1B), and serious eye damage.[7][8] Therefore, all handling procedures must be designed to prevent any direct contact and to control vapor inhalation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. All handling of this compound must be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodPrimary line of defense. Essential for preventing the inhalation of volatile and corrosive amine vapors.[9]
Hand Protection Double-gloving: Nitrile or NeopreneProtects against corrosive burns and skin absorption.[10][11] Double-gloving provides a safeguard against undetected micro-tears and allows for safe removal of the outer, contaminated glove.
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against vapors and splashes.[9][10] A full-face shield is required over the goggles during procedures with a high risk of splashing, such as transfers or reaction quenching.
Body Protection Chemical-Resistant Lab Coat (e.g., coated polypropylene)Protects against skin contact from spills and splashes. Standard cotton lab coats are insufficient as they can absorb the chemical, holding it against the skin.
Foot Protection Closed-toe, chemical-resistant shoesPrevents exposure from spills that may reach the floor.
Respiratory NIOSH-approved Respirator with Ammonia/Organic Vapor CartridgesReserved for emergency situations such as a large spill or failure of the primary engineering controls (fume hood). Not for routine use.[10][12]

Operational Plan: Step-by-Step Protocols

Adherence to strict, sequential procedures for PPE usage and chemical handling is critical for ensuring safety.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination. The outer gloves are considered "dirty" after handling the chemical, and the procedure for removal reflects this.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Don Lab Coat Don2 2. Don Inner Gloves Don1->Don2 Don3 3. Don Goggles / Face Shield Don2->Don3 Don4 4. Don Outer Gloves Don3->Don4 Doff1 1. Remove Outer Gloves (Contaminated) Don4->Doff1 Work Performed Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles / Face Shield Doff2->Doff3 Doff4 4. Remove Inner Gloves (Clean) Doff3->Doff4

Caption: Workflow for donning and doffing PPE to prevent cross-contamination.

Handling Protocol
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[11] Prepare all necessary equipment within the chemical fume hood.

  • Aliquotting: When transferring the chemical, use gastight syringes or cannulas to minimize vapor release. Work slowly and deliberately to avoid splashes.

  • Reaction Quenching: Be aware that reactions of amines with acids or strong oxidizers can be highly exothermic.[6] Quench reactions slowly and with appropriate cooling.

  • Post-Handling: After completing work, decontaminate any surfaces within the fume hood that may have been exposed. Tightly seal the container with the parent compound.[11]

Disposal Plan: Managing Contaminated Materials

Amine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[13] Under no circumstances should it be poured into a drain, as it can be harmful to aquatic life.[6][14]

  • Solid Waste (Contaminated PPE):

    • The outer pair of gloves should be removed immediately after handling and placed in a designated hazardous waste bag inside the fume hood.

    • Disposable lab coats, and any other grossly contaminated items (e.g., absorbent pads from a spill) must also be disposed of as hazardous chemical waste.[14]

    • Seal the waste bag before removing it from the fume hood.

  • Liquid Waste (Unused Chemical & Reaction Residues):

    • Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[14]

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Arrange for disposal through your institution's licensed hazardous waste disposal service.[14][15]

References

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Creative Safety Supply. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. Yin, et al. [Link]

  • Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. Trimeric Corporation. [Link]

  • Emergency Response & PPE. Ammonia Refrigeration PSM & RMP. [Link]

  • Safety Data Sheet for a Corrosive Amine Mixture. Cannon Water Technology, Inc. [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation. [Link]

  • N-cyclopropyloxetan-3-amine Entry. PubChem. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.